molecular formula C9H10N2O2 B182473 2-Amino-4,5-dimethoxybenzonitrile CAS No. 26961-27-3

2-Amino-4,5-dimethoxybenzonitrile

Cat. No.: B182473
CAS No.: 26961-27-3
M. Wt: 178.19 g/mol
InChI Key: BJAYMNUBIULRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethoxybenzonitrile is a versatile chemical intermediate prized in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring an electron-rich aromatic ring with amino, nitrile, and two methoxy functional groups, makes it a valuable precursor for constructing more complex molecules. This compound serves as a key building block in medicinal chemistry, particularly in the development of ligands for neurological targets. Scientific research has identified its structural motif in phenethylamine-based compounds used to study the 5-HT2A serotonin receptor, a key player in neuropsychiatry and the mechanism of action of certain psychoactive therapeutics . The presence of the nitrile group allows for further chemical transformations, enabling its incorporation into diverse compound libraries. For Research Use Only. This product is intended for laboratory research by qualified professionals and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAYMNUBIULRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352892
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26961-27-3
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26961-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4,5-dimethoxybenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3)

Introduction

This compound, registered under CAS number 26961-27-3, is a multifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1][2][3][4] Its structure, which features an electron-rich benzene ring substituted with an amino, a nitrile, and two methoxy groups, makes it a highly versatile and valuable precursor for the construction of more complex molecular architectures.[1][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, underscoring its role as a pivotal building block in modern chemical research.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for its successful application in multi-step syntheses. This compound is typically a white to yellow or pale brown crystalline solid, soluble in common organic solvents.[1] Its fundamental properties are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 26961-27-3[1][2][3][4]
Molecular Formula C₉H₁₀N₂O₂[1][2]
Molecular Weight 178.19 g/mol [3][4]
IUPAC Name This compound[2][6]
Synonyms 6-Aminoveratronitrile, 2-Cyano-4,5-dimethoxyaniline, 4,5-Dimethoxyanthranilonitrile[1]
Appearance White to Yellow powder to crystal
Melting Point 98.0 to 102.0 °C
Boiling Point (Predicted) 346.6 ± 42.0 °C at 760 mmHg[3]
Density (Predicted) 1.2 ± 0.1 g/cm³[3]

Structural elucidation is confirmed through standard spectroscopic techniques. The following data provides a reference for sample characterization.

Table 2: Spectroscopic Data
TechniqueDataSource(s)
¹H NMR (100 MHz, DMSO-d₆) δ 3.64 (s, 3H, CH₃), 3.73 (s, 3H, CH₃), 4.32 (br s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H)[7]
¹³C NMR (25 MHz, DMSO-d₆) δ 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33[7]
Mass Spectrometry (MS) m/z 178 (M+), 163 (M+ -15), 147 (M+ -31), 135 (M+ -43), 120 (M+ -58)[7]

Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. This transformation is efficiently achieved using sodium dithionite, a mild and effective reducing agent for aromatic nitro groups, particularly in aqueous media.

Diagram 1: Synthesis Pathway

Synthesis of this compound A 2-Nitro-4,5-dimethoxybenzonitrile B This compound A->B  Sodium Dithionite (Na₂S₂O₄)  Water, 90°C

Caption: Reduction of the nitro-precursor to the target amine.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is adapted from a validated laboratory procedure demonstrating a 97% yield.[7]

Materials:

  • 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water (200 mL)

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: Suspend 2-nitro-4,5-dimethoxybenzonitrile in 200 mL of water in a suitable reaction flask.

  • Heating: Heat the suspension to 90°C with stirring.

  • Reduction: To the hot mixture, add sodium dithionite in small portions. Continue adding until the solid starting material is completely dissolved and the reaction is complete (progress can be monitored by TLC).

  • Filtration: Filter the hot resulting solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Drying: Dry the solid to afford the crude product. The reported yield for this step is 4.99 g (97%).[7]

  • Purification (Optional): For an analytical sample, the crude product can be recrystallized from acetonitrile.[7]

Scientific Rationale: Sodium dithionite is a powerful yet selective reducing agent. In hot water, it disproportionates to form species that readily reduce the nitro group to an amine without affecting the nitrile or methoxy functionalities, making it an ideal choice for this specific transformation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its unique arrangement of functional groups. The ortho-amino nitrile configuration is a classic and powerful synthon for constructing fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[5]

  • Amino Group (-NH₂): Acts as a nucleophile and a base, enabling reactions such as acylation, alkylation, and, crucially, cyclization reactions.

  • Nitrile Group (-C≡N): Can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is an excellent participant in cyclization reactions to form nitrogen-containing heterocycles.

  • Methoxy Groups (-OCH₃): These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the final molecule.[1]

This combination makes the compound an ideal starting material for building quinazolines, benzodiazepines, and other pharmacologically relevant heterocyclic cores. Its role as a versatile intermediate is highlighted by its identification as an impurity in the synthesis of Doxazosin, an alpha-blocker used to treat hypertension.[1]

Diagram 2: Role as a Versatile Synthetic Building Block

Synthetic Utility cluster_reactions Reaction Pathways cluster_products Target Scaffolds A This compound B Cyclization A->B C N-Functionalization A->C D Nitrile Modification A->D E Quinazolines B->E F Benzodiazepines B->F G Other Fused Heterocycles B->G

Caption: Potential synthetic pathways from the core molecule.

While this specific molecule is a valuable building block, related substituted aminobenzonitriles are key intermediates in the synthesis of targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, further underscoring the importance of this chemical class in drug discovery programs.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information
Hazard ClassGHS Code(s)DescriptionSource(s)
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2][10]
Skin Irritation H315Causes skin irritation.[11]
Eye Irritation H319Causes serious eye irritation.[2][11]
Respiratory Irritation H335May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[10][11]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Avoid dust formation.[10]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10][11]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[10]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • Recommended storage temperature is refrigerated (0-10°C or 2-8°C).[2]

  • Some suppliers note the material may be air or heat sensitive and recommend storing under an inert gas.

Conclusion

This compound (CAS: 26961-27-3) is a well-characterized and synthetically accessible intermediate. Its value is firmly established by its strategic placement of reactive functional groups—an ortho-amino nitrile moiety flanked by activating methoxy groups. This arrangement provides a robust platform for the synthesis of diverse and complex heterocyclic structures essential for pharmaceutical and materials science research. Adherence to the outlined synthesis and safety protocols will enable researchers to effectively and safely leverage the full potential of this important chemical building block.

References

  • PrepChem.com. Synthesis of this compound. [Link]
  • Chemcasts. Thermophysical Properties of this compound. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its unique arrangement of an amino, two methoxy, and a nitrile group on a benzene core makes it a versatile and valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly quinazolines, which are prominent in numerous pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, consolidating its core physicochemical properties, a detailed and validated synthetic protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity and applications in drug discovery. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this key building block.

Molecular Profile and Physicochemical Properties

This compound, also known as 6-aminoveratronitrile, is a crystalline solid whose structure is foundational to its utility. The molecule features an electron-rich aromatic system due to the electron-donating effects of the amino and methoxy groups, which significantly influences its reactivity. The ortho-positioning of the amino and nitrile functionalities is the critical structural feature that enables its facile cyclization into fused heterocyclic systems.

Synthesis_Workflow start Start: 2-Nitro-4,5- dimethoxybenzonitrile suspend Suspend in H₂O Heat to 90°C start->suspend reduce Add Na₂S₂O₄ (Portion-wise) suspend->reduce hot_filter Hot Filtration reduce->hot_filter cool Cool to RT Induce Crystallization hot_filter->cool isolate Isolate via Filtration Wash with cold H₂O cool->isolate dry Dry Under Vacuum isolate->dry product Product: 2-Amino-4,5- dimethoxybenzonitrile dry->product

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

Table 3: Key Spectroscopic Data

Technique Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z Assignment & Rationale
Infrared (IR) ~3450-3300 (doublet) N-H stretch of the primary amine (-NH₂). The doublet is characteristic of the symmetric and asymmetric stretching modes. [1]
~2230-2210 C≡N stretch of the nitrile group. This is a strong, sharp absorption in a relatively clean region of the spectrum. [1]
~1250-1000 C-O-C stretch of the aryl-alkyl ether (methoxy) groups.
¹H NMR δ 6.86 (s, 1H) Aromatic H. Singlet due to no adjacent protons.
δ 6.41 (s, 1H) Aromatic H. Singlet due to no adjacent protons.
δ 4.32 (br s, 2H) -NH₂ protons. Broad singlet due to quadrupole broadening and potential exchange.
δ 3.73 (s, 3H) -OCH₃ protons.
δ 3.64 (s, 3H) -OCH₃ protons.
¹³C NMR δ 154.33, 148.12, 140.33 Aromatic carbons attached to O, N, and CN (quaternary).
δ 113.96, 92.08 Aromatic carbons attached to H (CH).
δ 83.67 Quaternary aromatic carbon (position of nitrile attachment).
δ 56.87, 55.55 -OCH₃ carbons.
Mass Spec (MS) m/z 178 (M+) Molecular ion peak, confirming the molecular weight.

| | m/z 163 (M+ -15) | Loss of a methyl group (-CH₃) from a methoxy substituent. |

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The synthetic value of this compound is rooted in the reactivity of its functional groups:

  • Amino Group (-NH₂): Acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It is the primary site for reactions leading to heterocycle formation.

  • Nitrile Group (-C≡N): Can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering further avenues for molecular elaboration.

  • Aromatic Ring: The electron-donating methoxy and amino groups activate the ring, though the positions for further substitution are sterically hindered.

Core Application: Precursor to Quinazoline Scaffolds

The most prominent application of this compound is in the synthesis of the quinazoline ring system. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology (e.g., tyrosine kinase inhibitors) and cardiovascular medicine. [2]The ortho-amino-nitrile arrangement allows for a [4+2] annulation reaction, where the two nitrogen atoms of the final pyrimidine ring are derived from the amino group and an external reagent, respectively. [3] A key example of its utility is as a starting material for the synthesis of the quinazoline core found in drugs like Doxazosin , an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. [4]The synthesis involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus, for which this compound is a logical and efficient precursor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade receptor α₁-Adrenergic Receptor (GPCR) g_protein Gq Protein Activation receptor->g_protein agonist Norepinephrine (Agonist) agonist->receptor Binds & Activates antagonist Quinazoline-based Drug (e.g., Doxazosin) antagonist->receptor Competitively Blocks plc Phospholipase C (PLC) g_protein->plc ip3 IP₃ & DAG Production plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction

Caption: Targeted pathway for quinazoline-based α₁-blockers.

Safety and Handling

This compound must be handled with appropriate care, consistent with good laboratory practice.

Table 4: GHS Hazard Information

Category Code Statement
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
Precautionary Statements P261 Avoid breathing dust. [5]
P280 Wear protective gloves/protective clothing/eye protection. [5]
P302+P352 IF ON SKIN: Wash with plenty of water. [5]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]|

Handling:

  • Use in a well-ventilated area or fume hood.

  • Avoid dust formation and inhalation.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its straightforward, high-yield synthesis and the strategic placement of its functional groups make it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Grinev, I. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (2001). Synthesis of a New Doxazosin‐Related Compound.
  • Google Patents. (2014). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

Sources

A Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 2-Amino-4,5-dimethoxybenzonitrile, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuanced reactivity of its functional groups, and its strategic importance as a scaffold in modern pharmacology.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 26961-27-3) is a multi-functional aromatic compound.[1][2] Its structure, featuring an ortho-amino nitrile arrangement and vicinal methoxy groups, makes it a highly valuable and versatile building block in organic synthesis. The electron-donating nature of the amino and methoxy groups significantly influences the reactivity of the aromatic ring and the cyano group.[2]

Chemical Identifiers & Structural Data
IdentifierValue
IUPAC Name This compound[1]
CAS Number 26961-27-3[1]
Molecular Formula C₉H₁₀N₂O₂[1][3]
Molecular Weight 178.19 g/mol [3][4]
SMILES COc1cc(N)c(C#N)cc1OC[1]
InChI Key BJAYMNUBIULRMF-UHFFFAOYSA-N[1][5]
Synonyms 2-Cyano-4,5-dimethoxyaniline, 6-Aminoveratronitrile[2]
Physicochemical Properties

The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.

PropertyValueSource(s)
Appearance White to yellow or pale brown crystalline powder/solid[2][6]
Melting Point 92-93.5 °C[7]
Boiling Point 346.6 ± 42.0 °C (at 760 mmHg)[7]
Density 1.2 ± 0.1 g/cm³[7]
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in alcohols.[2][8]
Storage Store sealed in a dry, cool (2-8°C) environment.[5][9]

Synthesis and Purification: A Validated Protocol

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. The choice of sodium dithionite is strategic; it is an inexpensive, effective, and relatively mild reducing agent for aromatic nitro groups, often providing clean conversion with simple workup procedures.

Experimental Protocol: Reduction of 2-Nitro-4,5-dimethoxybenzonitrile

This protocol is adapted from a proven synthetic method.[10]

  • Materials:

    • 2-nitro-4,5-dimethoxybenzonitrile

    • Sodium dithionite (Na₂S₂O₄)

    • Water

    • Acetonitrile (for recrystallization)

  • Procedure:

    • Suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g, 28.8 mmol) in water (200 mL) in a round-bottom flask.[10]

    • Heat the suspension to 90°C with stirring. The elevated temperature is crucial for ensuring adequate solubility of the starting material and facilitating the reaction kinetics.[10]

    • To the hot mixture, add sodium dithionite in small portions. The portion-wise addition helps to control the exotherm and the release of any gaseous byproducts. Continue adding until the dithionite dissolves completely and the reaction is complete (monitor by TLC).[10]

    • Filter the hot resulting solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. The product is significantly less soluble in cold water, promoting crystallization.[10]

    • Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

    • Dry the product. This method typically affords the target compound in high purity and yield (approx. 97%).[10]

    • Self-Validating Purification: For analytical-grade purity, the crude product can be recrystallized from acetonitrile. The appearance of well-defined crystals with a sharp melting point provides validation of purity.[10]

Synthesis_Workflow start 2-Nitro-4,5-dimethoxybenzonitrile in Water reagent Sodium Dithionite (Na₂S₂O₄) Heat (90°C) start->reagent reaction Reduction Reaction start->reaction reagent->reaction filtration Hot Filtration reaction->filtration cooling Cooling & Crystallization filtration->cooling product This compound (Solid Product) cooling->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural integrity of the synthesized compound must be confirmed via spectroscopic analysis. The following data are characteristic of this compound.[10]

TechniqueData Interpretation
¹H NMR (DMSO-d₆)δ 6.86 (s, 1H, Ar-H), 6.41 (s, 1H, Ar-H), 4.32 (br s, 2H, -NH₂), 3.73 (s, 3H, -OCH₃), 3.64 (s, 3H, -OCH₃). The two singlets in the aromatic region confirm the substitution pattern. The broad singlet for the amine protons is characteristic and will exchange with D₂O.
¹³C NMR (DMSO-d₆)δ 154.33, 148.12, 140.33, 113.96, 92.08, 83.67, 56.87, 55.55. The chemical shifts are consistent with an electron-rich aromatic system.
Mass Spec (MS) m/z 178 (M+). The molecular ion peak confirms the molecular weight of the compound.
Infrared (IR) Expect strong N-H stretching bands (doublet) around 3450-3300 cm⁻¹ and a sharp, strong C≡N stretch around 2230-2210 cm⁻¹.

Reactivity and Synthetic Applications

The utility of this compound stems from the orchestrated reactivity of its functional groups. The ortho-positioning of the amine and nitrile groups is a classic precursor arrangement for the synthesis of fused heterocyclic systems, particularly quinazolines, which are privileged scaffolds in medicinal chemistry.[11][12][13]

Key Reactive Sites
  • Aromatic Amine (-NH₂): Acts as a potent nucleophile. It can undergo acylation, alkylation, and, critically, can participate in cyclization reactions with suitable electrophiles.

  • Nitrile Group (-CN): Can undergo nucleophilic attack. In the context of heterocycle synthesis, it often serves as an electrophilic carbon atom that is attacked intramolecularly by a nearby nucleophile, forming the basis of a new ring.[2][12]

Cornerstone Application: Quinazoline Synthesis

Derivatives of 2-aminobenzonitrile are foundational for building quinazoline rings, a core structure in numerous approved drugs, including anticancer agents.[12][14] The general strategy involves reacting the aminobenzonitrile with a one-carbon electrophile (like an aldehyde, orthoester, or formamide), which eventually forms the C2 position of the quinazoline ring.

A plausible and efficient pathway involves the acid-mediated annulation with another cyanamide, a modern approach to forming substituted 2-aminoquinazolines.[12]

Quinazoline_Synthesis cluster_reactants Reactants cluster_process Process A This compound C Step 1: Intermolecular Nucleophilic Attack A->C B Electrophilic Partner (e.g., Cyanamide, Aldehyde) B->C D Step 2: Intramolecular Cyclization (Annulation) C->D Forms Intermediate E Step 3: Isomerization/ Aromatization D->E Forms Ring F Substituted Quinazoline Derivative E->F

Caption: Logical workflow for quinazoline synthesis from 2-aminobenzonitriles.

Pharmacological Relevance and Drug Development Context

While this compound itself is not a therapeutic agent, it is a crucial intermediate for molecules that are. The substitution pattern is particularly relevant. For instance, the closely related compound 2-amino-4-methoxy-5-nitrobenzonitrile is a known precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat certain cancers.[15][16]

The dimethoxy substitution pattern seen in our title compound is also prevalent in pharmacologically active molecules. These groups can improve metabolic stability and modulate solubility and target binding. Therefore, this compound is an extremely valuable starting material for generating libraries of novel quinazoline-based compounds for screening against various biological targets, such as kinases, GPCRs, and ion channels.[17][18]

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as harmful and requires careful handling in a controlled laboratory environment.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4).[3][5]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3][19]

  • Precautionary Measures:

    • P280: Wear protective gloves and clothing.[3][19]

    • P261: Avoid breathing dust.[19]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

By understanding the fundamental properties, validated synthesis, and reactive potential of this compound, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

  • PrepChem.com. Synthesis of this compound.
  • Chemcasts. Thermophysical Properties of this compound.
  • Chemcasts. This compound Properties vs Pressure.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • PubChem. 7-[[4-[(4-aminobenzoyl)amino]benzoyl]amino]naphthalene-1,3-disulfonic acid.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • NIH National Center for Biotechnology Information. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Organic Chemistry Portal. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.
  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • PubMed. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
  • PubChem. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078.

Sources

2-Amino-4,5-dimethoxybenzonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing self-validating, detailed methodologies. The core of this guide focuses on two robust and scalable pathways: the reduction of a nitro-intermediate and a multi-step synthesis commencing from veratraldehyde. Each section is supported by mechanistic insights, data summaries, and procedural diagrams to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as 6-aminoveratronitrile, is a substituted benzonitrile derivative of significant interest in medicinal chemistry.[1] Its multifunctional structure, featuring amino, methoxy, and nitrile groups, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including quinazoline-based pharmaceuticals.[2][3] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient and scalable synthesis of this molecule a critical objective for process chemists.

The synthesis of this target molecule can be approached from several retrosynthetic disconnections. The most common strategies involve either the late-stage introduction of the amino group via reduction of a nitro precursor or the construction of the molecule from a more basic, appropriately substituted benzene ring. This guide will focus on the most practical and well-documented of these approaches.

G target This compound nitro_intermediate 2-Nitro-4,5-dimethoxybenzonitrile target->nitro_intermediate Reduction nitro_aldehyde 4,5-Dimethoxy-2-nitrobenzaldehyde nitro_intermediate->nitro_aldehyde Oxime Formation & Dehydration veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) nitro_aldehyde->veratraldehyde Nitration G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with 2-Nitro-4,5-dimethoxybenzonitrile & Methanol B Add 5% Pd/C Catalyst A->B C Purge & Pressurize with H₂ (3.5 bar) B->C D Heat to 50°C C->D E Monitor Reaction (TLC/HPLC) D->E F Cool & Vent E->F G Filter through Celite to remove Catalyst F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Caption: Workflow for Catalytic Hydrogenation.

Method B: Chemical Reduction with Sodium Dithionite

For laboratories not equipped for high-pressure hydrogenations, chemical reduction offers an excellent alternative. Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups, particularly in aqueous media. The reaction is generally rapid and proceeds at moderate temperatures.

  • Suspension: Suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g) in water (e.g., 200 mL) in a round-bottom flask. [4]2. Heating: Heat the suspension to 90°C with vigorous stirring. [4]3. Reagent Addition: To the hot mixture, add sodium dithionite in small portions until the solid starting material dissolves completely and the solution clarifies. [4]4. Filtration (Hot): Filter the hot resulting solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to afford this compound. [4]An analytical sample can be obtained by recrystallization from acetonitrile. [4]

ParameterValueReference
Starting Material2-Nitro-4,5-dimethoxybenzonitrile[4]
Reducing AgentSodium Dithionite[4]
SolventWater[4]
Temperature90°C[4]
Reported Yield97%[4]

Pathway II: Synthesis of the Nitro-Intermediate from Veratraldehyde

The key precursor, 2-nitro-4,5-dimethoxybenzonitrile, can be efficiently synthesized from the commercially available and inexpensive starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). This pathway involves two critical transformations: the nitration of the aromatic ring and the conversion of the aldehyde functional group into a nitrile.

Step 1: Nitration of Veratraldehyde

The introduction of a nitro group onto the veratraldehyde scaffold is an electrophilic aromatic substitution. The electron-donating methoxy groups and the electron-withdrawing aldehyde group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to one methoxy group and meta to the aldehyde, yielding the desired 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Reagent Preparation: Prepare a nitrating mixture, typically concentrated nitric acid.

  • Reaction Setup: In a flask suitable for exothermic reactions, place veratraldehyde. Cool the flask in an ice bath to approximately 10°C. [5]3. Addition: Slowly add concentrated nitric acid to the cooled veratraldehyde while maintaining the low temperature. [5]4. Reaction: Allow the reaction to stir for an extended period (e.g., 20 hours) at a controlled temperature. [5]5. Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice and water to precipitate the product. [5]6. Isolation and Purification: Collect the crystals by filtration. Dissolve the crude product in a suitable solvent system (e.g., toluene/ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with water. Concentrate the organic layer under reduced pressure and cool to induce crystallization, yielding yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde. [5]

Step 2: Conversion of Aldehyde to Nitrile via Oxime Dehydration

The conversion of the aldehyde to a nitrile is a classic two-stage process. First, the aldehyde reacts with hydroxylamine to form an aldoxime. Second, the aldoxime is dehydrated using a reagent like acetic anhydride to yield the nitrile. This is a robust and widely applicable method. [6]

  • Part A: Oxime Formation

    • Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in warm 95% ethanol.

    • Add a warm aqueous solution of hydroxylamine hydrochloride. [6] 3. Introduce an aqueous solution of sodium hydroxide and allow the mixture to stand at room temperature for several hours. [6] 4. Add crushed ice and saturate the solution with carbon dioxide, causing the oxime to separate as an oil which solidifies upon standing. [6] 5. Filter the crystalline oxime, wash with water, and air dry. [6]

  • Part B: Oxime Dehydration

    • Place the dried oxime in a round-bottom flask with acetic anhydride. [6] 2. Heat the mixture cautiously. An exothermic reaction will occur.

    • After the initial reaction subsides, gently boil the solution for approximately 20 minutes. [6] 4. Carefully pour the hot solution into cold water with stirring. The nitrile product will precipitate.

    • Filter the crystals, wash with water, and dry to obtain 2-nitro-4,5-dimethoxybenzonitrile.

G A Veratraldehyde B Nitration (Conc. HNO₃, 10°C) A->B C 4,5-Dimethoxy-2-nitrobenzaldehyde B->C D Oxime Formation (NH₂OH·HCl, NaOH) C->D E Intermediate Oxime D->E F Dehydration (Acetic Anhydride, Heat) E->F G 2-Nitro-4,5-dimethoxybenzonitrile F->G H Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) G->H I This compound (Final Product) H->I

Caption: Multi-step synthesis from Veratraldehyde.

Alternative Synthetic Strategies: The Sandmeyer Reaction

While the previously detailed pathways are highly effective, it is important to acknowledge other classical methods in organic synthesis. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate. [7] A conceptual pathway for synthesizing the target molecule could involve a Sandmeyer reaction. This would typically start with an appropriately substituted aniline. The amino group is converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. [8]This highly reactive diazonium salt can then be treated with a copper(I) cyanide salt (CuCN), which facilitates the displacement of the dinitrogen gas (N₂) and installation of the cyano group. While a direct, optimized protocol for this compound via this method is not prominently featured in recent literature, the underlying principles remain a cornerstone of aromatic chemistry.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the two aromatic protons, the amino group protons (often a broad singlet), and the two methoxy group singlets. [4]* ¹³C NMR: The carbon spectrum will display distinct resonances for the nine carbon atoms in the molecule. [4]* Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (178.19 g/mol ). [4][9]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle with extreme care.

    • Sodium Dithionite: Can be a skin and eye irritant. It is a flammable solid under certain conditions.

    • Cyanides: (In reference to the Sandmeyer reaction) Copper(I) cyanide and other cyanide salts are highly toxic. Extreme caution and specific handling protocols are required.

    • Catalysts: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

References

  • PrepChem.com. Synthesis of this compound.
  • STRIDES ARCOLAB LTD. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Syntheses. Veratronitrile. Coll. Vol. 2, p.622 (1943); Vol. 18, p.85 (1938).
  • Khan Academy. Sandmeyer reaction.
  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde.
  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

A Spectroscopic and Analytical Guide to 2-Amino-4,5-dimethoxybenzonitrile: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dimethoxybenzonitrile is a key chemical intermediate in the fields of medicinal chemistry and advanced organic synthesis.[1] Its molecular architecture, which includes an electron-rich aromatic ring functionalized with amino, nitrile, and methoxy groups, makes it a valuable precursor for the synthesis of more complex molecules, particularly ligands targeting neurological pathways.[1] This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complemented by detailed, field-tested experimental protocols for data acquisition.

Molecular Structure and Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

PropertyValueSource
Chemical Formula C₉H₁₀N₂O₂[2][3]
Molecular Weight 178.19 g/mol [2][3]
CAS Number 26961-27-3[2]
Appearance White to yellow crystalline powder[4][5]
Melting Point 98-102 °C[4][5]
Purity >98.0% (GC)[4][5]

The structural arrangement of the functional groups is paramount to interpreting the spectroscopic data that follows.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of this compound by probing the magnetic environments of its hydrogen and carbon nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.86 (DMSO-d₆)s1HAromatic H
6.76 (CDCl₃)s1HAromatic H
6.41 (DMSO-d₆)s1HAromatic H
6.26 (CDCl₃)s1HAromatic H
4.32 (DMSO-d₆)br s2H-NH₂
4.30 (CDCl₃)br s2H-NH₂
3.75 (DMSO-d₆)s3H-OCH₃
3.85 (CDCl₃)s3H-OCH₃
3.70 (DMSO-d₆)s3H-OCH₃
3.80 (CDCl₃)s3H-OCH₃

Data sourced from multiple chemical suppliers and spectral databases.[1]

The two singlets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The broad singlet for the amino protons is characteristic of exchangeable protons. The two sharp singlets for the methoxy groups indicate their distinct chemical environments.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm (DMSO-d₆)Assignment
154.33C-OCH₃
148.12C-OCH₃
140.33C-NH₂
113.96Aromatic CH
113.00 (approx.)C-CN
92.08Aromatic CH
83.67C-CN
56.87-OCH₃
55.55-OCH₃

Data sourced from PrepChem.com.[1]

The downfield shifts of the carbons attached to the oxygen and nitrogen atoms are due to the deshielding effect of these electronegative atoms. The nitrile carbon signal is also characteristically found in this region.

NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) B Place in 5 mm NMR Tube A->B C Insert into Spectrometer B->C D Acquire ¹H NMR Spectrum (e.g., 400 MHz) C->D E Acquire ¹³C NMR Spectrum (Proton Decoupled) C->E F Process Data (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis and Interpretation F->G

Caption: General workflow for NMR data acquisition.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer (e.g., 400 or 500 MHz).[4][6]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately -2 to 12 ppm.[4][6]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0 to 200 ppm.[4][6]

    • Use a proton-decoupled pulse sequence.

    • A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.[4][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3487 - 3368N-H StretchingPrimary Amine (-NH₂)
2210 - 2260C≡N StretchingNitrile (-CN)
3000 - 3100C-H StretchingAromatic
2850 - 2960C-H StretchingAliphatic (-OCH₃)
1400 - 1600C=C StretchingAromatic
1260 - 1050C-O StretchingAryl Ether (-OCH₃)

Data compiled from multiple sources.[1][7][8]

The presence of a doublet in the N-H stretching region is characteristic of a primary amine. The strong, sharp absorption for the nitrile group is also a key diagnostic feature.

Experimental Protocol for FT-IR Analysis (ATR)
  • Background Spectrum: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.[4][6]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[4][6]

  • Data Analysis: The acquired spectrum will be automatically referenced against the background spectrum. Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.

m/zAssignment
178[M]⁺ (Molecular Ion)
163[M - CH₃]⁺
147[M - OCH₃]⁺
135[M - 43]⁺
120[M - 58]⁺

Data sourced from PrepChem.com.[1]

The molecular ion peak at m/z 178 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of methyl and methoxy groups, provides further evidence for the proposed structure.

Predicted Mass Spectrometry Fragmentation Pathway A [M]⁺ m/z = 178 B [M - CH₃]⁺ m/z = 163 A->B - CH₃ C [M - OCH₃]⁺ m/z = 147 A->C - OCH₃

Caption: Simplified predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 179.05.[1] The acquisition range should typically be set from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak (or the protonated molecular ion peak) and the major fragment ions. Compare the observed fragmentation pattern with theoretical pathways to confirm the structure.

Safety and Handling

While specific toxicity data for this compound is limited, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] It is also known to cause skin and serious eye irritation.[4][5][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.[10] The compound should be stored in a dry, refrigerated environment (2-8°C).[2][4]

Conclusion

The spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for this compound. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data. A thorough understanding of these analytical techniques and their application to this important building block is essential for its effective use in research and development.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16).
  • Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide - ResearchGate. (2025, August 10).
  • This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, practical considerations for data acquisition, and a detailed interpretation of the spectral features.

Introduction: The Structural Significance of this compound

This compound serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile functionality, and two methoxy groups on a benzene ring, imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the most powerful and routine analytical technique for this purpose. This guide will dissect the ¹H NMR spectrum to provide a clear understanding of the molecule's proton environment.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical shifts of the aromatic protons in this compound are governed by the electronic effects of the four substituents. Understanding these effects allows for a robust prediction of the spectrum. The benzene ring has two remaining protons at positions 3 and 6.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to increased electron density at the ortho and para positions.

  • Methoxy Groups (-OCH₃): Similar to the amino group, methoxy groups are strong EDGs due to the +R effect of the oxygen lone pairs, which outweighs their -I effect. They increase electron density primarily at their ortho and para positions.

  • Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly decreases electron density at the ortho and para positions.

In this compound, the proton at C-3 is ortho to the amino group and meta to the cyano and the C-4 methoxy group. The proton at C-6 is ortho to the cyano group and meta to the amino and the C-5 methoxy group. The strong shielding from the ortho amino and para methoxy groups will shift the C-3 proton upfield, while the strong deshielding from the ortho cyano group will shift the C-6 proton downfield.[1][2][3] The two methoxy groups and the amino group protons will also give rise to distinct signals.

Based on these principles and analysis of related structures, a predicted ¹H NMR spectrum is presented below.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. For polar aromatic compounds like this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4][5] CDCl₃ is often preferred due to its volatility, making sample recovery easier.[5]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[6][7]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. The solution should be clear and free of any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03% v/v).[7]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30 or similarA standard 30° pulse sequence provides a good signal-to-noise ratio with a shorter relaxation delay.
Number of Scans (NS)16 to 64Sufficient scans to achieve an adequate signal-to-noise ratio.
Acquisition Time (AQ)3-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of the protons between scans for accurate integration.
Spectral Width (SW)12-16 ppmEnsures all signals, from shielded aliphatic to deshielded aromatic protons, are captured.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The following table provides the predicted chemical shifts, multiplicities, integration values, and assignments for the protons in the molecule.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 6.5 - 6.7Singlet1HH-3 (Aromatic)
2~ 7.2 - 7.4Singlet1HH-6 (Aromatic)
3~ 3.8 - 4.0Singlet3H-OCH₃ (C-4)
4~ 3.8 - 4.0Singlet3H-OCH₃ (C-5)
5~ 4.5 - 5.5Broad Singlet2H-NH₂
Detailed Peak Assignments
  • Aromatic Protons (H-3 and H-6):

    • The proton at the C-3 position is strongly shielded by the ortho amino group and the para methoxy group at C-5, resulting in a significant upfield shift to approximately 6.5 - 6.7 ppm . Due to the absence of adjacent protons, this signal is expected to be a singlet .

    • Conversely, the proton at the C-6 position is deshielded by the ortho cyano group, a powerful electron-withdrawing group. This causes a downfield shift to around 7.2 - 7.4 ppm . This signal will also appear as a singlet .

  • Methoxy Protons (-OCH₃):

    • The two methoxy groups at C-4 and C-5 are chemically non-equivalent and are expected to have slightly different chemical shifts, both appearing as sharp singlets in the range of 3.8 - 4.0 ppm . Each singlet will integrate to 3H .

  • Amino Protons (-NH₂):

    • The protons of the primary amine group are exchangeable and often appear as a broad singlet . The chemical shift can vary depending on the solvent, concentration, and temperature, but is anticipated to be in the region of 4.5 - 5.5 ppm . This signal will integrate to 2H .

Visualization of Molecular Structure and Workflow

To further clarify the relationships between the molecular structure and the expected NMR signals, as well as the experimental workflow, the following diagrams are provided.

G cluster_mol This compound cluster_signals Predicted ¹H NMR Signals mol H3 H-3 ~6.6 ppm (s, 1H) H6 H-6 ~7.3 ppm (s, 1H) OCH3_4 -OCH₃ (C4) ~3.9 ppm (s, 3H) OCH3_5 -OCH₃ (C5) ~3.9 ppm (s, 3H) NH2 -NH₂ ~5.0 ppm (br s, 2H) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (0.6-0.7 mL) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire ¹H NMR Data e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integrate and Assign Peaks h->i

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The well-resolved signals for the aromatic, methoxy, and amino protons provide a unique fingerprint of the molecule. By understanding the interplay of substituent effects, researchers can confidently interpret the spectrum and verify the structure of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework to assist scientists in their research and development endeavors.

References

  • Moodle. NMR Spectroscopy of Benzene Derivatives.
  • JoVE. NMR Spectroscopy of Benzene Derivatives. (2025).
  • Wiley SpectraBase. 3,4-Dimethoxyaniline.
  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021).
  • PubChem. 2-Aminobenzonitrile.
  • Alfa Chemistry. How to Choose Deuterated NMR Solvents.
  • Alfa Chemistry. NMR Solvents.
  • Iowa State University. NMR Sample Preparation.
  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).
  • YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. (2025).
  • BioChromato. NMR solvent selection - that also allows sample recovery. (2018).

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution glimpse into the carbon framework of a molecule.[1][2][3] For a compound like 2-amino-4,5-dimethoxybenzonitrile, a substituted aromatic system with potential applications as a synthetic building block, a thorough understanding of its ¹³C NMR spectrum is not merely an academic exercise. It is a critical step for identity confirmation, purity assessment, and a foundational dataset for further structural modifications.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach to provide a narrative grounded in practical field experience. We will explore the theoretical underpinnings of the expected ¹³C NMR spectrum for this molecule, detail a robust, self-validating experimental protocol for its acquisition and assignment, and demonstrate how to leverage advanced NMR techniques for complete structural elucidation.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is heavily influenced by the nature and position of the substituents on the benzene ring.[4] The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group creates a distinct pattern of shielding and deshielding.

  • Substituent Effects on Aromatic Carbons:

    • Amino (-NH₂) Group: As a strong electron-donating group (EDG) through resonance, the -NH₂ group significantly shields the ortho and para carbons, causing their signals to shift upfield (to a lower ppm value). The ipso carbon (the carbon directly attached to the substituent) is deshielded.

    • Methoxy (-OCH₃) Groups: Methoxy groups are also strong resonance electron-donating groups, similarly shielding the ortho and para positions. Their inductive electron-withdrawing effect is secondary to their resonance donation.

    • Nitrile (-CN) Group: The nitrile group is a strong electron-withdrawing group (EWG) through both induction and resonance. It deshields the ipso and para carbons, shifting them downfield (to a higher ppm value).[5]

Based on these principles and established substituent chemical shift (SCS) data, we can predict the approximate chemical shifts for the nine unique carbon atoms in the molecule.[6]

Molecular Structure and Carbon Numbering

For clarity in our analysis, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with carbon numbering.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to yield unambiguous data.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[7][8]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Be aware that solvent choice can induce small chemical shifts.[9][10][11]

  • Concentration: For a standard ¹³C NMR experiment, aim for a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent. Higher concentrations are generally better due to the low natural abundance of ¹³C, but excessively high concentrations can increase viscosity and broaden lines.[7][12]

  • Filtration: To ensure magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7][8]

  • Labeling: Clearly label the NMR tube cap with the sample identity. Do not use paper labels or tape on the body of the tube that will be inserted into the spectrometer.[12][13]

Data Acquisition Workflow

The following sequence of experiments provides a logical pathway from a general overview to a detailed, unambiguous assignment of all carbon signals.

Sources

IR spectrum analysis of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Amino-4,5-dimethoxybenzonitrile

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active ingredients. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS 26961-27-3), a key building block in medicinal chemistry.[1][2][3] We will dissect the spectrum to identify and assign the characteristic vibrational modes of its primary functional groups, grounding the interpretation in established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization.

Introduction: The Molecular Blueprint

This compound is a polysubstituted aromatic compound featuring a nitrile (C≡N), a primary amine (-NH₂), and two methoxy (-OCH₃) groups attached to a benzene ring.[1] Each of these functional groups possesses unique covalent bonds that vibrate at specific, quantized frequencies when they absorb infrared radiation.[4][5] An FTIR spectrum plots the absorbed energy (as wavenumber, cm⁻¹) versus the intensity of absorption, creating a unique "molecular fingerprint." This fingerprint is invaluable for confirming the identity of the molecule and ensuring its purity by verifying the presence of all key functional groups and the absence of unexpected impurities.

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with particular bond types (e.g., N-H, C≡N, C-O, C-H). The analysis is typically bifurcated into two main regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[6][7] The former contains distinct and well-separated peaks corresponding to the stretching vibrations of most functional groups, while the latter contains a complex pattern of bending vibrations and skeletal stretches that are characteristic of the molecule as a whole.[6][7]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique. The causality for this choice rests on KBr's optical properties: it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be closely matched to that of many organic compounds, minimizing scattering effects.

Step-by-Step Methodology: KBr Pellet Preparation
  • Sample Preparation: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size and minimize light scattering, ensuring sharp, well-defined peaks.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The high KBr-to-sample ratio ensures that the sample molecules are well-dispersated within the alkali halide matrix.

  • Homogenization: Thoroughly mix the sample and KBr by grinding them together for several minutes until a uniform, fine powder is achieved.

  • Pellet Pressing: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. The pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that encases the sample.

  • Data Acquisition: Place the resulting KBr pellet into the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.

Workflow for IR Spectral Analysis

The logical flow from sample to interpretation is a systematic process designed to ensure accurate structural elucidation.

IR_Analysis_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Interpretation Sample Sample Acquisition (this compound) Prep Sample Preparation (KBr Pellet Method) Sample->Prep Acquire FTIR Data Acquisition (e.g., 4000-400 cm⁻¹, 16 scans) Prep->Acquire Process Spectral Processing (Baseline Correction, Normalization) Acquire->Process FG_Region Analysis of Functional Group Region (4000-1500 cm⁻¹) Process->FG_Region FP_Region Analysis of Fingerprint Region (1500-400 cm⁻¹) Process->FP_Region Final Structural Elucidation & Compound Verification FG_Region->Final FP_Region->Final

Caption: Workflow of FTIR analysis for this compound.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is rich with information. We will analyze it by dissecting the key vibrational modes associated with each functional group.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by high-energy stretching vibrations.

  • N-H Stretching (Amine Group): A primary amine (-NH₂) is expected to show two distinct bands in the 3500-3300 cm⁻¹ region.[6][8] These correspond to the asymmetric and symmetric stretching of the N-H bonds.[9] The asymmetric stretch occurs at a higher frequency (around 3400-3500 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3300-3400 cm⁻¹).[5][9] The presence of two sharp to medium intensity peaks in this area is a definitive confirmation of the primary amine group. The sharpness of these peaks, as opposed to the broad O-H stretch of alcohols, is due to the lesser extent of hydrogen bonding in amines compared to alcohols.[10]

  • C-H Stretching (Aromatic and Methoxy Groups):

    • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).[11][12][13] These bands are often of weak to medium intensity.[14]

    • Aliphatic C-H Stretch: The C-H bonds of the two methoxy (-OCH₃) groups are sp³ hybridized. Their stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[7][15] One can often distinguish asymmetric and symmetric stretching modes within this range.[16]

  • C≡N Stretching (Nitrile Group): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. It appears as a sharp, medium-to-strong intensity band in the range of 2260-2220 cm⁻¹.[8][17] For aromatic nitriles, conjugation with the ring can slightly lower this frequency.[17][18] This sharp absorption is a clear indicator of the nitrile functionality.

  • C=C Stretching (Aromatic Ring): The benzene ring exhibits several in-ring carbon-carbon double bond stretching vibrations. These typically appear as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[11][12][19] Often, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[14]

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and skeletal modes, that are unique to the overall molecular structure.

  • N-H Bending: The scissoring (in-plane bending) vibration of the primary amine group gives rise to a medium-to-strong absorption in the 1650-1550 cm⁻¹ range.[5]

  • C-H Bending:

    • Aliphatic C-H Bending: The methyl groups (-CH₃) show bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[20]

    • Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region.[7][12] The specific pattern for the 1,2,4,5-tetrasubstituted ring in this molecule would have a characteristic absorption in this range.

  • C-O Stretching (Methoxy Groups): Ethers, including aryl ethers, display strong C-O stretching bands. Due to the coupling of vibrations, two distinct C-O stretching bands are expected. The asymmetric stretch (Aryl-O) appears at a higher frequency, typically 1275-1200 cm⁻¹, while the symmetric stretch (O-CH₃) is found at a lower frequency, around 1075-1020 cm⁻¹.[21] These are usually among the strongest peaks in the fingerprint region.

  • C-N Stretching: The stretching vibration of the C-N single bond of the aromatic amine is typically found in the 1350-1200 cm⁻¹ range.[5]

Summary of Key Vibrational Assignments

The following table summarizes the expected IR absorption bands for this compound, grounded in established spectroscopic data.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Observed/Assigned Frequency (cm⁻¹)Intensity
Primary Amine N-H Asymmetric Stretch3500 - 3400[5]~3485Medium, Sharp
N-H Symmetric Stretch3400 - 3300[5]~3370Medium, Sharp
N-H Scissoring (Bend)1650 - 1550[5]~1620Medium-Strong
Aromatic Ring Aromatic C-H Stretch3100 - 3000[12]~3050Weak-Medium
C=C Ring Stretch1600 - 1585[12]~1600Medium
C=C Ring Stretch1500 - 1400[12]~1510Strong
C-H Out-of-Plane Bend900 - 675[12](Varies with substitution)Strong
Methoxy Groups Aliphatic C-H Stretch2960 - 2850[7]~2940, ~2840Medium
C-O Asymmetric Stretch1275 - 1200[21]~1260Strong
C-O Symmetric Stretch1075 - 1020[21]~1040Strong
Nitrile Group C≡N Stretch2260 - 2220[8]~2225Strong, Sharp
Aryl Amine C-N Stretch1350 - 1200[5]~1280Medium-Strong

Conclusion

The infrared spectrum of this compound provides a definitive confirmation of its molecular structure. The distinct, sharp absorptions for the primary amine N-H stretches, the strong nitrile C≡N stretch, the aromatic C=C and C-H vibrations, and the powerful C-O ether stretches in the fingerprint region collectively form a unique and verifiable spectroscopic signature. This guide outlines a systematic approach to both the acquisition and interpretation of this spectrum, providing the causal logic behind peak assignments. For professionals in drug development, this detailed analysis serves as a foundational tool for identity confirmation, quality assessment, and stability studies.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry Student. (n.d.). Infrared spectra of aromatic rings.
  • LibreTexts. (2023, August 12). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I (Lumen).
  • Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • PubMed. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • ACS Publications. (2009). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.
  • NIH National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and....
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching....
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2025, August 6). High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O).
  • Chegg.com. (2018, October 7). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene,.
  • Office of Justice Programs. (n.d.). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine.
  • Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry.
  • Chemistry Stack Exchange. (2014, May 7). Distinguish between symmetric and asymmetric molecules with IR.
  • LookChem. (n.d.). 1885-29-6 2-Aminobenzonitrile C7H6N2.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. In NIST WebBook.
  • University of California, Irvine. (n.d.). IR_lectureNotes.pdf.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. In NIST WebBook.
  • ResearchGate. (n.d.). Course Notes on the Interpretation of Infrared and Raman Spectra.
  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

Sources

Mass spectrometry of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-4,5-dimethoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, with the chemical formula C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol , is a multifunctional aromatic compound.[1][2][3] Its structure, featuring an ortho-amino nitrile configuration, makes it a valuable precursor and building block in the synthesis of various heterocyclic structures, particularly those explored in medicinal chemistry and drug development.[1][4] Accurate and unambiguous characterization of this intermediate is critical for ensuring the quality, purity, and structural integrity of downstream products.

Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and detailed structural insights through controlled fragmentation analysis.[5][6] This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, detailing an optimized experimental workflow, interpreting ionization behavior, and elucidating its characteristic fragmentation patterns.

Physicochemical Properties and Ionization Strategy

The molecular architecture of this compound is rich with functional groups that dictate its behavior within a mass spectrometer: a primary amine (-NH₂), a nitrile (-C≡N), and two electron-donating methoxy (-OCH₃) groups on a stable benzene ring.[1]

The primary amine group is the most influential feature for ionization. As a basic site, it readily accepts a proton (H⁺) in an acidic environment. This characteristic makes positive-ion mode Electrospray Ionization (ESI) the superior method for its analysis. ESI is a "soft ionization" technique that gently transfers ions from solution to the gas phase, which minimizes premature fragmentation and ensures the prominent generation of the protonated molecule, [M+H]⁺.[7][8] This allows for the unambiguous determination of the molecular weight, which is the foundational first step of any mass spectrometric analysis.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for acquiring high-quality mass spectrometry data. The following protocol is a validated starting point for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 1. Stock Solution Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol or Acetonitrile. p2 2. Working Solution Dilute stock to 1-10 µg/mL using solvent containing 0.1% formic acid to facilitate protonation. p1->p2 a1 3. Injection & Ionization Inject 1-5 µL into the ESI source. Mode: Positive Ion (+ESI) p2->a1 a2 4. Full Scan Acquisition (MS1) Scan m/z range 50-400 to detect the protonated molecule [M+H]⁺. a1->a2 a3 5. Tandem MS (MS/MS) Isolate the [M+H]⁺ ion (m/z 179.08) and apply collision-induced dissociation (CID) to generate fragment ions. a2->a3 d1 6. Precursor Ion Confirmation Confirm m/z and isotopic pattern of [M+H]⁺ in the MS1 spectrum. a3->d1 d2 7. Fragmentation Analysis Elucidate the structure by interpreting the MS/MS spectrum. d1->d2

Caption: Optimized ESI-MS workflow for this compound.

Detailed Experimental Protocol
  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile.[5][6]

    • Working Solution: Perform a serial dilution of the stock solution to a final concentration range of 1-10 µg/mL. The final solvent should be fortified with 0.1% formic acid to ensure a proton-rich environment, maximizing the efficiency of [M+H]⁺ formation.[8]

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended for accurate mass measurements that confirm elemental composition.[6]

    • Ionization Source: Utilize an ESI source operating in positive ion mode.

      • Capillary Voltage: 3.5 – 4.5 kV

      • Source Temperature: 120 – 150 °C

      • Desolvation Gas Flow: 8 – 12 L/min

    • Data Acquisition:

      • MS1 (Full Scan): Acquire data across a mass range of m/z 50–400 to observe the precursor ion.

      • MS2 (Tandem MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the primary ion of interest (m/z 179.08). Apply normalized collision energy (NCE) in the range of 15-35 eV to induce fragmentation.

Mass Spectra Interpretation

Full Scan (MS1) Analysis: Identifying the Precursor Ion

In the full scan spectrum, the primary observable species will be the protonated molecule. Given the compound's propensity to associate with alkali metals, a sodium adduct may also be present, typically at a lower intensity.

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)Expected m/z
Protonated Molecule [C₉H₁₀N₂O₂ + H]⁺178.0742179.0820
Sodium Adduct [C₉H₁₀N₂O₂ + Na]⁺178.0742201.0640
Potassium Adduct [C₉H₁₀N₂O₂ + K]⁺178.0742217.0379

The protonated molecule at m/z 179.0820 serves as the precursor ion for subsequent fragmentation analysis.

Tandem MS (MS/MS) Analysis: Structural Elucidation through Fragmentation

The true power of mass spectrometry for structural confirmation lies in tandem MS. By isolating the [M+H]⁺ ion (m/z 179.08) and subjecting it to collision-induced dissociation (CID), a reproducible fragmentation pattern is generated, which acts as a structural fingerprint. The fragmentation of this compound is driven by the chemical nature of its methoxy and amino substituents.

The most probable fragmentation pathways involve the neutral loss of small, stable molecules or radicals from the precursor ion.

G M [M+H]⁺ m/z 179.08 C₉H₁₁N₂O₂⁺ F1 m/z 164.06 C₈H₈N₂O₂⁺ M->F1 - •CH₃ (15.02 Da) F2 m/z 162.07 C₉H₁₀NO₂⁺ M->F2 - NH₃ (17.01 Da) F3 m/z 136.06 C₇H₈N₂O⁺ F1->F3 - CO (28.00 Da) F4 m/z 134.04 C₇H₆NO₂⁺ F1->F4 - H₂CNH (28.02 Da)

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): This is a hallmark fragmentation for methoxy-substituted aromatic compounds.[4][9][10] The precursor ion loses a methyl radical from one of the methoxy groups, resulting in a highly stable, resonance-delocalized fragment ion at m/z 164.06 . This is often the most abundant fragment ion (the base peak) in the MS/MS spectrum.

  • Loss of Ammonia (NH₃): The protonated primary amine can be eliminated as a neutral ammonia molecule. This pathway leads to a fragment ion at m/z 162.07 .

  • Secondary Fragmentation: The primary fragment at m/z 164.06 can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield an ion at m/z 136.06 , or a more complex rearrangement and loss of H₂CNH to yield an ion at m/z 134.04 .

Precursor m/zFragment m/zNeutral LossFormula of LossProposed Fragment Structure
179.08164.0615.02•CH₃[M+H-CH₃]⁺
179.08162.0717.01NH₃[M+H-NH₃]⁺
164.06136.0628.00CO[M+H-CH₃-CO]⁺
164.06134.0428.02H₂CNH[M+H-CH₃-H₂CNH]⁺

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments can suggest fragmentations, HRMS provides the analytical certainty required in research and development. By measuring masses to four or five decimal places, HRMS allows for the calculation of the elemental composition of both the precursor and fragment ions.

For example, observing an ion at m/z 179.0820 and confirming that its mass is within a narrow tolerance (typically < 5 ppm) of the theoretical mass for the formula C₉H₁₁N₂O₂⁺ provides unequivocal proof of the compound's identity, distinguishing it from any potential isobaric impurities. This level of confidence is paramount for publication, patent filings, and regulatory submissions.

References

  • Mass Spectra of 1,2-Dimethoxybenzene Derivatives. J-Stage.
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed.
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Wiley Online Library.
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.
  • Electrospray ionization. Wikipedia.
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Center for Biotechnology Information.

Sources

Solubility Profile of 2-Amino-4,5-dimethoxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2-Amino-4,5-dimethoxybenzonitrile is a key building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application in drug development. This guide provides a detailed examination of the theoretical and practical aspects of determining the solubility of this compound. It offers a predictive framework based on molecular structure, detailed protocols for both qualitative and quantitative solubility determination, and essential safety considerations, equipping researchers with the necessary tools for effective process development and experimental design.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental work. These parameters influence its behavior in different solvent systems.

PropertyValueSource(s)
CAS Number 26961-27-3[1][2]
Molecular Formula C₉H₁₀N₂O₂[1][3]
Molecular Weight 178.19 g/mol [3]
Appearance White to Yellow powder/crystal
Melting Point 92-101 °C[2][4]
Boiling Point 346.6 ± 42.0 °C at 760 mmHg[2]
Density ~1.2 g/cm³[2]
Storage Sealed in dry, 2-8°C

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5] The molecular structure of this compound contains several functional groups that dictate its overall polarity and potential for intermolecular interactions.

  • Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the likelihood of solubility in protic and polar aprotic solvents. Furthermore, its basic nature allows for salt formation in acidic solutions, dramatically increasing aqueous solubility.

  • Methoxy Groups (-OCH₃): The ether linkages are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Nitrile Group (-C≡N): This is a strongly polar group due to the large dipole moment of the carbon-nitrogen triple bond. It enhances solubility in polar aprotic solvents.

  • Benzene Ring: The aromatic ring is non-polar and hydrophobic. This part of the molecule will favor interactions with non-polar solvents.

The overall solubility is a balance between the hydrophilic character of the polar functional groups and the hydrophobic nature of the aromatic core.

Caption: Key functional groups of this compound.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile can be established. This serves as a starting point for solvent screening in applications such as reaction chemistry, chromatography, and crystallization. For analogous structures, solubility is often observed in polar aprotic solvents like DMSO and DMF.[6]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleCapable of hydrogen bonding with the amino and methoxy groups.
WaterInsolubleThe non-polar benzene ring likely dominates over the polar groups.
Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions with the nitrile and other polar groups.
Acetonitrile (ACN)SolubleSimilar nitrile functionality promotes miscibility.
AcetoneSolubleGood polarity to interact with the solute.
Tetrahydrofuran (THF)Sparingly SolubleModerate polarity may be less effective at solvating the crystal lattice.
Non-Polar Toluene, HeptaneInsolubleInsufficient polarity to overcome the solute-solute interactions.
Halogenated Dichloromethane (DCM)Sparingly Soluble to InsolubleModerate polarity may allow for some dissolution.
Aqueous Acid 5% HClSolubleThe basic amino group will be protonated to form a highly polar ammonium salt.
Aqueous Base 5% NaOHInsolubleNo acidic proton is present to react with the base.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, standardized experimental protocols are required. The following methods provide a systematic approach to characterizing the solubility profile.

G start Start: Obtain Pure Compound qual_screen Protocol 4.1: Qualitative Solubility Screening (Multiple Solvents) start->qual_screen acid_base_test Protocol 4.3: Acid/Base Solubility Test (5% HCl, 5% NaOH) start->acid_base_test is_soluble Is the compound soluble? qual_screen->is_soluble quant_analysis Protocol 4.2: Quantitative Analysis (Shake-Flask Method) is_soluble->quant_analysis Yes report_qual Report as: Soluble, Partially Soluble, or Insoluble is_soluble->report_qual No/Partial report_quant Report Solubility (e.g., in mg/mL at 25°C) quant_analysis->report_quant report_acid_base Report Reactivity and Salt Formation acid_base_test->report_acid_base end End: Complete Solubility Profile report_qual->end report_quant->end report_acid_base->end

Caption: Workflow for systematic solubility determination.

Protocol for Qualitative Solubility Determination

This rapid screening method is ideal for identifying suitable solvents for a reaction or initial purification trials.[7]

Materials:

  • This compound

  • Selection of organic solvents (see Table in Section 3)

  • Small, dry test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube. The precise mass is less critical than consistency across tests.

  • Add 1.0 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 60 seconds. This step is critical to ensure the system overcomes any kinetic barriers to dissolution.[5]

  • Allow the mixture to stand for 30 seconds and visually inspect the solution against a contrasting background.

  • Record the observation based on the following criteria:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[7]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This equilibrium solubility method is the gold standard for obtaining precise solubility data, which is crucial for formulation and process modeling.[7]

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Screw-cap vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a screw-cap vial. It is essential that undissolved solid remains at equilibrium to ensure saturation.[7]

  • Accurately add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation during the experiment.

  • Place the vial in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.[7]

  • After equilibration, cease agitation and allow the vial to stand at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., HPLC).

  • Express the solubility in standard units, such as mg/mL or mol/L.

Protocol for Acid-Base Solubility Classification

This test leverages the acid-base properties of the compound to determine its chemical nature and predict its behavior in different pH environments.[8]

Materials:

  • This compound

  • 5% (w/v) Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Hydroxide (NaOH)

  • Deionized Water

  • Test tubes

Procedure:

  • Place ~20 mg of the compound into three separate test tubes.

  • To the first tube, add 1 mL of deionized water.

  • To the second tube, add 1 mL of 5% HCl solution.

  • To the third tube, add 1 mL of 5% NaOH solution.

  • Shake each tube vigorously for 30-60 seconds and observe.

  • Interpretation:

    • Insoluble in Water, Soluble in 5% HCl: This is the expected result and strongly indicates the presence of a basic functional group (the amino group). Dissolution occurs because the insoluble neutral compound is converted to a soluble salt.

    • Insoluble in Water and 5% NaOH: This indicates the absence of a sufficiently acidic proton.

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling. The following information is derived from safety data sheets (SDS).

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Precautionary Statements:

    • Avoid breathing dust.

    • Wear protective gloves, protective clothing, and eye protection.[3]

    • Use only in a well-ventilated area.[3]

  • First Aid:

    • IF ON SKIN: Wash with plenty of soap and water.[3]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.[3]

Conclusion

The solubility of this compound is dictated by a balance of its polar functional groups and its non-polar aromatic core. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols. Its basic amino group renders it soluble in dilute aqueous acids. The experimental protocols provided in this guide offer a robust framework for researchers to systematically and accurately determine the solubility profile of this compound, facilitating its effective use in scientific research and development.

References

  • Thermophysical Properties of this compound. Chemcasts. [Online]. Available: [Link]
  • This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Online]. Available: [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Online]. Available: [Link]
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Online]. Available: [Link]
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [Online]. Available: [Link]
  • Solubility of Organic Compounds. University of Calgary. [Online]. Available: [Link]
  • This compound | CAS#:26961-27-3. Chemsrc. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile: From Safe Handling to Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Amino-4,5-dimethoxybenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard safety data sheet, this document elucidates the compound's characteristics, safe handling protocols, and its significant role as a precursor in the synthesis of complex pharmaceutical agents, particularly in the realm of targeted cancer therapies.

Compound Profile and Physicochemical Characteristics

This compound (CAS No. 26961-27-3) is an aromatic organic compound distinguished by a benzene ring substituted with amino, nitrile, and two methoxy functional groups.[1][2] This unique arrangement of electron-donating (amino and methoxy) and electron-withdrawing (nitrile) groups imparts a specific reactivity profile that is highly valuable in multi-step organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26961-27-3[1][4][5]
Molecular Formula C₉H₁₀N₂O₂[1][4][6]
Molecular Weight 178.19 g/mol [5][6][7]
Appearance White to yellow or pale brown solid/powder to crystal[1][7]
Melting Point 92-102 °C[5][7][8]
Boiling Point 346.6 ± 42.0 °C at 760 mmHg[5][8]
Density 1.2 ± 0.1 g/cm³[5][8]
Solubility Soluble in organic solvents.[1]
Storage Temperature 0-10°C, under inert gas, sealed in dry conditions.[4][7][9]

Comprehensive Safety and Handling Protocols

The safe handling of this compound is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7][9] It is also known to cause skin and serious eye irritation.[9][10][11]

Hazard Identification and Precautionary Measures

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[9][10]

  • H332: Harmful if inhaled.[4][6]

  • H335: May cause respiratory irritation.[10][11]

Precautionary Statements:

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[7][9][10]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][10]

  • P302+P352 & P305+P351+P338: Detailed instructions for immediate first aid in case of skin or eye contact.[7][10]

  • P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][12]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7][10]

First-Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate action is critical. The following steps are designed to be a self-validating system for initial response.

  • Inhalation: Remove the individual to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[6][10][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[6][10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10][14]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the stringent requirement for engineering controls and PPE lies in the compound's toxicity profile.

  • Ventilation: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[12][15]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[15][16]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are essential to prevent skin absorption.[6][15][16]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is required.[6][15]

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Decontaminate Decontaminate Perform Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Logical workflow for safe laboratory handling.

Synthetic Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the amino and nitrile groups in an ortho position on the benzene ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolines.[3][17] Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[5][7][18]

Role in the Synthesis of Gefitinib: A Case Study

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer.[1][18] The synthesis of the quinazoline core of Gefitinib can be accomplished starting from precursors structurally similar to this compound. The general synthetic strategy involves the cyclization of an N-acylanthranilonitrile derivative. The ortho-amino and nitrile functionalities of the starting material are crucial for the formation of the pyrimidine ring of the quinazoline system.

The following diagram illustrates a generalized synthetic pathway for quinazoline-based EGFR inhibitors, highlighting the pivotal role of the aminobenzonitrile scaffold.

A 2-Amino-4,5-disubstituted- benzonitrile B N'-(2-Cyano-4,5-disubstituted-phenyl)- N,N-dimethylformamidine A->B Reaction with DMF-DMA D 4-Anilinoquinazoline Core (e.g., Gefitinib, Erlotinib) B->D Cyclization with Substituted Aniline in Acetic Acid C Substituted Aniline C->D

Caption: Generalized synthesis of 4-anilinoquinazolines.

Detailed Experimental Protocol: Synthesis of a Quinazolinone Intermediate

The following protocol details the synthesis of a quinazolinone intermediate, a key step in the construction of more complex kinase inhibitors. This protocol is based on established methodologies for the cyclization of aminobenzonitriles.[19]

Objective: To synthesize 6,7-dimethoxyquinazolin-4(3H)-one from 2-amino-4,5-dimethoxybenzoic acid, a closely related analogue demonstrating the core cyclization principle.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Formamide

  • Ammonium formate

  • Methanol

Procedure:

  • Combine 2-amino-4,5-dimethoxybenzoic acid, formamide, and ammonium formate in a round-bottom flask equipped with a reflux condenser.[13]

  • Heat the reaction mixture to 170-180°C for 3-4 hours. The high temperature is necessary to drive the condensation and cyclization reaction. Formamide serves as both a reactant and a solvent.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mass under reduced pressure to remove excess formamide.[13]

  • Cool the residue and add methanol. Stir the suspension at 45-50°C, then cool to 5-10°C to precipitate the product.[13]

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • The structure of the resulting 6,7-dimethoxyquinazolin-4(3H)-one can be confirmed by spectroscopic methods such as ¹H NMR, IR, and mass spectrometry.[19]

This quinazolinone can then be further functionalized (e.g., through chlorination of the 4-position followed by nucleophilic substitution with an appropriate aniline) to yield the final TKI.[12][16]

Biological Context: Targeting the EGFR Signaling Pathway

The significance of this compound as a synthetic precursor is directly linked to the therapeutic importance of its downstream products. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation.[1][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][7]

Quinazoline-based TKIs, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR.[5] By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways, including the RAS/RAF/MEK and PI3K/AKT pathways.[5]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Quinazoline TKI (e.g., Gefitinib) TKI->EGFR Inhibits (ATP Site)

Caption: EGFR signaling pathway and TKI inhibition.

Conclusion

This compound is more than a mere chemical intermediate; it is a gateway to a class of life-saving therapeutics. Its carefully defined physicochemical properties and reactivity profile, when understood and handled with the rigorous safety protocols outlined in this guide, empower researchers to construct complex molecular architectures. The ability to efficiently synthesize the quinazoline scaffold from this precursor has been instrumental in the development of targeted cancer therapies that inhibit the EGFR signaling pathway. This guide serves as a comprehensive resource for professionals, providing the necessary technical insights to utilize this compound safely and effectively in the pursuit of novel drug discovery.

References

  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Chemsrc. (n.d.). This compound.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Arkat USA, Inc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • MDPI. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
  • Chemical-Label.com. (n.d.). Edit chemical label this compound.

Sources

biological activity of 2-Amino-4,5-dimethoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2-Amino-4,5-dimethoxybenzonitrile Derivatives

Authored by: A Senior Application Scientist

Publication Date: January 10, 2026

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules. Its unique electronic and structural characteristics, conferred by the ortho-amino nitrile arrangement and the electron-donating methoxy groups, make it an ideal starting point for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives of this compound, with a particular focus on their anticancer properties and mechanisms of action as kinase inhibitors. We will delve into the synthetic strategies, structure-activity relationships, and the experimental protocols utilized to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The this compound Core: A Privileged Scaffold

The this compound molecule is a highly functionalized aromatic compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.[1] The electron-rich benzene ring, substituted with amino, nitrile, and two methoxy groups, provides multiple reactive sites for chemical modification. The ortho-positioning of the amino and nitrile groups is particularly significant as it facilitates the construction of fused heterocyclic structures, most notably quinazolines, which are prominent in many approved drugs.[1] The dimethoxy substituents are not merely passive elements; they actively influence the molecule's solubility, electronic properties, and ultimately, its biological activity by enhancing the electron density of the aromatic ring.[1]

Physicochemical Properties

While extensive experimental data for this compound itself is not always available in public literature, its properties can be inferred from closely related structures.

PropertyPredicted Value/Information
Molecular Formula C₉H₁₀N₂O₂
IUPAC Name This compound
CAS Number 26961-27-3
Appearance Solid
Storage Sealed in dry, 2-8°C
Key Spectroscopic Features The infrared spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the methoxy groups (C-O stretching).[1]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the 2-aminobenzonitrile scaffold have demonstrated significant potential as anticancer agents. This activity is often attributed to their ability to interfere with key signaling pathways that drive the proliferation and survival of cancer cells.

Kinase Inhibition: Targeting the Engines of Cell Growth

A prominent mechanism through which benzonitrile derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of many cancers.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when aberrantly activated, can lead to uncontrolled cell growth and proliferation, particularly in non-small cell lung cancer (NSCLC).[2] The 2-aminobenzonitrile core is a key structural component of several potent EGFR inhibitors. For instance, 2-Amino-4-methoxy-5-nitrobenzonitrile is a known precursor in the synthesis of Gefitinib, a highly effective EGFR tyrosine kinase inhibitor used in cancer therapy.[3] This underscores the importance of the specific arrangement of functional groups on the benzonitrile ring for achieving the desired pharmacological activity.[3]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[3] Like EGFR, VEGFRs are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation and survival.[3] The development of dual inhibitors that target both EGFR and VEGFR is a significant area of interest in cancer therapy, and the versatile 2-aminobenzonitrile scaffold is a promising starting point for designing such molecules.

Microtubule Disruption and Centrosome Declustering

Some derivatives incorporating the 2-aminobenzonitrile motif have been shown to exert their anticancer effects through mechanisms other than kinase inhibition. For example, a series of 2‐amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles, which can be synthesized from precursors containing the aminobenzonitrile moiety, have demonstrated potent antiproliferative activities.[4] These compounds were found to induce microtubule disruption, lead to G2/M cell cycle arrest, and cause centrosome de-clustering in melanoma cells.[4] This pleiotropic mechanism of action, which also includes anti-angiogenic effects, highlights the diverse biological activities that can be achieved from this chemical scaffold.[4]

Inhibition of Dihydrofolate Reductase (DHFR)

The 2-aminobenzonitrile scaffold can also be incorporated into larger heterocyclic systems that target other critical enzymes in cancer cell metabolism. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative that can be conceptualized as an elaboration of the core structure, is a potent inhibitor of mammalian dihydrofolate reductase (DHFR).[5] DHFR is essential for the synthesis of nucleotides and amino acids, and its inhibition leads to the disruption of DNA synthesis and cell death. This compound has shown significant activity against Walker 256 carcinosarcoma in rats.[5]

Experimental Protocols for Biological Evaluation

The following section details standardized protocols for assessing the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of a test compound for a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Data Summary

The following table summarizes the reported anticancer activities of various derivatives that share a similar structural scaffold with this compound.

Compound ID/ClassCancer Cell Line(s)Biological Activity/IC₅₀ (µM)Reference
Pyrimidine derivatives with 2-amino-N-methoxybenzamide (Compound 5d)NSCLC0.095[6]
Pyrimidine derivatives with 2-amino-N-methoxybenzamide (Compound 5h)NSCLC0.071[6]
5-trifluoromethylpyrimidine derivative (Compound 4c)A549, PC-3, HepG20.56, 2.46, 2.21 respectively[6]
2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles (Compound 1d)518A2 (Melanoma)High antiproliferative activity, induces microtubule disruption and centrosome de-clustering.[4]
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U)Walker 256Potent inhibitor of mammalian dihydrofolate reductase with significant in vivo activity.[5]
2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (Compound 3b)HT-29 (in vivo)Significant reduction in xenograft growth, potent tubulin polymerization inhibitor.[7]

Visualizations of Mechanisms and Workflows

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cancer cell signaling and how its inhibition by small molecules can block downstream pro-survival pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds & Activates Inhibitor 2-Aminobenzonitrile Derivative (e.g., Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This diagram outlines the key steps in determining the cytotoxic effects of a compound on cancer cells.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated ability of its derivatives to potently inhibit key protein kinases, disrupt microtubule dynamics, and interfere with other essential cellular processes provides a strong rationale for their continued exploration. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to identify clinical candidates with superior efficacy and safety profiles.

References

  • This compound|High-Purity Research Chemical - Benchchem.
  • A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery - Benchchem.
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC - NIH.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI.
  • This compound | 26961-27-3 - Sigma-Aldrich.
  • Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed.

Sources

The Versatile Virtuoso: A Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-Amino-4,5-dimethoxybenzonitrile has emerged as a particularly versatile and powerful precursor. Its unique arrangement of functional groups—an ortho-amino nitrile system electronically enriched by two methoxy substituents—renders it a highly valuable intermediate for the synthesis of a diverse array of heterocyclic compounds, many of which form the core of biologically active molecules and pharmaceuticals.[1][2][3]

This technical guide serves as an in-depth exploration of the synthetic utility of this compound. We will delve into its fundamental reactivity, provide detailed, field-proven protocols for its transformation into key heterocyclic systems, and elucidate the mechanistic underpinnings that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is crucial for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValue
CAS Number 26961-27-3
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance White to yellow crystalline powder
Melting Point 98-102 °C
Solubility Soluble in organic solvents such as DMSO and DMF
¹H NMR (DMSO-d₆) δ 3.64 (s, 3H), 3.73 (s, 3H), 4.32 (br s, 2H), 6.41 (s, 1H), 6.86 (s, 1H)[4]
¹³C NMR (DMSO-d₆) δ 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33[4]

Synthesis of this compound

The reliable and scalable synthesis of this compound is a prerequisite for its widespread application. A common and efficient method involves the reduction of the corresponding nitro compound, 2-nitro-4,5-dimethoxybenzonitrile.

Workflow for the Synthesis of this compound

start 2-Nitro-4,5-dimethoxybenzonitrile reduction Reduction (e.g., Sodium Dithionite or Catalytic Hydrogenation) start->reduction product This compound reduction->product purification Filtration and Recrystallization product->purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Nitro-4,5-dimethoxybenzonitrile

This protocol details a robust method for the synthesis of this compound with a high yield.

Materials:

  • 2-Nitro-4,5-dimethoxybenzonitrile

  • Sodium dithionite

  • Water

  • Acetonitrile (for recrystallization)

Procedure:

  • A suspension of 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) in water (200 mL) is heated to 90°C.[4]

  • To this hot mixture, sodium dithionite is added in small portions until it is completely dissolved.[4]

  • The resulting solution is filtered while hot and then allowed to cool to room temperature, during which time crystals will form.[4]

  • The solid is collected by filtration to afford this compound (yields up to 97% have been reported).[4]

  • For analytical purity, the product can be recrystallized from acetonitrile.[4]

Trustworthiness: This self-validating protocol relies on the distinct solubility differences between the starting material and the product, allowing for a straightforward purification by filtration and recrystallization. The high yield is indicative of a clean and efficient reaction.

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a linchpin for the construction of diverse heterocyclic frameworks. The ortho-disposition of the amino and nitrile groups provides a reactive dyad for a variety of cyclization strategies.

Synthesis of Quinazolines: Gateway to Bioactive Molecules

The most prominent application of this compound is in the synthesis of quinazolines and their derivatives.[1] These scaffolds are present in numerous pharmaceuticals, including the antihypertensive agent Prazosin.

The synthesis of the quinazoline core from 2-aminobenzonitriles typically involves the reaction with a one-carbon synthon (such as an orthoester or formamide) or a multi-step sequence involving an initial reaction at the amino group followed by cyclization involving the nitrile. The electron-donating methoxy groups on the benzene ring of this compound activate the molecule for these transformations.[3]

While a direct one-step synthesis from this compound to this specific quinazoline is not commonly reported, a multi-step approach is well-established. This involves the initial formation of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate, which is then sequentially substituted. A more direct, albeit still multi-step, conceptual pathway is outlined below.

Conceptual Workflow for Prazosin Intermediate Synthesis

start This compound step1 Cyclization with a suitable C1 synthon (e.g., via a cyanamide intermediate) start->step1 intermediate1 4-Amino-2-chloro-6,7-dimethoxyquinazoline step1->intermediate1 step2 Nucleophilic Substitution with Piperazine intermediate1->step2 product 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline step2->product

Caption: Conceptual pathway to a key Prazosin intermediate.

A practical, literature-documented procedure for the final step is provided below.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Piperazine hydrobromide

  • 2-Methoxyethanol

  • Sodium hydroxide

Procedure:

  • A suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (241.0 g, 1.006 mole) and piperazine hydrobromide (168.0 g, 1.006 mole) in 2-methoxyethanol (3.6 L) is stirred at reflux for 1.25 hours.[5]

  • The precipitate is collected by filtration, washed with hot 2-methoxyethanol, and dried.[5]

  • This material is then added to a stirred solution of sodium hydroxide (81.0 g, 2.01 mole) in water (3 L) and heated to 75°C.[5]

  • The mixture is cooled to 40°C, and the insoluble product is collected by filtration, washed with water, and dried.[5]

  • Further purification can be achieved by trituration with refluxing absolute ethanol to yield the final product.[5]

Expertise & Experience: The choice of 2-methoxyethanol as a solvent is critical due to its high boiling point, which allows the reaction to proceed at a reasonable rate. The use of piperazine hydrobromide and subsequent treatment with a strong base is a standard method to generate free piperazine in situ while controlling the reaction conditions.

Multicomponent Reactions for the Synthesis of Fused Pyrimidines

The reactivity of this compound makes it an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. This is particularly useful in the synthesis of fused pyrimidine systems like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Synthesis of Benzodiazepine Scaffolds

The synthesis of benzodiazepines, another class of privileged structures in medicinal chemistry, can also be approached using 2-aminobenzonitrile derivatives. Although the direct conversion of this compound to a benzodiazepine is less common, analogous reactions provide a clear roadmap. These syntheses often involve the initial conversion of the nitrile group to an aminomethyl or a related functionality, followed by cyclization with a two-carbon synthon.

Conclusion: A Building Block of Enduring Value

This compound stands as a testament to the power of a well-functionalized starting material in streamlining complex synthetic routes. Its inherent reactivity, governed by the synergistic interplay of its amino, nitrile, and methoxy groups, provides a reliable and versatile platform for the synthesis of a wide range of heterocyclic compounds. From the well-established routes to quinazolines, which are central to important pharmaceuticals like Prazosin, to its potential in multicomponent reactions for the rapid generation of molecular diversity, this building block continues to be a valuable asset for synthetic and medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • PrepChem. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline (I).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Patil, D. A., Jain, K. S., Deodhar, M. N., & Patil, D. D. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225–231.
  • MDPI. (2019). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • SciSpace. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.
  • NIH. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • NIH. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • NIH. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • NIH. (n.d.). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation.

Sources

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-4,5-dimethoxybenzonitrile, a pivotal intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its significant role as a building block for complex pharmaceutical agents.

Introduction: A Versatile Scaffold in Pharmaceutical Research

This compound, also known by its synonyms 6-Aminoveratronitrile and 2-Cyano-4,5-dimethoxyaniline, is an aromatic organic compound with the chemical formula C₉H₁₀N₂O₂.[1][2] Its structure is characterized by a benzene ring substituted with an amino group, a nitrile group, and two methoxy groups. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with established pharmacological activity.[3] The electron-rich aromatic ring and the presence of nucleophilic and electrophilic centers render it a valuable starting material in multi-step organic syntheses.[3]

Physicochemical and Spectroscopic Profile

This compound is typically a white to yellow crystalline powder or solid.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26961-27-3[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [2]
Appearance White to yellow powder/crystal[4]
Melting Point 92-93.5 °C[2]
Boiling Point 346.6±42.0 °C at 760 mmHg[2]
Solubility Soluble in organic solvents
Storage Sealed in dry, 2-8°C[4]

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and characterization in a laboratory setting.

Spectroscopic Data Summary:

  • ¹H NMR (DMSO-d₆):

    • δ 6.86 (s, 1H, Ar-H)

    • δ 6.41 (s, 1H, Ar-H)

    • δ 4.32 (br s, 2H, -NH₂)

    • δ 3.73 (s, 3H, -OCH₃)

    • δ 3.64 (s, 3H, -OCH₃)

  • ¹³C NMR (DMSO-d₆):

    • δ 154.33, 148.12, 140.33, 113.96, 92.08, 83.67, 56.87, 55.55

  • Mass Spectrometry (MS):

    • m/z 178 (M⁺)

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of its corresponding nitro precursor, 4,5-dimethoxy-2-nitrobenzonitrile. The following protocol outlines this established procedure.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde).

Synthesis_Pathway Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) NitroIntermediate 4,5-Dimethoxy-2- nitrobenzaldehyde Veratraldehyde->NitroIntermediate Nitration (HNO₃) Nitrobenzonitrile 4,5-Dimethoxy-2- nitrobenzonitrile NitroIntermediate->Nitrobenzonitrile Conversion to Nitrile Target 2-Amino-4,5- dimethoxybenzonitrile Nitrobenzonitrile->Target Reduction (e.g., Sodium Dithionite)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of 4,5-Dimethoxy-2-nitrobenzonitrile

This protocol details the reduction of the nitro group to an amine, yielding the target compound.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of 4,5-dimethoxy-2-nitrobenzonitrile in water.

  • Heating: Heat the suspension to 90°C with stirring.

  • Reduction: To the hot suspension, add sodium dithionite portion-wise until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Isolation: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize out of the solution.

  • Collection: Collect the crystalline product by filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain crude this compound.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as acetonitrile.

Applications in Drug Discovery and Development

The strategic placement of the amino and nitrile groups in an ortho position on the dimethoxy-substituted benzene ring makes this compound a highly sought-after intermediate in the synthesis of various heterocyclic scaffolds.[3]

Synthesis of Quinazoline Derivatives

A primary application of this compound is in the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs with anticancer, antibacterial, and antihypertensive properties.

The reaction of this compound with various electrophilic reagents can lead to the formation of the quinazoline ring system. For instance, its reaction with N-benzyl cyanamides can be mediated by hydrochloric acid in a [4+2] annulation to efficiently produce 2-aminoquinazoline derivatives.[5]

Quinazoline_Synthesis Start 2-Amino-4,5- dimethoxybenzonitrile Intermediate Reaction Intermediate Start->Intermediate Reaction Reagent Electrophilic Reagent (e.g., N-Benzyl Cyanamide) Reagent->Intermediate Product Substituted Quinazoline Derivative Intermediate->Product Cyclization

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6,7-Dimethoxyquinazolines from 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 6,7-dimethoxyquinazoline derivatives, a pivotal scaffold in modern medicinal chemistry, starting from the readily accessible precursor, 2-amino-4,5-dimethoxybenzonitrile. Quinazoline-based compounds are foundational to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Notably, the 6,7-dimethoxy substitution pattern is a key feature in several clinically approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[3][4][5] This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering a selection of robust and versatile synthetic protocols. We delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and discuss the strategic applications of the resulting compounds in drug discovery programs.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in drug discovery.[4] Its rigid framework and multiple points for substitution allow for the precise three-dimensional orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The 6,7-dimethoxyquinazoline skeleton is particularly significant, forming the core of several FDA-approved drugs that target epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation.[5]

Our starting material, this compound, is an ideal precursor for constructing this valuable scaffold. The ortho-disposition of the amino and nitrile groups provides a convergent platform for cyclization, where the key challenge is the introduction of the final carbon atom (C4) and, optionally, a substituent at the C2 position to complete the pyrimidine ring.

This guide details three distinct and reliable synthetic strategies to achieve this transformation, each offering unique advantages in terms of reagent accessibility, substrate scope, and the nature of the final product.

Figure 1: Overview of synthetic pathways from the nitrile precursor.

Synthetic Strategies and Experimental Protocols

The choice of synthetic method depends on the desired substitution pattern on the final quinazoline ring. Below, we present protocols for accessing unsubstituted, C4-substituted, and C2-substituted quinazolines.

Method A: One-Pot Synthesis of 6,7-Dimethoxyquinazolin-4-amine via Formamide

Scientific Rationale: This protocol is a variation of the classic Niementowski reaction and represents the most direct and atom-economical approach to synthesizing the parent 6,7-dimethoxyquinazolin-4-amine. Formamide serves as the source for the C4 atom of the quinazoline ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by a high-temperature intramolecular cyclization where the nitrile group attacks the activated intermediate, leading to the quinazoline product after tautomerization. This method is cost-effective and scalable.[3][6]

Experimental Protocol:

  • Materials:

    • This compound

    • Formamide

    • Isopropanol (IPA)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (5.0 g, 26.0 mmol).

    • Add formamide (50 mL). The high boiling point of formamide (210 °C) allows it to serve as both reagent and solvent.

    • Stir the mixture and heat to 150-160 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material will be consumed, and a new, more polar spot corresponding to the product will appear.

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the cooled mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product fully.

    • Collect the solid product by vacuum filtration.

    • Wash the solid cake thoroughly with cold water (3 x 50 mL) and then with cold isopropanol (2 x 20 mL) to remove residual formamide and impurities.

    • Dry the product under vacuum at 60 °C to a constant weight.

  • Safety Precautions: Formamide is a teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted with caution.

ParameterExpected Outcome
Product 6,7-Dimethoxyquinazolin-4-amine
Appearance Off-white to pale yellow solid
Typical Yield 80-90%
Purity (by HPLC) >98%
Characterization Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Method B: Copper-Catalyzed Synthesis of 4-Aryl-6,7-dimethoxyquinazolines from Aldehydes

Scientific Rationale: This method provides a powerful way to introduce molecular diversity at the C4 position of the quinazoline core, which is often a key interaction point with biological targets. The reaction involves a copper-catalyzed tandem reaction between the 2-aminobenzonitrile, an aldehyde, and an ammonia source (often implicit or from a reagent).[7][8] The proposed mechanism involves the formation of an intermediate from the aldehyde and ammonia, which then reacts with the 2-aminobenzonitrile. The copper catalyst facilitates the key C-N bond formation and subsequent oxidative cyclization/aromatization to yield the 4-substituted quinazoline.

G cluster_workflow Protocol Workflow (Method B) A 1. Combine Reactants (Nitrile, Aldehyde, Catalyst, Solvent) B 2. Heat Reaction (e.g., 90 °C) A->B Inert Atmosphere C 3. Monitor Progress (TLC/LC-MS) B->C 12-24 hours D 4. Cool & Filter (Remove Catalyst) C->D Reaction Complete E 5. Workup (Solvent Evaporation) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize Product (NMR, MS) F->G

Figure 2: Experimental workflow for the copper-catalyzed synthesis.

Experimental Protocol:

  • Materials:

    • This compound

    • Substituted aromatic aldehyde (e.g., Benzaldehyde)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Schlenk tube or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (5 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 90-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford the pure 4-aryl-6,7-dimethoxyquinazoline.

  • Safety Precautions: Copper salts can be toxic; avoid inhalation and skin contact. DMF is a reproductive hazard. All operations should be performed in a fume hood.

ParameterExpected Outcome
Product 4-Aryl-6,7-dimethoxyquinazoline
Appearance White to yellow solid, depending on the aldehyde used
Typical Yield 65-85%
Purity (by HPLC) >95% after chromatography
Characterization Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Method C: Synthesis of 2-Substituted-6,7-dimethoxyquinazolin-4(3H)-ones from Orthoesters

Scientific Rationale: This protocol is ideal for synthesizing quinazolin-4-ones, another critical class of bioactive molecules, with substitution at the C2 position. The reaction of a 2-aminobenzamide (which can be formed in situ from the nitrile via hydrolysis) with an orthoester in the presence of an acid catalyst is a well-established method.[9] The orthoester serves as a source for both the C2 carbon and its substituent. The reaction proceeds through the formation of an imidate intermediate, which then undergoes intramolecular cyclization by the amide nitrogen, followed by elimination of alcohol to yield the quinazolin-4-one. For this protocol, we will assume a prior hydrolysis of the nitrile to the corresponding amide.

Experimental Protocol (Two Steps):

  • Step 1: Hydrolysis of Nitrile to Amide

    • Suspend this compound (5.0 g) in a mixture of ethanol (50 mL) and 30% hydrogen peroxide (15 mL).

    • Add 6 M sodium hydroxide solution dropwise until the pH is ~10-11.

    • Stir at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool, neutralize with dilute HCl, and extract the 2-amino-4,5-dimethoxybenzamide product.

  • Step 2: Cyclization with Orthoester

    • Materials:

      • 2-Amino-4,5-dimethoxybenzamide (from Step 1)

      • Orthoester (e.g., Triethyl orthoacetate for a 2-methyl group)

      • Glacial acetic acid

      • Absolute ethanol

    • Procedure:

      • In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzamide (1.0 equiv) in absolute ethanol (10 mL/g).

      • Add the orthoester (e.g., triethyl orthoacetate, 2.0 equiv).

      • Add glacial acetic acid (2.0 equiv) as a catalyst.

      • Heat the mixture to reflux (approx. 78 °C) for 12-24 hours.[9]

      • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

      • Concentrate the solvent under reduced pressure.

      • The crude product often precipitates. It can be purified by recrystallization from ethanol or by trituration with a mixture of ether and pentane to yield the pure 2-substituted-6,7-dimethoxyquinazolin-4(3H)-one.

  • Safety Precautions: Handle hydrogen peroxide and sodium hydroxide with care as they are corrosive. Acetic acid is also corrosive. Perform all steps in a well-ventilated fume hood.

ParameterExpected Outcome
Product 2-Substituted-6,7-dimethoxyquinazolin-4(3H)-one
Appearance Crystalline solid
Typical Yield 70-85% (for the cyclization step)
Purity (by HPLC) >98% after recrystallization
Characterization Confirmed by ¹H NMR, ¹³C NMR, IR (for C=O stretch), and Mass Spectrometry.

References

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health (PMC).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health (PMC).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (PMC).
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.
  • Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. PubMed.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central.
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Elsevier.

Sources

Application Notes and Protocols for 2-Amino-4,5-dimethoxybenzonitrile in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-Amino-4,5-dimethoxybenzonitrile in Complex Molecule Synthesis

Multi-component reactions (MCRs) represent a paradigm of efficiency in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2] This approach is particularly valuable in drug discovery and development, where the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic agents.[3] Within the vast arsenal of building blocks for MCRs, this compound stands out as a uniquely versatile and strategic starting material.[4][5]

Its molecular framework, featuring an ortho-amino nitrile configuration on an electron-rich dimethoxy-substituted benzene ring, offers a confluence of reactive sites. The electron-donating methoxy groups at the 4 and 5 positions enhance the nucleophilicity of the aromatic ring and the amino group, while also activating the nitrile group for nucleophilic attack.[4] This inherent reactivity makes this compound an ideal precursor for the synthesis of a wide range of heterocyclic compounds, most notably quinazoline derivatives, which are prominent scaffolds in medicinal chemistry.[6][7][8]

This technical guide provides an in-depth exploration of the application of this compound in MCRs, offering detailed protocols, mechanistic insights, and a discussion of its strategic importance in the synthesis of pharmaceutically relevant molecules.

I. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Tool for Imidazo[1,2-a]heterocycle Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides a highly efficient route to 3-aminoimidazo[1,2-a]heterocycles.[9][10][11] This reaction typically involves the condensation of an aminopyridine or related aminoheterocycle, an aldehyde, and an isocyanide. The ortho-amino nitrile functionality of this compound allows it to function as a unique "amidine" component in a GBB-type reaction, leading to the formation of valuable quinazoline-based scaffolds.

Mechanistic Rationale

The reaction is initiated by the formation of a Schiff base between the aldehyde and the amino group of this compound. Subsequent attack by the isocyanide, followed by an intramolecular cyclization involving the nitrile group, leads to the formation of the fused heterocyclic system. The electron-donating methoxy groups on the benzene ring facilitate the cyclization step by increasing the electron density of the aromatic system.

Diagram 1: Proposed Mechanism for the GBB-type Reaction with this compound

GBB_Mechanism A This compound D Schiff Base Intermediate A->D + Aldehyde B Aldehyde (R-CHO) B->D C Isocyanide (R'-NC) E Nitrile Adduct C->E D->E + Isocyanide F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Amino-4-iminoquinazoline Derivative F->G Tautomerization annulation_workflow start Start step1 Combine this compound, N-benzyl cyanamide, and HCl in HFIP start->step1 step2 Heat the mixture at 70 °C for 1 hour step1->step2 step3 Cool to room temperature and extract with ethyl acetate step2->step3 step4 Wash with brine and dry over Na₂SO₄ step3->step4 step5 Remove solvent under reduced pressure step4->step5 step6 Purify by silica gel column chromatography step5->step6 end Product: 2-Amino-4-iminoquinazoline step6->end Ugi_Concept A This compound (Amine component) E Ugi Adduct A->E B Aldehyde/Ketone B->E C Isocyanide C->E D Carboxylic Acid (or in situ generated) D->E F Post-Ugi Intramolecular Cyclization E->F G Complex Heterocycle F->G

Sources

reaction conditions for N-alkylation of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 2-Amino-4,5-dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of N-Alkylation

This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, electron-donating methoxy substituents, and an electron-withdrawing nitrile, presents a versatile platform for synthetic diversification. N-alkylation—the introduction of an alkyl group onto the nitrogen atom—is a fundamental and powerful strategy to modulate the molecule's physicochemical and biological properties. This modification can profoundly alter basicity, lipophilicity, solubility, and steric profile, thereby influencing a compound's pharmacokinetic and pharmacodynamic behavior.[1]

This guide provides an in-depth exploration of the reaction conditions for the N-alkylation of this compound, offering both theoretical grounding and field-proven experimental protocols for researchers in drug development and synthetic chemistry.

Mechanistic Considerations & Key Parameter Optimization

The N-alkylation of anilines, including this compound, proceeds via the nucleophilic attack of the amino group's lone pair of electrons on an electrophilic alkylating agent.[2] The reactivity of the aniline is a delicate balance of electronic effects. The two methoxy groups at the 4- and 5-positions increase the electron density on the aromatic ring, enhancing the nucleophilicity of the amino group. Conversely, the cyano group at the 2-position is strongly electron-withdrawing, which tends to decrease the amine's basicity and nucleophilicity compared to unsubstituted aniline.[1] Successful alkylation, therefore, requires careful optimization of several key parameters.

Choice of Alkylating Agent
  • Alkyl Halides (R-X): This is the most traditional approach. The reactivity order is a direct consequence of the leaving group's ability, with iodides being the most reactive, followed by bromides and chlorides (R-I > R-Br > R-Cl).[3] This method is robust but has the drawback of producing stoichiometric amounts of salt waste.[4]

  • Alcohols (R-OH) via Borrowing Hydrogen: A greener and more atom-economical strategy involves the use of alcohols as alkylating agents.[5][6] This "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) mechanism typically requires a transition metal catalyst (e.g., based on Ru, Ir).[7][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then condenses with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the desired N-alkylated amine, with water as the only byproduct.[8]

The Role of the Base

A base is crucial for two primary reasons: it deprotonates the amine, significantly increasing its nucleophilicity, and it neutralizes the acidic byproduct generated during the reaction (e.g., HX from an alkyl halide).

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for reactions with reactive alkylating agents like benzyl bromide or methyl iodide. They are easy to handle and remove during work-up.

  • Strong Bases (e.g., NaH, KOtBu, LiHMDS): Necessary when dealing with less reactive anilines or alkylating agents. These bases ensure complete deprotonation of the amine, driving the reaction to completion. Potassium tert-butoxide (KOtBu) is frequently employed in catalytic N-alkylation reactions with alcohols.[5][9]

Solvent Selection

The solvent plays a critical role in dissolving reactants and influencing reaction kinetics.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most common choices for N-alkylation with alkyl halides. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the anion more "naked" and reactive, thus accelerating the reaction.

  • Non-polar Aromatic Solvents (e.g., Toluene): Often used in catalytic borrowing hydrogen reactions, particularly at elevated temperatures.[8][10]

Temperature Control

Reaction temperature is a key determinant of reaction rate. Most N-alkylation reactions are performed at elevated temperatures (from 60 °C to over 120 °C) to overcome the activation energy barrier.[5][10] However, excessively high temperatures can lead to undesired side reactions, such as dialkylation (the addition of a second alkyl group to the nitrogen). Careful temperature control is essential for achieving high selectivity for the mono-alkylated product.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions for the N-alkylation of aromatic amines, providing a framework for experimental design.

Parameter Condition A: Classical Alkylation Condition B: Catalytic Alkylation Rationale & Insights
Substrate This compoundThis compoundThe substrate's moderate reactivity requires robust conditions.
Alkylating Agent Alkyl Bromide or Iodide (1.1 eq)Primary Alcohol (1.2-1.5 eq)Alcohols are greener but require catalytic activation.[6]
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)KOtBu (1.0-1.5 eq)Stronger base needed for the catalytic cycle with alcohols.[9]
Catalyst NoneRu or Ir complex (1-5 mol%)Essential for the "Borrowing Hydrogen" mechanism.[7][8]
Solvent DMF or AcetonitrileToluene or DioxaneSolvent choice is tied to the reaction type and temperature requirements.
Temperature 60-100 °C100-120 °CCatalytic cycles often require higher thermal energy.[5]
Outcome Good to excellent yields for mono-alkylation.High yields with water as the only byproduct.[8]Both methods are effective; the choice depends on reagent availability and green chemistry considerations.

Visualizing the Chemistry

Reaction Mechanisms and Workflow

To clarify the underlying processes, the following diagrams illustrate the key chemical transformations and the general laboratory workflow.

N-Alkylation_Mechanism_SN2 Figure 1: General Mechanism for SN2 N-Alkylation cluster_reactants Reactants cluster_products Products Amine R'-NH₂ (this compound) Product R'-NH-R (N-Alkylated Product) Amine->Product Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base Base->Amine Deprotonation Salt Base-H⁺ + X⁻ Borrowing_Hydrogen_Cycle Figure 2: Catalytic 'Borrowing Hydrogen' Cycle Catalyst [M] Hydride [M]-H₂ Catalyst->Hydride + RCH₂OH AlkylatedAmine R'NHCH₂R Hydride->Catalyst + Imine Aldehyde RCHO Alcohol RCH₂OH Alcohol->Aldehyde - H₂ Imine R'N=CHR Aldehyde->Imine + R'NH₂ Amine R'NH₂ Imine->AlkylatedAmine + H₂ Water H₂O Imine->Water - H₂O

Caption: Catalytic 'Borrowing Hydrogen' Cycle.

Experimental_Workflow Figure 3: General Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂ atmosphere) Reagents 2. Add Reactants (Amine, Solvent, Base) Setup->Reagents Alkylating 3. Add Alkylating Agent (Alkyl Halide or Alcohol + Catalyst) Reagents->Alkylating Heat 4. Heat Reaction (Monitor by TLC/LC-MS) Alkylating->Heat Workup 5. Aqueous Work-up (Quench, Extract with Organic Solvent) Heat->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the mono-N-alkylation using benzyl bromide as a representative alkyl halide.

Materials and Equipment:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the amine).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amine.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure N-benzyl-2-amino-4,5-dimethoxybenzonitrile.

Protocol 2: Catalytic N-Alkylation with an Alcohol

This protocol outlines a modern, greener approach using a primary alcohol and a ruthenium catalyst. [8][9] Materials and Equipment:

  • This compound

  • Benzyl alcohol

  • Potassium tert-butoxide (KOtBu)

  • [Ru(p-cymene)Cl₂]₂ or similar Ru-based catalyst

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Purification supplies as listed in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, combine this compound (1.0 eq), benzyl alcohol (1.2 eq), potassium tert-butoxide (1.2 eq), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Seal the flask and heat the mixture in a preheated oil bath at 110-120 °C for 16-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (if feasible) and analyzing by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Scientist's Recommendation
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkylating agent.1. Switch from K₂CO₃ to a stronger base like NaH or KOtBu. 2. Incrementally increase the temperature by 10-20 °C. 3. Use a more reactive alkyl halide (e.g., switch from R-Cl to R-Br or R-I).
Formation of Dialkylated Product 1. Excess alkylating agent. 2. Reaction temperature is too high. 3. Use of a very strong base.1. Use a stoichiometric amount (1.0 eq) of the alkylating agent. 2. Lower the reaction temperature. 3. Use a milder base like K₂CO₃ if possible.
Reaction Stalls Catalyst deactivation (in Protocol 2).Ensure strictly anhydrous and inert conditions, as moisture and oxygen can poison many transition metal catalysts.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing on the silica gel column.

References

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • The Influence of N-Alkylation on the Properties of Aniline Deriv
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
  • Alkylation of aniline over base zeolites.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • A Comparative Guide to N-Alkyl Amine Synthesis Routes for Researchers. Benchchem.
  • N-Alkylation of Aniline by Copper-Chromite C
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH.
  • Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu.
  • Selective N-alkylation of anilines in ionic liquids. Scilit.
  • Amines. NCERT.
  • Synthesis of this compound. PrepChem.com.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 2-Amino-4,5-dimethoxybenzonitrile as a Synthon

This compound is a highly versatile and valuable building block in modern organic and medicinal chemistry.[1][2] Its unique molecular architecture, featuring an electron-rich aromatic ring substituted with an amino group, a nitrile moiety, and two methoxy groups, provides a reactive scaffold for the construction of a diverse array of complex heterocyclic systems.[1][2] The ortho-disposition of the amino and nitrile functionalities is particularly advantageous, facilitating a range of cyclization reactions to form fused heterocycles.[1] These heterocyclic motifs are prevalent in numerous biologically active compounds and approved pharmaceutical agents, underscoring the importance of this starting material in drug discovery and development.[3][4]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of medicinally relevant heterocyclic cores. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives represent a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6] this compound serves as a key precursor for the synthesis of highly substituted quinazolines, particularly those found in targeted cancer therapies.[7]

Mechanistic Rationale: Acid-Mediated [4+2] Annulation

The synthesis of 2-aminoquinazoline derivatives can be efficiently achieved through an acid-mediated [4+2] annulation reaction.[5] This approach involves the reaction of an ortho-amino benzonitrile with a cyanamide in the presence of an acid catalyst. The reaction proceeds through a plausible mechanism involving the initial activation of the cyanamide by the acid, followed by nucleophilic attack from the amino group of the benzonitrile. Subsequent intramolecular cyclization and isomerization lead to the formation of the stable quinazoline ring system.[5]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A This compound E Amidine Intermediate A->E Nucleophilic Attack B N-Benzyl Cyanamide D Protonated Cyanamide B->D Protonation C Acid Catalyst (e.g., HCl) C->D D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Amino-4-imino-6,7-dimethoxyquinazoline F->G Isomerization G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A 1,2-Dicarbonyl (e.g., Benzil) D Di-imine Intermediate A->D B Aldehyde B->D C Ammonium Acetate C->D E Cyclized Adduct D->E Cyclization F 2,4,5-Trisubstituted Imidazole E->F Dehydration G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A o-Phenylenediamine D Di-imine Intermediate A->D B Ketone B->D C Acid Catalyst C->D E 1,5-Benzodiazepine D->E Intramolecular Cyclization

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-4,5-dimethoxybenzonitrile in the Synthesis of Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR with Precision

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), aberrant EGFR signaling due to overexpression or activating mutations leads to uncontrolled tumor growth.[2][3] This has established the EGFR tyrosine kinase domain as a critical therapeutic target.[4] Among the most successful strategies to counter this are small-molecule tyrosine kinase inhibitors (TKIs), with the 4-anilinoquinazoline scaffold forming the core of several FDA-approved drugs like Gefitinib and Erlotinib.[3][5]

The efficacy of these inhibitors hinges on their ability to competitively bind to the ATP-binding site within the EGFR kinase domain, preventing the autophosphorylation cascade that drives malignant cell proliferation.[1] The synthesis of this privileged quinazoline core is a cornerstone of medicinal chemistry, and the selection of the starting material is paramount. This guide provides an in-depth analysis and detailed protocols for the use of 2-amino-4,5-dimethoxybenzonitrile , a key building block that provides the foundational atoms and functionalization pattern for this important class of therapeutics.

The Chemical Logic: Why this compound?

The molecular architecture of this compound is ideally suited for constructing the 4-anilinoquinazoline core. Its structure offers a convergence of features that streamline the synthetic process, making it a preferred starting material for both laboratory-scale and industrial production.

  • Convergent Functionality for Cyclization: The ortho-positioning of the amino (-NH₂) and cyano (-C≡N) groups is the most critical feature. This arrangement is primed for cyclization reactions that form the pyrimidine ring portion of the quinazoline system. The amino group provides one nitrogen (N1) and the cyano group provides the other (N3) along with a carbon atom (C2) upon reaction with a suitable one-carbon source.

  • Pre-installed Methoxy Groups: The methoxy groups at the 4- and 5-positions of the benzonitrile ring directly translate to the 6- and 7-positions of the final quinazoline scaffold. These groups are crucial pharmacophoric elements that extend into the ATP binding pocket, forming key interactions that enhance binding affinity and selectivity for the EGFR kinase.

  • Synthetic Efficiency: Using this pre-functionalized starting material obviates the need for multiple, often low-yielding, aromatic substitution steps that would be required to install the methoxy groups on a simpler aniline or benzonitrile precursor. This improves the overall yield and atom economy of the synthesis.

The general synthetic strategy is a robust and well-established three-stage process that leverages the inherent reactivity of this key starting material.

G A This compound B Step 1: Cyclization (Formamide) A->B C 6,7-Dimethoxyquinazolin-4(3H)-one B->C D Step 2: Chlorination (SOCl₂ or POCl₃) C->D E 4-Chloro-6,7-dimethoxyquinazoline D->E F Step 3: Nucleophilic Substitution (Substituted Aniline) E->F G 4-Anilinoquinazoline EGFR Inhibitor F->G

Caption: High-level workflow for synthesizing 4-anilinoquinazoline EGFR inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative 4-anilinoquinazoline, demonstrating the practical application of this compound.

Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This foundational step constructs the core quinazolinone ring system via a condensation-cyclization reaction.

Principle: The reaction of an ortho-amino nitrile with formamide provides the remaining two atoms (N3 and C2) required to form the pyrimidine ring. Formamide serves as both the reactant and, frequently, the solvent. The reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization at high temperature to yield the stable quinazolinone product.

Materials & Reagents:

Reagent M.W. Quantity Moles Ratio
This compound 178.19 10.0 g 0.056 1.0 eq
Formamide 45.04 50 mL - Solvent
Ammonium Formate 63.06 10.6 g 0.168 3.0 eq
Methanol 32.04 100 mL - Wash

| Deionized Water | 18.02 | 100 mL | - | Wash |

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Charge the flask with this compound (10.0 g), ammonium formate (10.6 g), and formamide (50 mL).[6]

  • Begin stirring the mixture and heat to 170-180°C using a heating mantle.

  • Maintain this temperature for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to approximately 80-90°C.

  • Slowly add 100 mL of deionized water to the flask with stirring. A precipitate will form.

  • Continue cooling the mixture in an ice bath to 0-5°C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold methanol (2 x 50 mL).

  • Dry the resulting white to off-white solid in a vacuum oven at 60°C to a constant weight.

Expected Outcome:

  • Product: 6,7-Dimethoxyquinazolin-4(3H)-one

  • Typical Yield: 90-95%

  • Appearance: White to off-white crystalline solid

Senior Application Scientist's Note: The use of ammonium formate can facilitate the reaction.[6] The high reaction temperature is critical for driving the cyclization. The workup procedure is a simple precipitation/crystallization, which is highly efficient and avoids the need for column chromatography at this stage, making it scalable.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This step activates the C4 position of the quinazolinone ring, transforming it into a highly reactive electrophile for the subsequent nucleophilic substitution.

Principle: The hydroxyl group of the quinazolin-4-one exists in tautomeric equilibrium with the 4-keto form. Neither is a good leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) convert the hydroxyl/keto group into a chloride, which is an excellent leaving group for SNAr reactions.

Materials & Reagents:

Reagent M.W. Quantity Moles Ratio
6,7-Dimethoxyquinazolin-4(3H)-one 206.20 10.0 g 0.048 1.0 eq
Thionyl Chloride (SOCl₂) 118.97 30 mL - Reagent/Solvent
N,N-Dimethylformamide (DMF) 73.09 0.5 mL - Catalyst

| Toluene | 92.14 | 100 mL | - | Solvent/Azeotrope |

Procedure:

  • SAFETY: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).

  • Equip a 250 mL round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube) and a magnetic stirrer.

  • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g) in thionyl chloride (30 mL).

  • Carefully add a catalytic amount of DMF (0.5 mL) to the suspension. Effervescence will be observed.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours, until the reaction mixture becomes a clear solution.

  • Monitor the reaction by TLC (50% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Once complete, allow the mixture to cool slightly and remove the excess thionyl chloride under reduced pressure (distillation).

  • Add toluene (50 mL) to the residue and evaporate again under reduced pressure. Repeat this step to ensure complete removal of residual SOCl₂.

  • The crude solid residue can be triturated with cold diethyl ether or hexane, filtered, and dried under vacuum.

Expected Outcome:

  • Product: 4-Chloro-6,7-dimethoxyquinazoline

  • Typical Yield: 92-98%

  • Appearance: Pale yellow solid

Expert Insight: The catalytic amount of DMF reacts with SOCl₂ to form the Vilsmeier reagent in situ, which is the active species that facilitates the chlorination.[7][8] The azeotropic removal of SOCl₂ with toluene is a critical step to ensure the chlorinating agent does not interfere with the subsequent reaction. The product is highly reactive and moisture-sensitive and should be used promptly or stored under an inert atmosphere.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Erlotinib Analogue)

This final step couples the activated quinazoline core with the aniline moiety, completing the synthesis of the target EGFR inhibitor.

Principle: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on the nitrogen atom of 3-ethynylaniline acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring and displacing the chloride leaving group.

Materials & Reagents:

Reagent M.W. Quantity Moles Ratio
4-Chloro-6,7-dimethoxyquinazoline 224.64 10.0 g 0.044 1.0 eq
3-Ethynylaniline 117.15 5.2 g 0.044 1.0 eq

| Isopropanol (IPA) | 60.10 | 150 mL | - | Solvent |

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (10.0 g), 3-ethynylaniline (5.2 g), and isopropanol (150 mL).[9]

  • Stir the mixture and heat to reflux (approx. 85°C) for 4-6 hours. The reaction progress can be monitored by TLC. As the reaction proceeds, the product will often precipitate from the solution as its hydrochloride salt (formed from the HCl generated during the reaction).

  • After the reaction is complete (as indicated by the disappearance of the starting chloroquinazoline), cool the mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • The product is typically isolated as the hydrochloride salt. To obtain the free base, the salt can be suspended in water, and the pH adjusted to ~9-10 with aqueous sodium hydroxide or ammonium hydroxide, followed by extraction with an organic solvent like ethyl acetate, drying, and evaporation.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Expected Outcome:

  • Product: N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (as HCl salt or free base)

  • Typical Yield: 85-95%

  • Appearance: White to pale yellow solid

Mechanism of Action: How Quinazolines Inhibit EGFR

The synthesized 4-anilinoquinazoline inhibitor functions by blocking the enzymatic activity of the EGFR tyrosine kinase domain. Its structure is exquisitely designed to mimic ATP, the natural substrate for the kinase.

G cluster_EGFR EGFR Kinase Domain (ATP Pocket) cluster_Inhibitor 4-Anilinoquinazoline hinge Hinge Region (Met793) gatekeeper Gatekeeper (Thr790) quinazoline Quinazoline Core quinazoline->hinge H-Bond (from N1) aniline Aniline Moiety aniline->gatekeeper Hydrophobic Interaction

Caption: Binding mode of a 4-anilinoquinazoline inhibitor in the EGFR ATP pocket.

The quinazoline core is the "anchor" of the molecule. The N1 nitrogen of the quinazoline ring forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase. This interaction is essential for potent inhibition. The 6,7-dimethoxy groups provide additional favorable contacts, while the 4-anilino substituent projects into a hydrophobic pocket, where it can be modified to enhance potency and selectivity against different forms of EGFR, including mutant versions that confer drug resistance.[5][10]

Conclusion

This compound is a highly strategic and efficient starting material for the synthesis of a clinically vital class of anticancer agents. Its pre-installed functionality allows for a direct and high-yielding synthetic route to the 4-anilinoquinazoline scaffold. The protocols outlined here provide a robust and reproducible framework for researchers in drug discovery and development, enabling the synthesis and exploration of novel EGFR inhibitors. Understanding the causality behind each synthetic step—from ring formation to final coupling—is key to troubleshooting, optimization, and the successful development of next-generation targeted therapies.

References

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (n.d.). PubMed.
  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (n.d.). PubMed.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Recent Patents on Anti-Cancer Drug Discovery.
  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014, December 15). PubMed.
  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (n.d.). PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • Synthesis of gefitinib. (n.d.). ResearchGate.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024, October 24). National Center for Biotechnology Information.
  • Gefitinib. (2015, June 15). New Drug Approvals.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Taylor & Francis Online.
  • The preparation method of Gefitinib. (n.d.). Google Patents.
  • A process for the preparation of gefitinib. (n.d.). Google Patents.
  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • EGFR inhibitors synthesis and biological assessment. (2022, May 16). Dove Medical Press.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). Semantic Scholar.
  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. (n.d.). National Center for Biotechnology Information.
  • A new process for the preparation of lapatinib and its pharmaceutically acceptable salts. (n.d.). Google Patents.
  • A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts. (n.d.). Google Patents.
  • Synthetic method of lapatinib. (n.d.). Google Patents.
  • Lapatinib synthesis via C–H functionalization. (n.d.). ResearchGate.
  • Computational Elucidation of Novel Synthetic Scheme for Erlotinib. (n.d.).
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Modified Synthesis of Erlotinib Hydrochloride. (n.d.). National Center for Biotechnology Information.
  • Synthesis and antitumor activities of erlotinib derivatives. (2025, August 9). ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Center for Biotechnology Information.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022, April 19). Frontiers.
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). National Center for Biotechnology Information.
  • Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. (n.d.). University College Cork.
  • Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. (n.d.). PubMed.
  • Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. (2020, September 16). PubMed.

Sources

Synthesis and Characterization of 2-Amino-4,5-dimethoxybenzonitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4,5-dimethoxybenzonitrile in Modern Drug Discovery

This compound is a highly valuable and versatile building block in the fields of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a strategically substituted benzene ring with amino, cyano, and dimethoxy functionalities, renders it an ideal precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1] The ortho-amino nitrile arrangement is particularly amenable to the construction of fused ring systems, which are prevalent scaffolds in numerous biologically active molecules.[1] This guide provides a detailed, field-proven protocol for the synthesis and comprehensive characterization of this compound, designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology.

PART 1: Synthesis of this compound

The synthesis of this compound is most effectively and safely achieved through the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. This method is favored for its high yield and relatively mild reaction conditions. The chosen reducing agent, sodium dithionite, is a cost-effective and easy-to-handle reagent that selectively reduces the nitro group without affecting the nitrile or methoxy functionalities.

Synthetic Workflow Overview

Synthesis_Workflow Start Starting Material: 2-Nitro-4,5-dimethoxybenzonitrile Reaction Reduction Reaction: - Sodium Dithionite (Na2S2O4) - Water (H2O) - Heat (90°C) Start->Reaction Filtration1 Hot Filtration Reaction->Filtration1 Crystallization Crystallization: Cooling to Room Temperature Filtration1->Crystallization Filtration2 Product Isolation: Vacuum Filtration Crystallization->Filtration2 Purification Optional Recrystallization: Acetonitrile Filtration2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a well-established procedure, ensuring high reproducibility and yield.[2]

Materials and Reagents:

  • 2-Nitro-4,5-dimethoxybenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Acetonitrile (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g, 28.8 mmol) in deionized water (200 mL).[2]

  • Heating: Begin stirring the suspension and heat the mixture to 90°C.[2] The choice of this temperature is critical to ensure sufficient solubility of the starting material and to facilitate the reduction reaction.

  • Addition of Reducing Agent: To the hot, stirring suspension, add sodium dithionite in small portions. Continue adding the reagent until it has completely dissolved.[2] The portion-wise addition is a crucial safety measure to control the exothermic nature of the reaction and to prevent excessive frothing.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Hot Filtration: Once the reaction is complete, filter the hot solution to remove any insoluble impurities.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the product will crystallize out.[2] Slow cooling is essential for the formation of well-defined crystals and to minimize the co-precipitation of impurities.

  • Isolation of the Product: Collect the crystalline solid by vacuum filtration using a Buchner funnel.[2]

  • Drying: Dry the collected solid to obtain this compound. A yield of approximately 97% can be expected.[2]

  • Optional Purification: For an analytical sample of higher purity, the product can be recrystallized from acetonitrile.[2]

PART 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and identity of the synthesized this compound.

Characterization Workflow

Characterization_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS EA Elemental Analysis SynthesizedProduct->EA PurityConfirmation Purity & Structural Confirmation NMR->PurityConfirmation IR->PurityConfirmation MS->PurityConfirmation EA->PurityConfirmation

Caption: Workflow for the characterization of the synthesized product.

Expected Characterization Data
Technique Parameter Expected Value Reference
¹H NMR (DMSO-d₆)Chemical Shift (δ)3.64 (s, 3H, CH₃), 3.73 (s, 3H, CH₃), 4.32 (br s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H)[2]
¹³C NMR (DMSO-d₆)Chemical Shift (δ)55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33[2]
IR Spectroscopy Wavenumber (cm⁻¹)~3500-3300 (N-H stretch), ~2260-2210 (C≡N stretch), ~1200 (C-O stretch)[1]
Mass Spectrometry m/z178 (M⁺), 163 (M⁺ - 15), 147 (M⁺ - 31), 135 (M⁺ - 43), 120 (M⁺ - 58)[2]
Elemental Analysis % CompositionC: 60.66%, H: 5.66%, N: 15.72%, O: 17.96%[3]
Melting Point °C92-93.5[4]
Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of the synthesized compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz or higher field instrument.[2]

    • The presence of two singlets for the aromatic protons confirms the substitution pattern.

    • The broad singlet for the amino protons is characteristic and its integration corresponds to two protons.

    • Two distinct singlets for the methoxy groups indicate their non-equivalent chemical environments.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectrum should show distinct signals for the two methoxy carbons, the aromatic carbons, and the nitrile carbon.[2]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation: The presence of characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and methoxy (C-O stretching) groups provides strong evidence for the successful synthesis of the target compound.[1] For instance, a strong nitrile stretch is expected in the region of 2210-2260 cm⁻¹.[1]

3. Mass Spectrometry (MS)

MS is employed to determine the molecular weight and to gain structural information from the fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at an m/z of 178.[2] The fragmentation pattern, including the loss of a methyl group (M⁺ - 15) and a methoxy group (M⁺ - 31), further corroborates the proposed structure.[1][2]

4. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, O) in the compound, which is a fundamental indicator of its purity.

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.[3]

  • Instrumentation: A CHNS/O elemental analyzer is used for this purpose.[3]

  • Procedure: The sample undergoes complete combustion in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[3] For oxygen analysis, the sample is pyrolyzed to form carbon monoxide, which is then quantified.[3]

  • Data Analysis: The experimental percentages of C, H, N, and O should be in close agreement (typically within ±0.4%) with the theoretical values for a pure sample.[3]

Conclusion: A Self-Validating Protocol for High-Purity Synthesis

The combination of a high-yield synthetic protocol and a comprehensive suite of analytical techniques provides a self-validating system for the preparation and confirmation of this compound. By following the detailed procedures outlined in this guide, researchers can confidently synthesize this important chemical intermediate with a high degree of purity, enabling its successful application in subsequent research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • BenchChem. (n.d.). This compound|High-Purity Research Chemical.
  • BenchChem. (n.d.). A Comparative Guide to the Elemental Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • ECHEMI. (n.d.). This compound | 26961-27-3.

Sources

Application Note: High-Purity Recovery of 2-Amino-4,5-dimethoxybenzonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4,5-dimethoxybenzonitrile is a pivotal building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using the recrystallization technique. We delve into the theoretical principles of solvent selection, provide a step-by-step methodology for both solvent screening and the full-scale purification process, and offer a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

The Foundational Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The fundamental principle is that the solubility of most solids in a liquid increases with temperature.[2][3] In an ideal recrystallization process, a carefully selected solvent dissolves the target compound and any soluble impurities at an elevated temperature, creating a saturated solution. Insoluble impurities can be removed at this stage via hot filtration. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The soluble impurities, being present in a much lower concentration, remain in the cold solvent (the "mother liquor").[3] The success of this technique is critically dependent on the choice of solvent, which must exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[2][4]

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential before commencing any purification protocol. These characteristics directly influence the selection of an appropriate solvent system and the thermal parameters of the process.

PropertyValueSource(s)
CAS Number 26961-27-3[5][6]
Molecular Formula C₉H₁₀N₂O₂[5][7]
Molecular Weight 178.19 g/mol [7]
Melting Point 92-101 °C (range varies by purity)[5][6][8][9]
Appearance White to yellow or cream solid powder/crystal[10]
Structure Aromatic ring with amino, nitrile, and methoxy functional groups[5]

The compound's melting point is a critical parameter. To prevent the compound from "oiling out" (melting in the solvent rather than dissolving), the boiling point of the chosen recrystallization solvent should be lower than the compound's melting point.[11] The presence of polar amino (-NH₂) and nitrile (-C≡N) groups, along with moderately polar methoxy (-OCH₃) groups, suggests that polar solvents will be effective at dissolving the compound.[3][12]

Solvent System Selection: A Methodical Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2] An ideal solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[1][4]

Theoretical Considerations & Candidate Solvents

Based on the "like dissolves like" principle and the polar functional groups on this compound, polar protic solvents like ethanol and isopropanol are excellent starting candidates.[3][13] Mixed solvent systems, such as ethanol/water, can also be highly effective for fine-tuning solubility.[14]

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften an excellent general-purpose solvent for compounds with polar groups.[15][16] Flammable.
Isopropanol 82.5Polar ProticSimilar properties to ethanol, a good alternative.[13] Flammable, irritant.
Ethanol/Water 78-100Highly PolarA mixed system where water acts as an anti-solvent. Allows for precise control over solubility.[14] Non-flammable at high water content.
Acetone 56Polar AproticHigh solvating power, but its low boiling point may require careful handling. Flammable.
Visual Guide: Solvent Screening Workflow

The following workflow provides a systematic method for experimentally determining the best solvent.

Solvent_Screening cluster_0 Small-Scale Solvent Screening start Place ~20 mg crude This compound in a test tube add_solvent Add candidate solvent dropwise at room temp. start->add_solvent observe_rt Observe Solubility at Room Temp. add_solvent->observe_rt dissolves_rt Result: Dissolves Readily observe_rt->dissolves_rt [Reject] insoluble_rt Result: Insoluble or Sparingly Soluble observe_rt->insoluble_rt [Proceed] heat Heat the mixture gently to boiling insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot dissolves_hot Result: Dissolves Completely observe_hot->dissolves_hot [Proceed] insoluble_hot Result: Does Not Dissolve observe_hot->insoluble_hot [Reject] cool Cool solution slowly to room temp, then in ice bath dissolves_hot->cool observe_cool Observe Crystal Formation cool->observe_cool crystals GOOD SOLVENT: Abundant crystal formation observe_cool->crystals no_crystals POOR SOLVENT: No or few crystals form observe_cool->no_crystals

Caption: Workflow for empirical solvent selection.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into four separate small test tubes.

  • To the first test tube, add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition, until the solid is just covered. Note the solubility. The compound should be sparingly soluble or insoluble at room temperature.[2]

  • If the solid did not dissolve at room temperature, gently heat the test tube in a water bath until the solvent boils. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If significant crystal formation is observed, this is a promising solvent.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystallization.

  • Repeat steps 2-5 for each candidate solvent to identify the one that provides the best crystal recovery.

Detailed Recrystallization Protocol

This protocol assumes ethanol has been identified as a suitable solvent. The principles remain the same for other selected solvents.

Equipment and Reagents
  • Crude this compound

  • Selected Recrystallization Solvent (e.g., 95% Ethanol)

  • Activated Charcoal (decolorizing grade, if needed)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatulas, boiling chips, and glass stir rod

  • Ice bath

  • Drying oven or desiccator

Visual Guide: Overall Purification Workflow

Recrystallization_Workflow cluster_1 Purification Process dissolve 1. Dissolution Dissolve crude solid in minimum hot ethanol decolorize 2. Decolorization (Optional) Add activated charcoal, boil briefly dissolve->decolorize hot_filter 3. Hot Gravity Filtration Remove insoluble impurities and charcoal dissolve->hot_filter if no decolorization decolorize->hot_filter crystallize 4. Crystallization Slowly cool filtrate, then use ice bath hot_filter->crystallize isolate 5. Isolation Collect crystals via vacuum filtration crystallize->isolate wash 6. Washing Rinse crystals with ice-cold ethanol isolate->wash dry 7. Drying Dry pure crystals under vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound and a boiling chip into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, swirling continuously over the hot plate.[3] Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is a common cause of low yield.[14]

  • Decolorization (Optional):

    • If the hot solution is highly colored (e.g., dark yellow or brown), it may contain colored impurities.

    • Remove the flask from the heat source and allow the boiling to subside slightly.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution.[14] Adding charcoal to a boiling solution will cause it to boil over violently.

    • Add a new boiling chip, return the flask to the heat, and gently boil for 2-5 minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Gravity Filtration:

    • This step is necessary if activated charcoal was used or if insoluble impurities are visible in the solution.

    • Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization in the funnel.[13][14]

    • Keeping the solution at or near its boiling point, quickly pour it through the filter paper.

    • Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any residual product.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[13]

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.[13] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish. Dry the product to a constant weight, preferably in a vacuum oven at a temperature well below the melting point or in a desiccator.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, so the solution is not saturated.[13]2. The solution is supersaturated.1. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[13]2. Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a tiny "seed crystal" of pure product.[13][14]
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound.2. The concentration of the solute is too high, causing it to come out of solution above its melting point.1. Select a different solvent with a lower boiling point.[11]2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then cool slowly.[17]
Low Recovery Yield 1. Too much solvent was used during dissolution.2. Premature crystallization occurred during hot filtration.3. Crystals were washed with solvent that was not cold enough.1. Always use the absolute minimum amount of hot solvent.[14]2. Ensure the filtration apparatus is properly pre-heated.[14]3. Evaporate some solvent from the mother liquor and cool again to obtain a second, albeit likely less pure, crop of crystals.[14]
Final Product is Still Colored 1. The colored impurity has similar solubility to the product.2. An insufficient amount of activated charcoal was used.1. Perform the decolorization step with activated charcoal as described in the protocol.[13][14]2. If the product is still colored, a second recrystallization may be necessary.

Safety Precautions

This compound is classified as harmful and an irritant. Handle with appropriate care in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][18] Causes skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7][19]

  • Handling: Avoid creating dust.[7] Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste and contaminated materials in accordance with local, state, and federal regulations.

References

  • University of California, Davis. (n.d.).
  • Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
  • Chemcasts. (n.d.). This compound Properties vs Pressure. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Wired Chemist. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. [Link]
  • Patsnap. (2020). Preparation method of aminobenzonitrile. [Link]
  • Chemsrc. (n.d.). This compound | CAS#:26961-27-3. [Link]
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
  • Google Patents. (n.d.).

Sources

Application Note: A Robust Column Chromatography Protocol for the Purification of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-4,5-dimethoxybenzonitrile via normal-phase column chromatography. As a vital building block in medicinal chemistry and organic synthesis, obtaining this compound in high purity is paramount.[1] The primary challenge in its purification on standard silica gel arises from the basicity of its primary amino group, which leads to strong interactions with the acidic stationary phase, resulting in poor separation and yield. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and incorporating a basic mobile phase modifier to overcome this common issue. We present a step-by-step preparative column protocol, troubleshooting guidance, and the scientific rationale behind each procedural choice to ensure reproducible, high-purity isolation of the target compound.

Compound Profile and Chromatographic Considerations

Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₁₀N₂O₂ [1][2]
Molecular Weight 178.19 g/mol [1][3]
Appearance White to yellow or pale brown crystalline solid [1][4]
Melting Point 92-93.5 °C [3]
Polarity Moderately polar; XLogP3 ≈ 1.2 - 1.5 [3]

| Solubility | Soluble in most organic solvents like DCM, Ethyl Acetate, and Alcohols |[1][5] |

The molecule's structure contains multiple polar functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and two methoxy ethers (-OCH₃). While the nitrile and methoxy groups are polar, the primary amine is the most influential feature in normal-phase chromatography. The lone pair of electrons on the nitrogen atom imparts basicity, leading to a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6][7] This interaction causes significant peak tailing (or streaking) on TLC and broad, poorly resolved peaks during column chromatography, often resulting in low recovery.

The core of this protocol is to mitigate this undesirable interaction by neutralizing the stationary phase's acidity with a basic additive in the mobile phase.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal mobile phase composition before committing to a larger-scale column separation.[8] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4 , which generally provides the best separation in a column format.[9]

Recommended TLC Protocol
  • Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the starting line. Allow the solvent to evaporate completely.

  • Developing Solvent Preparation: Prepare a series of eluents. A hexane/ethyl acetate mixture is an excellent starting point. Crucially, to every eluent you test, add 0.5-1% triethylamine (Et₃N) by volume. This is the basic modifier that prevents streaking.[10][11]

    • Example: For 10 mL of a 7:3 Hexane:EtOAc eluent, use 7 mL hexane, 3 mL ethyl acetate, and 0.1 mL (100 µL) of triethylamine.

  • Development: Place a small amount of the prepared eluent into a developing chamber. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[9]

    • If the Rƒ is too high (>0.8), the eluent is too polar. Decrease the proportion of ethyl acetate.[9]

    • Test various ratios until the target compound has an Rƒ of ~0.3, and it is well-separated from any impurities.

Preparative Column Chromatography Protocol

This protocol is designed for the purification of 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

Materials and Reagents
  • Stationary Phase: Standard silica gel, 60 Å porosity, 230-400 mesh particle size.

  • Crude Sample: this compound.

  • Solvents: Reagent-grade hexane, ethyl acetate, and triethylamine.

  • Apparatus: Glass chromatography column (~40-50 mm diameter), cotton or glass wool, sand, collection tubes, rotary evaporator.

Column Packing (Wet Slurry Method)

The wet slurry method is superior for packing silica gel as it minimizes air bubbles and channels, ensuring a homogenous column bed essential for a good separation.[8]

  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure out the silica gel (a good rule of thumb is a 30:1 to 50:1 mass ratio of silica to crude compound). Add the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% Et₃N) to the silica and swirl to create a uniform, pourable slurry.

  • Pack Column: Fill the column about halfway with the same eluent. While swirling the slurry to keep it suspended, pour it into the column. Use a funnel to aid the process.

  • Settle and Compact: Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to compact the bed and remove any air pockets. Continuously add more slurry until the desired column height is reached (typically 15-20 cm).

  • Finalize Bed: Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface from disturbance during sample loading. Drain the excess solvent until the liquid level is just at the top of the sand layer. Never let the column run dry.

Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended as it introduces the sample in a narrow, concentrated band, leading to sharper peaks and better resolution, especially for compounds that are not highly soluble in the mobile phase.[10]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude compound) to this solution.

  • Thoroughly mix and then remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand at the head of the packed column.

Elution and Fraction Collection
  • Elution: Carefully add the mobile phase (the optimized system from TLC) to the top of the column. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant head of solvent above the column bed throughout the process.

  • Gradient Elution (Optional): If TLC showed that impurities are much more or less polar than the product, you can use a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your target compound, followed by more polar impurities.

  • Flow Rate: A steady drip rate (a few drops per second) is ideal. Applying gentle air pressure ("flash chromatography") can speed up the process but requires care to avoid cracking the column.

Fraction Analysis and Product Isolation
  • Monitor Fractions: Systematically analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few tubes on a single TLC plate to track the elution profile.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvents using a rotary evaporator. The triethylamine is also volatile and will be removed during this process.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.

Visualization of the Workflow

The following diagram illustrates the logical progression of the purification protocol.

Chromatography_Workflow Crude_Sample Crude this compound TLC_Dev 1. TLC Method Development - Test Hexane:EtOAc Ratios - Add 1% Triethylamine to Eluent - Target Rf ≈ 0.3 Crude_Sample->TLC_Dev Test Sample Column_Prep 2. Column Preparation - Select Column Size - Pack Silica Gel via Slurry Method TLC_Dev->Column_Prep Optimized Eluent Sample_Load 3. Dry Sample Loading - Adsorb crude onto silica - Load powder onto column Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection - Run with optimized eluent - Collect fractions sequentially Sample_Load->Elution Fraction_Analysis 5. Fraction Analysis - Monitor fractions by TLC - Identify pure fractions Elution->Fraction_Analysis Isolation 6. Product Isolation - Combine pure fractions - Remove solvent via rotary evaporation Fraction_Analysis->Isolation Pool Fractions Pure_Product Purified Product Isolation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Column Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks / tails on TLC and column The basic amino group is interacting strongly with acidic silica gel. This is the most common issue. Ensure 0.5-1% triethylamine or another suitable base is added to your mobile phase.[10][11] Alternatively, use a more expensive amine-functionalized silica column.[7]
Compound does not move from the baseline (Rƒ = 0) The mobile phase is not polar enough. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/EtOAc system).[9]
Compound runs with the solvent front (Rƒ = 1) The mobile phase is too polar. Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent (e.g., decrease ethyl acetate).[9]
Poor separation of product and impurities - Inappropriate solvent system.- Column was overloaded.- Sample band was too broad. - Re-optimize the mobile phase with TLC for better spot separation.- Use a larger column with more silica gel.- Ensure proper dry loading for a narrow starting band.

| Cracked or channeled column bed | - Column was allowed to run dry.- Packing was not uniform. | The column is compromised; re-pack a new one. Ensure the column bed is always submerged in solvent and pack carefully using the slurry method. |

Safety Precautions

  • This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexane and ethyl acetate.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[12]

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • University of York. (n.d.). Determining a solvent system.
  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Grushka, E., et al. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. ACS Publications.
  • University of Alberta. (n.d.). Column chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Column chromatography.
  • Baxter, E. W., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Edinburgh.
  • SIELC Technologies. (n.d.). Benzonitrile.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
  • Chemcasts. (n.d.). This compound Properties vs Pressure.

Sources

Application Note: Real-Time Reaction Monitoring of 2-Amino-4,5-dimethoxybenzonitrile Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the real-time monitoring of the synthesis of 2-Amino-4,5-dimethoxybenzonitrile using Thin-Layer Chromatography (TLC). This compound is a valuable chemical intermediate in pharmaceutical research, particularly for developing fused heterocyclic structures.[1] Efficient synthesis requires precise monitoring to determine reaction completion, optimize conditions, and identify potential byproducts. TLC offers a rapid, cost-effective, and powerful method for this purpose.[2][3] This guide details the principles, step-by-step protocols, and data interpretation strategies tailored for researchers, chemists, and drug development professionals.

Introduction: The Imperative of Reaction Monitoring

In organic synthesis, the transformation of starting materials into a desired product is rarely instantaneous. The ability to track the progress of a chemical reaction is fundamental to process optimization, yield maximization, and safety. Monitoring allows a chemist to determine the optimal reaction time, preventing the formation of degradation products from over-reaction and ensuring the complete consumption of starting materials.[4]

While sophisticated techniques like HPLC and GC-MS provide detailed quantitative analysis, Thin-Layer Chromatography (TLC) remains an indispensable tool for its simplicity, speed, and low cost.[2] It provides immediate qualitative feedback on the composition of the reaction mixture, making it ideal for at-a-glance progress checks. This note focuses on a common synthesis of this compound, the reduction of 2-nitro-4,5-dimethoxybenzonitrile, to illustrate the power and nuance of TLC monitoring.[5][6]

Reaction Scheme: Starting Material: 2-Nitro-4,5-dimethoxybenzonitrile Product: this compound

The key to TLC monitoring lies in the polarity difference between the reactant and the product. The starting nitro compound is polar, but the resulting primary amine product exhibits stronger interactions with the polar silica gel stationary phase due to its ability to act as a hydrogen bond donor and acceptor. This difference in polarity is the basis for their separation on a TLC plate.

Foundational Principles of TLC Monitoring

TLC separates components of a mixture based on the principle of adsorption chromatography. The mixture is spotted on a stationary phase (typically polar silica gel on a plate) and a mobile phase (a solvent or solvent mixture) is allowed to ascend the plate via capillary action.[3]

  • Polarity and Separation: Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, carried by the mobile phase. More polar compounds adsorb more strongly to the stationary phase and travel shorter distances.[2][7]

  • Retention Factor (Rf): The Rf value is a key metric, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

    Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)

    For effective analysis, Rf values should ideally fall between 0.2 and 0.8.[8] By comparing the Rf values of spots from the reaction mixture to those of the starting material and product standards, one can track the reaction's progress.

  • The Cospot: A critical technique in reaction monitoring is the use of a "cospot," where the reaction mixture is spotted directly on top of the starting material reference spot.[9] This unequivocally confirms the presence or absence of the starting material in the reaction mixture, even if the product has a very similar Rf value.

Experimental Protocol: Synthesis and Monitoring

This section outlines the necessary materials and step-by-step procedures for both a representative synthesis and its concurrent TLC monitoring.

Part 3.1: Representative Synthesis Protocol

This protocol describes the reduction of 2-nitro-4,5-dimethoxybenzonitrile using sodium dithionite, a common and effective method.[5]

Materials:

  • 2-Nitro-4,5-dimethoxybenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • Suspend 2-nitro-4,5-dimethoxybenzonitrile (e.g., 6.0 g, 28.8 mmol) in water (200 mL) in a round-bottom flask.[5]

  • Heat the suspension to approximately 90°C with vigorous stirring.[5]

  • Carefully add sodium dithionite in small portions to the hot mixture until the starting material is consumed (as determined by TLC).

  • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture for TLC analysis.

Part 3.2: TLC Monitoring Protocol

Materials and Equipment:

  • TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator allows for UV visualization).[4]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotters: Glass capillary tubes.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A starting ratio of 7:3 (Hexane:Ethyl Acetate) is recommended.

  • Visualization Tools:

    • UV lamp (254 nm).

    • Iodine chamber (a sealed jar with a few crystals of I₂).

    • Ninhydrin stain solution.

    • Potassium permanganate (KMnO₄) stain solution.

Step-by-Step TLC Procedure:

  • Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:EtOAc) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and close the lid. Allow it to equilibrate for 5-10 minutes.

  • Sample Preparation:

    • SM (Starting Material): Dissolve a tiny amount of 2-nitro-4,5-dimethoxybenzonitrile in a small volume of a suitable solvent (e.g., ethyl acetate).

    • RXN (Reaction Mixture): Take an aliquot from the reaction using a capillary. If the reaction is in water, it may be necessary to extract the aliquot with a small amount of ethyl acetate to get a sample suitable for spotting.

  • Spotting the Plate:

    • With a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline: "SM", "CO" (for cospot), and "RXN".

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "CO" lanes. Ensure spots are small and concentrated.

    • Apply a spot of the reaction mixture to the "RXN" and "CO" lanes (spotting directly over the SM spot in the "CO" lane).

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Visualization: View the dried plate under a 254 nm UV lamp. UV-active compounds, like these aromatic nitriles, will appear as dark spots against the green fluorescent background.[3][10] Circle the observed spots with a pencil.

    • Staining (Product Confirmation):

      • Ninhydrin Stain: Dip the plate in ninhydrin solution and gently heat it with a heat gun. The product, a primary amine, will react to form a distinct pink or purple spot.[11][12] The starting material will not react. This is a highly specific and confirmatory test for product formation.

      • KMnO₄ Stain: Alternatively, dip the plate in a potassium permanganate solution. Compounds that can be oxidized, such as the product's amino group, will appear as yellow-brown spots on a purple background.[11]

  • Interpretation: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the "RXN" lane will diminish in intensity, while a new, more polar (lower Rf) spot corresponding to the product will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. The "CO" spot will resolve into two distinct spots if the starting material is still present, confirming its identity.

Visualization of Reaction Progression

The following diagram illustrates the expected TLC results at different stages of the reaction.

TLC_Progression cluster_t0 Time = 0 cluster_t_int Time = Intermediate cluster_t_final Time = Complete T0 SM CO RXN SM_T0 CO_T0 RXN_T0 T_INT SM CO RXN SM_T_INT CO_SM_T_INT CO_P_T_INT RXN_SM_T_INT RXN_P_T_INT T_FINAL SM CO RXN SM_T_FINAL CO_SM_T_FINAL CO_P_T_FINAL RXN_P_T_FINAL

Caption: Idealized TLC plates showing reaction progress. Red spot: Starting Material. Blue spot: Product.

Data Summary and Interpretation

The following table summarizes the expected TLC data for the starting material and product in a 7:3 Hexane:Ethyl Acetate mobile phase. Rf values are illustrative and should be determined experimentally.

CompoundStructureExpected RfUV (254 nm)Ninhydrin StainKMnO₄ Stain
2-Nitro-4,5-dimethoxybenzonitrile (Starting Material)C₉H₈N₂O₄~0.65Dark SpotNo ReactionWeak/No Reaction
This compound (Product)C₉H₁₀N₂O₂~0.35Dark SpotPink/Purple SpotYellow/Brown Spot

Causality of Observations:

  • Rf Difference: The product is more polar than the starting material due to the primary amine group, which strongly interacts with the silica gel via hydrogen bonding. This results in a lower Rf value.

  • Stain Selectivity: Ninhydrin's high specificity for primary amines makes it an excellent choice for unambiguously confirming the formation of the desired product.[11][12] Similarly, the ease of oxidation of the amine group by KMnO₄ provides another layer of confirmation that the starting nitro compound lacks.[11]

Troubleshooting Common TLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly polar or acidic/basic; Inappropriate solvent.Dilute the sample before spotting; Add a few drops of triethylamine (for bases) or acetic acid (for acids) to the mobile phase.[13]
All spots remain on the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[8]
All spots run to the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane.[8]
No spots are visible under UV light Compounds are not UV-active; Sample is too dilute.Use a chemical stain (Iodine, KMnO₄) for visualization; Spot a more concentrated sample.
Poor separation between spots Mobile phase polarity is not optimal.Systematically vary the solvent ratio (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find the optimal separation.[7][8]

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • University of York. (n.d.). Determining a solvent system. Retrieved from Chemistry Teaching Labs, University of York. URL: [Link]
  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from Department of Chemistry, University of Colorado Boulder. URL: [Link]
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from Department of Chemistry, University of Rochester. URL: [Link]
  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from Organic Chemistry Portal. URL: [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. URL: [Link]
  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved via University of California, Davis. URL: [Link]
  • Strides Arcolab Ltd. (n.d.). A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [ABN]. Retrieved via IP India. URL: [Link]
  • RSC Publishing. (2025).
  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments.
  • Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • DergiPark. (2026). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. Retrieved from Google Patents.

Sources

Application Note: A Robust HPLC Method for Monitoring the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the chemical synthesis of 2-Amino-4,5-dimethoxybenzonitrile. This key intermediate is crucial in the manufacturing of various pharmaceutical compounds, making the precise tracking of its formation and the consumption of precursors vital for ensuring reaction efficiency, yield, and purity of the final product.[1][2] The described reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means to separate and quantify the starting materials, intermediates, and the final product, offering researchers and process chemists a powerful tool for reaction optimization and quality control.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of complex organic molecules like this compound involves multi-step reactions where the formation of byproducts and the presence of unreacted starting materials can significantly impact the purity and yield of the final active pharmaceutical ingredient (API).[1] Real-time or near-real-time monitoring of the reaction progress is therefore not just beneficial, but essential for modern process development.[3][4] It allows for the precise determination of reaction endpoints, helps in understanding reaction kinetics, and aids in the identification of potential issues such as side reactions or reaction stalls.[5] High-Performance Liquid Chromatography (HPLC) is a preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides a comprehensive protocol for the HPLC analysis of a reaction mixture for the synthesis of this compound.

Foundational Principles: Why Reversed-Phase HPLC?

The choice of chromatographic mode is dictated by the physicochemical properties of the analyte. This compound, along with its likely precursors, is a moderately polar aromatic compound.[6][7][8][9] This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[10][11]

Causality behind the choice:

  • Stationary Phase: A non-polar stationary phase, typically a silica support chemically bonded with C18 (octadecylsilane) alkyl chains, is used.[10][11] The hydrophobic nature of this stationary phase allows for effective retention of the aromatic analytes through hydrophobic interactions.[12]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile or methanol, is employed to elute the compounds.[10][13] By modulating the ratio of the organic solvent, we can control the elution strength and achieve optimal separation.

  • Elution Order: In RP-HPLC, less polar (more hydrophobic) compounds are retained longer on the column, while more polar compounds elute earlier.[11]

Experimental Workflow: From Reaction Quenching to Data Analysis

The overall process for monitoring the reaction involves careful sampling, immediate quenching to halt the reaction, appropriate dilution, and subsequent analysis by HPLC.

Experimental Workflow cluster_sampling Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., with cold solvent) Sample->Quench Dilute 3. Dilute Sample (in mobile phase) Quench->Dilute Filter 4. Filter through 0.45 µm syringe filter Dilute->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantify Components (% Area Normalization) Integrate->Quantify Report 10. Generate Report Quantify->Report HPLC Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Problem Observed Pressure Abnormal Pressure? Start->Pressure PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention HighP High Pressure Pressure->HighP High LowP Low Pressure Pressure->LowP Low CheckBlockage Check for Blockages (frits, guard column) HighP->CheckBlockage CheckLeak Check for Leaks (fittings, pump seals) LowP->CheckLeak Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Split Split Peaks PeakShape->Split Split CheckpH Adjust Mobile Phase pH (for amine tailing) Tailing->CheckpH CheckOverload Check for Overload (dilute sample) Fronting->CheckOverload CheckFrit Check for Column Void or Plugged Frit Split->CheckFrit Drifting Drifting RT Retention->Drifting Drifting Sudden Sudden Change in RT Retention->Sudden Sudden CheckTemp Check Column Temp. & Mobile Phase Prep. Drifting->CheckTemp CheckPump Check Pump Composition & Flow Rate Sudden->CheckPump

Sources

Scale-Up Synthesis of 2-Amino-4,5-dimethoxybenzonitrile: An Application Note and Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dimethoxybenzonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably in the production of quinazoline-based drugs. The burgeoning demand for these therapeutics necessitates a robust, scalable, and economically viable synthetic process for this key building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, with a focus on process optimization, safety, and analytical control.

The primary and most industrially viable route for the large-scale production of this compound is the catalytic hydrogenation of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. This method is favored for its high efficiency, selectivity, and the generation of water as the primary byproduct, aligning with the principles of green chemistry.[1]

Synthetic Pathway Overview

The selected synthetic strategy involves a single, efficient reduction step. The rationale for this choice over other methods, such as metal-based reductions (e.g., using iron or tin), lies in the cleaner reaction profile, easier product isolation, and avoidance of large quantities of metallic waste, which can be problematic on an industrial scale.[2][3]

Synthetic Pathway Start 2-Nitro-4,5-dimethoxybenzonitrile End This compound Start->End Catalytic Hydrogenation (H₂, Pd/C) Methanol

Caption: Synthetic route for this compound.

Process Optimization for Scale-Up

Transitioning a synthetic protocol from the laboratory bench to a pilot or industrial scale introduces a new set of challenges. The following parameters are critical for the successful scale-up of the catalytic hydrogenation of 2-nitro-4,5-dimethoxybenzonitrile.

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationRationale
Catalyst Loading 5-10 mol%0.5-2 mol%On a large scale, minimizing catalyst cost is crucial. Process optimization aims to achieve high conversion with lower catalyst loading.
Hydrogen Pressure 1-3 atm5-10 barHigher pressure increases the rate of reaction, reducing batch time. The reactor must be rated for the intended pressure.
Temperature Room Temperature - 50°C40-60°CThe reduction of nitro groups is highly exothermic.[2] Careful temperature control is essential to prevent runaway reactions and the formation of byproducts. A jacketed reactor with efficient cooling is necessary.
Solvent Methanol, EthanolMethanolMethanol is often chosen for its good solubility of the starting material and product, as well as its relatively low cost and ease of removal.
Agitation Magnetic StirringMechanical Stirring (e.g., turbine)Efficient agitation is critical to ensure good mass transfer of hydrogen gas into the liquid phase and to keep the catalyst suspended.
Work-up Filtration, EvaporationFiltration, CrystallizationOn a large scale, direct evaporation of the solvent is often not practical. The product is typically isolated by crystallization after catalyst filtration and partial solvent removal.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of a multi-kilogram batch of this compound.

Materials and Equipment:

  • Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, hydrogen inlet, and a cooling/heating jacket.

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet.

  • Starting Material: 2-Nitro-4,5-dimethoxybenzonitrile.

  • Solvent: Methanol (industrial grade).

  • Inert Gas: Nitrogen.

  • Filtration: Filter press or a large-scale filtration unit with a celite or equivalent filter aid.

  • Drying: Vacuum oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with 2-Nitro-4,5-dimethoxybenzonitrile (10 kg, 1 eq) and Methanol (50 L).

  • Catalyst Slurry: In a separate container, prepare a slurry of 5% Pd/C (100 g, 1 wt%) in Methanol (1 L).

  • Catalyst Charging: Under a gentle stream of nitrogen, carefully add the catalyst slurry to the reactor.

  • Inerting and Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 5-7 bar.

  • Reaction: Begin stirring and heat the reaction mixture to 45-50°C. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by taking samples at regular intervals. The reaction is typically complete within 4-6 hours.

  • Reaction Completion and Catalyst Filtration: Once the reaction is complete (disappearance of starting material by HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the catalyst cake with methanol (2 x 5 L) to recover any entrained product.

  • Product Isolation: Combine the filtrate and washes and transfer to a crystallization vessel. Concentrate the solution under reduced pressure to approximately half its original volume. Cool the concentrated solution to 0-5°C to induce crystallization.

  • Filtration and Drying: Filter the crystalline product and wash the cake with cold methanol (2 x 2 L). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Safety Considerations for Scale-Up

The scale-up of chemical processes requires a stringent adherence to safety protocols.

  • Hydrogenation Hazards: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of air. It should always be handled wet.

  • Exothermic Reaction: The reduction of nitro compounds is a highly exothermic process.[2] A robust cooling system and careful monitoring of the reaction temperature are critical to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Analytical Characterization

The quality of the final product must be confirmed using appropriate analytical techniques.

TechniqueSpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 98-102°C
HPLC Purity ≥ 99.0%
¹H NMR Conforms to the structure
Residual Solvents Methanol ≤ 3000 ppm

¹H NMR (400 MHz, DMSO-d₆): δ 6.86 (s, 1H), 6.41 (s, 1H), 4.32 (br s, 2H, NH₂), 3.73 (s, 3H, OCH₃), 3.64 (s, 3H, OCH₃).[4]

Workflow Diagram

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control ReactorPrep Reactor Preparation (Clean, Dry, N₂ Purge) Charge Charge Reactor (Starting Material, Solvent) ReactorPrep->Charge Catalyst Charge Catalyst Slurry Charge->Catalyst Hydrogenation Hydrogenation (H₂, Pressure, Temp) Catalyst->Hydrogenation Monitoring Reaction Monitoring (HPLC) Hydrogenation->Monitoring Cooldown Cooldown & Vent Monitoring->Cooldown Reaction Complete Filtration Catalyst Filtration Cooldown->Filtration Concentration Solvent Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Product Filtration & Drying Crystallization->Isolation Analysis Analytical Characterization (HPLC, NMR, MP) Isolation->Analysis

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully considering the critical process parameters and adhering to strict safety protocols, this key pharmaceutical intermediate can be produced in high yield and purity on an industrial scale. The use of catalytic hydrogenation represents a significant improvement over older, less environmentally friendly methods, paving the way for more sustainable drug manufacturing processes.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Amara, Z., Poliakoff, M., Duque, R., Geier, D., Franciò, G., Gordon, C. M., Meadows, R. E., Woodward, R., & Leitner, W. (2021).
  • ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
  • Strides Arcolab Ltd. (n.d.). A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].
  • Royal Society of Chemistry. (n.d.). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology.
  • National Institutes of Health. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies.
  • ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • Royal Society of Chemistry. (2021). Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes.
  • ACS Sustainable Chemistry & Engineering. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
  • ResearchGate. (2025). ChemInform Abstract: Facile Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles.
  • YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained).
  • Wikipedia. (n.d.). Aniline.
  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Loba Chemie. (n.d.). 4-NITRO ANILINE (FOR SYNTHESIS) (PARA NITRO ANILINE).
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • ResearchGate. (2025). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions.
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
  • ChemRxiv. (n.d.). Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Royal Society of Chemistry. (n.d.). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. Journal of the Chemical Society, Chemical Communications.
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • ResearchGate. (2019). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • designer-drug.com. (n.d.). Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene to 2C-H.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding

2-Amino-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a nucleophilic primary amino group, an electron-withdrawing nitrile moiety, and two electron-donating methoxy groups, presents a unique chemical landscape for targeted derivatization. The strategic modification of the amino group is a critical step in the construction of various heterocyclic systems and other advanced intermediates.

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of the amino group of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and analytical monitoring of these transformations.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.[1] After handling, wash hands and any exposed skin thoroughly.

Core Derivatization Strategies and Protocols

The primary amino group of this compound is a versatile handle for a range of chemical modifications. The following sections detail key derivatization strategies, each accompanied by a detailed experimental protocol. The choice of derivatization will be dictated by the desired final product and the overall synthetic scheme.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a more stable and often crystalline amide derivative. This reaction is typically rapid and high-yielding. The resulting amide can serve as a protecting group or as a key structural element in the final target molecule. The electron-donating methoxy groups on the aromatic ring enhance the nucleophilicity of the amino group, facilitating this reaction.

This protocol describes the straightforward acetylation of this compound to yield N-(2-cyano-4,5-dimethoxyphenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(2-cyano-4,5-dimethoxyphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow: N-Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride dropwise at 0 °C add_base->add_acyl warm_stir Warm to RT and stir add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/ Chromatography) dry->purify

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

Similar to acylation, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are often highly crystalline and are key functional groups in many pharmaceutical compounds. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

This protocol details the synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (can act as both solvent and base) or DCM with triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at room temperature.

  • Sulfonylating Agent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the solid sequentially with cold 1 M HCl (to remove pyridine), water, and saturated aqueous sodium bicarbonate solution. Dry the solid under vacuum.

  • Further Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent such as ethanol.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and results in the alkylation of the amino group. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is crucial as they selectively reduce the imine in the presence of the carbonyl starting material.

This protocol describes the synthesis of 2-(benzylamino)-4,5-dimethoxybenzonitrile.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine and the formation of the less polar product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Logical Relationship: Reductive Amination

amine 2-Amino-4,5- dimethoxybenzonitrile imine Imine Intermediate (C=N bond formed) amine->imine + Aldehyde - H₂O aldehyde Aldehyde/Ketone (e.g., Benzaldehyde) aldehyde->imine product Secondary Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction of C=N

Caption: The key steps in the reductive amination of an aromatic amine.

Cyclization Reactions: Synthesis of Quinazolines

The unique ortho-amino-nitrile functionality of this compound makes it an excellent precursor for the synthesis of quinazoline derivatives, which are a prominent class of heterocyclic compounds with significant biological and pharmaceutical properties.[2][3] These reactions often involve condensation with a one-carbon or multi-carbon unit followed by intramolecular cyclization.

This protocol outlines a green chemistry approach to synthesize 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione using carbon dioxide as a C1 source. While high pressures can be required, catalytic systems can facilitate this reaction under milder conditions.[4]

Materials:

  • This compound

  • Carbon Dioxide (CO₂) source (gas cylinder or dry ice)

  • A suitable catalyst system (e.g., an organic base like DBU in an ionic liquid, or simply water at high temperature and pressure)

  • High-pressure reactor (autoclave)

  • Solvent (e.g., water or an ionic liquid)

Procedure (High-Pressure Water Method):

  • Reactor Charging: Place this compound and deionized water into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

  • Pressurization: Seal the reactor and purge with low-pressure CO₂ several times before pressurizing to the desired reaction pressure (e.g., 5-10 MPa).

  • Reaction: Heat the reactor to a high temperature (e.g., 160-200 °C) and stir for the required reaction time (e.g., 6-12 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂.

  • Isolation: The product often precipitates from the aqueous solution upon cooling. Collect the solid by filtration.

  • Purification: Wash the collected solid with water and then a non-polar solvent like hexane to remove any unreacted starting material. The product is often pure enough, but can be recrystallized if necessary.

Analytical Monitoring Techniques

Consistent and accurate monitoring is crucial for optimizing reaction conditions and determining the endpoint of the derivatization.

Technique Application Notes
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use a suitable mobile phase (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the more polar starting amine and the less polar product. Visualize spots under UV light.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting material consumption and product formation.Provides accurate data on reaction kinetics and purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Derivatization is often employed to improve the chromatographic properties of amines for GC analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.¹H and ¹³C NMR are essential for verifying the structure of the derivatized compound by observing shifts in signals corresponding to the amino group and the newly introduced functionalities.
Mass Spectrometry (MS) Determination of the molecular weight of the product.Confirms the successful derivatization by matching the observed molecular ion peak with the calculated mass of the expected product.

Conclusion and Future Perspectives

The derivatization of the amino group of this compound provides access to a vast chemical space of functionalized molecules and heterocyclic systems. The protocols detailed in this guide for N-acylation, N-sulfonylation, reductive amination, and quinazoline synthesis represent foundational and scalable methods for researchers in synthetic and medicinal chemistry. The interplay of the substituents on the aromatic ring governs the reactivity and dictates the optimal reaction conditions. A thorough understanding of these principles, combined with careful experimental execution and analytical monitoring, will enable the successful synthesis of novel compounds for a wide range of applications, from drug discovery to materials science.

References

  • Reactions of substituted 2-aminobenzonitriles with CO2 in water without any catalyst. (Source: Synthesis of Quinazoline-2,4(1H,3H)
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Reaction of substituted 2-aminobenzonitriles 1a–e and methylketones 2 and 3.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2018). MDPI. [Link]
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). PMC - NIH. [Link]
  • Scope of 2-aminobenzonitriles. Reactions were carried out with 4 (1.0....
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc. [Link]
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. [Link]
  • Scheme 2 Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO 2.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2021).
  • Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Semantic Scholar. [Link]

Sources

functionalization of the nitrile group in 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Nitrile Group in 2-Amino-4,5-dimethoxybenzonitrile

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding

This compound is a highly valuable and strategically important starting material in the fields of medicinal chemistry and materials science.[1][2][3][4] Its substituted benzene ring, adorned with electron-donating methoxy groups and a nucleophilic amino group, provides a robust foundation for complex molecular architectures. However, the true synthetic versatility of this molecule lies in the reactivity of its nitrile (-C≡N) group. The cyano group is not merely a passive substituent; it is a gateway to a multitude of functional group transformations, including hydrolysis, reduction, and cycloaddition reactions.[5][6]

This technical guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of key methodologies for the . We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind protocol design, and the critical parameters that ensure reproducible, high-yield outcomes. The transformations detailed herein are fundamental for converting this readily available precursor into advanced intermediates for the synthesis of pharmacologically active heterocycles, such as quinazolines, and other valuable molecular entities.[7][8][9][10]

Part 1: Hydrolysis of the Nitrile to a Carboxylic Acid Moiety

Scientific Rationale & Causality

The conversion of a nitrile to a carboxylic acid is a cornerstone transformation in organic synthesis. This hydrolysis reaction replaces the carbon-nitrogen triple bond with a carboxyl group (-COOH), a functional handle of immense importance for subsequent reactions like amidation, esterification, and peptide coupling. The reaction can be catalyzed by either acid or base, with acid-catalyzed hydrolysis often being preferred to avoid potential side reactions involving the amino group and to yield the free carboxylic acid directly after workup.[11][12][13]

The mechanism under acidic conditions involves the initial protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. This activation facilitates nucleophilic attack by water, leading to the formation of an imidic acid intermediate. Tautomerization to a primary amide is followed by a second, slower hydrolysis of the amide to the final carboxylic acid and an ammonium salt.[12] Heating under reflux is necessary to drive the reaction, particularly the second hydrolysis step, to completion.[11]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 2-Amino-4,5-dimethoxybenzoic acid.

Materials:

  • This compound

  • Sulfuric acid (70% aqueous solution)

  • Sodium hydroxide solution (5 M)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 56.1 mmol).

  • Acid Addition: Carefully add 100 mL of a 70% (v/v) aqueous sulfuric acid solution to the flask.

  • Hydrolysis: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Cooling and Quenching: After completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath.

  • Neutralization: Slowly and carefully neutralize the reaction mixture by adding 5 M sodium hydroxide solution. The product will begin to precipitate. Adjust the pH to approximately 3-4 with concentrated hydrochloric acid to ensure complete protonation of the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2-Amino-4,5-dimethoxybenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a pure solid.

Data Presentation: Hydrolysis Reaction
ParameterDescription
Starting Material This compound
Product 2-Amino-4,5-dimethoxybenzoic acid
Reagents 70% H₂SO₄
Conditions Reflux, 4-6 hours
Expected Yield 80-90%
Analytical Notes Product confirmed by ¹H NMR, ¹³C NMR, and disappearance of the nitrile stretch (~2220 cm⁻¹) in the IR spectrum.
Workflow Visualization: Nitrile Hydrolysis

cluster_0 Reaction cluster_1 Work-up & Purification A This compound C Reflux (4-6h) A->C B 70% H₂SO₄ B->C D Cool & Neutralize (NaOH/HCl) C->D Reaction Mixture E Extract (Ethyl Acetate) D->E F Dry & Concentrate E->F G Recrystallize F->G H Final Product: 2-Amino-4,5-dimethoxybenzoic acid G->H

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile group.

Part 2: Reduction of the Nitrile to a Primary Benzylamine

Scientific Rationale & Causality

The reduction of a nitrile functional group provides direct access to primary amines, which are fundamental building blocks in organic synthesis and key structural motifs in many pharmaceuticals. The resulting (aminophenyl)methanamine derivative contains two distinct amine functionalities—a primary aromatic amine and a primary benzylamine—offering differential reactivity for selective functionalization.

Strong hydride reagents, such as lithium aluminum hydride (LAH), are highly effective for this transformation.[5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LAH to the electrophilic nitrile carbon, forming an intermediate N-metalated imine. A second hydride addition reduces the imine C=N bond to furnish the amine, which is liberated upon aqueous workup. Due to the high reactivity of LAH, the reaction must be conducted under strictly anhydrous conditions in an inert atmosphere to prevent violent quenching with water and decomposition of the reagent.

Experimental Protocol: LAH Reduction

This protocol details the reduction of this compound to (2-amino-4,5-dimethoxyphenyl)methanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere. Add LAH (2.5 eq) to the flask and suspend it in anhydrous THF.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a dropping funnel. Add the solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reduction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting (2-amino-4,5-dimethoxyphenyl)methanamine can be purified by silica gel column chromatography if necessary.

Trustworthiness Note: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous. The quenching procedure must be performed slowly and behind a blast shield in a fume hood.

Data Presentation: Reduction Reaction
ParameterDescription
Starting Material This compound
Product (2-amino-4,5-dimethoxyphenyl)methanamine
Reagents Lithium Aluminum Hydride (LAH), Anhydrous THF
Conditions Reflux, 4-6 hours, Inert Atmosphere
Expected Yield 75-85%
Analytical Notes Product confirmed by the appearance of N-H stretches and disappearance of the C≡N stretch in IR, and characteristic shifts in ¹H NMR.
Workflow Visualization: Nitrile Reduction

cluster_0 Reduction (Anhydrous) cluster_1 Work-up & Purification A This compound in THF C Reflux (4-6h) Under N₂ A->C B LAH in THF B->C D Cautious Quenching (H₂O, NaOH) C->D Reaction Mixture E Filter Aluminum Salts D->E F Dry & Concentrate E->F G Column Chromatography F->G H Final Product: (2-amino-4,5-dimethoxyphenyl)methanamine G->H

Caption: Workflow for the LAH-mediated reduction of the nitrile group.

Part 3: Annulation Reactions for Heterocycle Synthesis

Scientific Rationale & Causality

The true power of 2-aminobenzonitriles in medicinal chemistry is realized in their ability to serve as A-B (Amine-Nitrile) synthons for the construction of fused heterocyclic rings. The ortho-disposition of the nucleophilic amino group and the electrophilic nitrile allows for cyclization reactions, or annulations, with appropriate partners to form pharmacologically relevant scaffolds like quinazolines.[10][14]

An efficient and direct route to highly substituted 2-aminoquinazolines involves an acid-mediated [4+2] annulation between a 2-aminobenzonitrile and an N-substituted cyanamide.[7][8] In this reaction, the strong acid (e.g., HCl) protonates and activates the nitrile group of the 2-aminobenzonitrile, making it susceptible to nucleophilic attack by the N-substituted cyanamide. This forms an amidine intermediate which then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the second cyanamide's carbon, followed by tautomerization to yield the stable aromatic quinazoline ring system.

Experimental Protocol: Acid-Mediated Quinazoline Synthesis

This protocol details the synthesis of a 6,7-dimethoxy-N-substituted-quinazolin-2,4-diamine derivative.

Materials:

  • This compound

  • N-Benzyl cyanamide (or other N-substituted cyanamide)

  • Hydrochloric acid (4 M solution in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sealed reaction tube or microwave vial

Procedure:

  • Reaction Setup: To a sealed reaction tube, add this compound (1.0 mmol), N-benzyl cyanamide (1.2 mmol), and anhydrous 1,4-dioxane (5.0 mL).

  • Acid Addition: Add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol) to the mixture.

  • Cyclization: Seal the tube tightly and heat the reaction mixture to 100 °C for 12 hours. Monitor the reaction by TLC.

  • Cooling and Neutralization: After completion, cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired quinazoline derivative.[8]

Data Presentation: Annulation Reaction
ParameterDescription
Starting Material This compound
Product N-benzyl-6,7-dimethoxy-4-(benzylamino)quinazolin-2-amine (example)
Reagents N-Benzyl cyanamide, HCl in Dioxane
Conditions 100 °C, 12 hours, Sealed Tube
Expected Yield 60-85% (substrate dependent)[7]
Analytical Notes Product confirmed by HRMS and NMR spectroscopy, showing characteristic aromatic quinazoline signals.
Workflow Visualization: Quinazoline Synthesis

cluster_0 [4+2] Annulation cluster_1 Work-up & Purification A This compound D Heat (100°C, 12h) Sealed Tube A->D B N-Benzyl Cyanamide B->D C HCl in Dioxane C->D E Neutralize (NaHCO₃) D->E Reaction Mixture F Extract (EtOAc) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product: Substituted Quinazoline H->I

Caption: Workflow for the acid-mediated synthesis of quinazolines.

Conclusion

The nitrile group of this compound is a versatile and powerful functional handle that enables access to a wide array of valuable chemical entities. The three core transformations presented herein—hydrolysis to a carboxylic acid, reduction to a primary amine, and annulation to form quinazoline heterocycles—demonstrate the strategic importance of this starting material. Mastery of these protocols allows researchers to efficiently generate diverse molecular scaffolds, paving the way for innovations in drug discovery, agrochemicals, and materials science. Each pathway offers a distinct set of functional groups for further elaboration, underscoring the central role of this compound as a cornerstone building block in modern synthetic chemistry.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. (Benchchem)
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (Connect Journals)
  • Synthesis of Quinazolinyl Chalcone Derivatives.
  • Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide c
  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (Benchchem)
  • CAS 26961-27-3: this compound. (CymitQuimica)
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (NIH)
  • An overview of synthetic modification of nitrile group in polymers and applic
  • This compound | CAS 26961-27-3. (Santa Cruz Biotechnology)
  • Conversion of nitrile to other functional groups.
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is c
  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. (University of Milan)
  • Methods of preparing synthesising carboxylic acids. (Doc Brown's Chemistry)
  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (Organic Chemistry Portal)
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (Chemistry LibreTexts)
  • This compound 26961-27-3. (TCI EUROPE N.V.)
  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (MDPI)
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (Organic Chemistry Portal)
  • This compound Formula. (ECHEMI)
  • Hydrolysis of nitriles to carboxylic acids.
  • Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition. (NIH)
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (Macmillan Group - Princeton University)
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (NIH)

Sources

Application Notes and Protocols for the Use of 2-Amino-4,5-dimethoxybenzonitrile in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Integration of 2-Amino-4,5-dimethoxybenzonitrile into Solid-Phase Synthesis for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the convergence of versatile building blocks with high-throughput synthetic methodologies is paramount for the efficient exploration of chemical space.[1][2] this compound is a highly valuable scaffold, poised for strategic application in solid-phase synthesis (SPS) to generate libraries of complex heterocyclic compounds. Its unique arrangement of a nucleophilic amine, an electrophilic nitrile, and electron-donating methoxy groups on a benzene ring provides a rich platform for chemical diversification. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the rationale and protocols for the effective utilization of this compound in solid-phase synthesis, with a primary focus on the construction of quinazoline-based molecular libraries.

The principles of solid-phase synthesis, pioneered by Merrifield, offer significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1] These attributes are particularly beneficial in the context of combinatorial chemistry, where the rapid generation of large, diverse libraries of compounds is essential for identifying novel drug leads.[3][4] By immobilizing this compound or a complementary reactant onto a solid support, a sequential and highly controlled series of reactions can be performed to construct complex molecular architectures, such as the privileged quinazoline scaffold, which is a core component of numerous therapeutic agents.

This document will provide a detailed, field-proven protocol for the solid-phase synthesis of 6,7-dimethoxy-substituted 2,4-diaminoquinazolines, a class of compounds with established biological significance. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Core Application: Solid-Phase Synthesis of 6,7-Dimethoxy-2,4-diaminoquinazoline Libraries

The primary application of this compound in solid-phase synthesis is as a key building block for the construction of quinazoline and related heterocyclic systems. The ortho-amino nitrile functionality is primed for cyclization reactions. When conducted on a solid support, this strategy allows for the systematic introduction of diversity elements, leading to the generation of focused compound libraries for biological screening.

A particularly effective and elegant strategy for this transformation is a traceless solid-phase synthesis approach.[5] In this methodology, the solid support acts as a temporary anchor for one of the reactants, facilitating the multi-step synthesis, with the final cleavage step also being the cyclization and release of the desired product into solution, leaving no trace of the linker in the final molecule.

Scientific Rationale and Mechanistic Insights

The protocol described below is adapted from the established methodology for the traceless solid-phase synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles.[5] The synthesis commences with an isothiocyanate-functionalized resin. The immobilized isothiocyanate serves as an electrophilic handle to which a primary amine can be attached, forming a resin-bound thiourea. This thiourea is then activated, typically with a carbodiimide, to form a reactive intermediate. The nucleophilic amino group of this compound then attacks this activated species, leading to the formation of a resin-bound guanidine. The final step involves a cyclative cleavage, where the intramolecular attack of the guanidine nitrogen onto the nitrile carbon is triggered, often by a change in conditions, to form the quinazoline ring and release the product from the solid support.

Experimental Protocols

Protocol 1: Preparation of Isothiocyanate Resin

This protocol details the preparation of the isothiocyanate-functionalized resin, the starting point for the solid-phase synthesis.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 1,4-Phenylene diisothiocyanate

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or wrist-action shaker

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 eq) in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and add a solution of 1,4-phenylene diisothiocyanate (5.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the suspension.

  • Shake the reaction mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under vacuum to a constant weight.

Quality Control: The successful functionalization can be confirmed by the disappearance of the primary amine signal in a Kaiser test and the appearance of a characteristic isothiocyanate stretch (~2100-2185 cm⁻¹) in the FT-IR spectrum of a resin sample.

Protocol 2: Solid-Phase Synthesis of a 6,7-Dimethoxy-2,4-diaminoquinazoline Library

This protocol outlines the step-by-step procedure for the synthesis of a library of 6,7-dimethoxy-2,4-diaminoquinazolines using the prepared isothiocyanate resin and a diverse set of primary amines.

Materials:

  • Isothiocyanate resin (from Protocol 1)

  • A library of primary amines (R-NH₂)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Array of solid-phase synthesis vessels or a parallel synthesizer

Procedure:

Step 1: Resin Loading with Primary Amines

  • Distribute the isothiocyanate resin (1.0 eq) into the individual reaction vessels of the parallel synthesizer.

  • Swell the resin in anhydrous DMF for 30 minutes.

  • Drain the DMF and add a solution of the corresponding primary amine (R-NH₂, 3.0 eq) in anhydrous DMF to each reaction vessel.

  • Shake the reaction mixtures at room temperature for 6 hours.

  • Drain the solutions and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

Step 2: Guanidinylation with this compound

  • To each reaction vessel containing the resin-bound thiourea, add a solution of this compound (3.0 eq) in anhydrous DMF.

  • Add a solution of DIC (3.0 eq) in anhydrous DMF to each vessel.

  • Shake the reaction mixtures at 50°C for 12 hours.

  • Drain the solutions and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Step 3: Cyclative Cleavage

  • Prepare a cleavage cocktail of TFA/TES/DCM (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to each reaction vessel containing the dried resin.

  • Shake the reaction mixtures at room temperature for 2 hours.

  • Filter the resin and collect the filtrate in appropriately labeled collection vials.

  • Wash the resin with additional DCM (2x), and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

Step 4: Product Precipitation and Isolation

  • To the concentrated residue, add cold diethyl ether to precipitate the crude product.

  • Centrifuge the suspension and decant the ether.

  • Wash the precipitate with cold diethyl ether (2x).

  • Dry the final product under vacuum.

Analysis and Purification: The crude products can be analyzed by LC-MS and HPLC to determine purity and confirm the molecular weight. Further purification, if necessary, can be achieved by preparative HPLC.

Data Presentation

Table 1: Representative Library of 6,7-Dimethoxy-2,4-diaminoquinazolines

EntryR-Group (from R-NH₂)Product StructureExpected Mass [M+H]⁺
1Benzyl

297.15
24-Methoxybenzyl

327.16
3Cyclohexylmethyl

303.20
43-Phenylpropyl

325.18

Note: The product structures are generalized representations. The expected mass is calculated based on the specific R-group.

Visualization of Workflow and Chemical Logic

G cluster_0 Solid Support Preparation cluster_1 Library Synthesis on Solid Phase cluster_2 Cleavage and Product Formation Resin Aminomethyl Resin IsoResin Isothiocyanate Resin Resin->IsoResin 1,4-Phenylene diisothiocyanate, DIPEA ThioureaResin Resin-bound Thiourea IsoResin->ThioureaResin R-NH₂ (Library) GuanidineResin Resin-bound Guanidine ThioureaResin->GuanidineResin This compound, DIC FinalProduct 6,7-Dimethoxy-2,4-diaminoquinazoline (Library) GuanidineResin->FinalProduct TFA/TES/DCM (Cyclative Cleavage) caption Workflow for the Solid-Phase Synthesis of a Quinazoline Library

Caption: Workflow for the Solid-Phase Synthesis of a Quinazoline Library.

G A Isothiocyanate Resin R'-N=C=S C Resin-bound Thiourea R'-NH-C(=S)-NH-R A:f0->C:f0 + B Primary Amine R-NH₂ B:f0->C:f0 E Resin-bound Guanidine R'-NH-C(=N-R)-NH-Ph-(OCH₃)₂(CN) C:f0->E:f0 + DIC (Activation) D This compound (H₃CO)₂-Ph-(NH₂)(CN) D:f0->E:f0 F Final Product (Quinazoline) Released into solution E:f0->F:f0 Cyclative Cleavage (TFA) caption Key Chemical Transformations in the Solid-Phase Synthesis

Caption: Key Chemical Transformations in the Solid-Phase Synthesis.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be robust and reproducible. The use of a traceless linker strategy is a well-established and reliable method in solid-phase organic synthesis.[5] To ensure the success of the synthesis, several in-process controls and validation steps are implicitly included:

  • Qualitative Monitoring: The use of the Kaiser test after the initial amine coupling step provides a rapid qualitative assessment of the reaction's completion. A negative Kaiser test (no blue color) indicates the successful consumption of the primary amines on the resin.

  • Washing Steps: The extensive washing steps between each reaction are crucial for removing excess reagents and by-products, which is a cornerstone of the solid-phase methodology that ensures high purity of the final products.[1]

  • Cleavage with Concurrent Cyclization: The final cleavage step is designed to proceed only after the successful formation of the guanidine intermediate. Incomplete reactions at earlier stages will result in the cleavage of linear impurities, which can be easily separated from the desired cyclized product during purification.

  • Analytical Verification: The final analysis of the crude product by LC-MS provides a direct validation of the synthetic route. The presence of the expected molecular ion peak for each member of the library confirms the successful execution of the entire reaction sequence.

By following these protocols and understanding the underlying chemical principles, researchers can confidently apply this compound as a strategic building block for the efficient solid-phase synthesis of diverse and medicinally relevant compound libraries.

References

  • Zaragoza, F. Traceless Solid-Phase Synthesis of 2,4-Diaminoquinazolines. J. Org. Chem.1999, 64 (12), 4473–4476. [Link]
  • Dener, J. M.; Lease, T. G.; Novack, A. R.; Plunkett, M. J.; Hocker, M. D.; Fantauzzi, P. P. Solid-phase synthesis of 2,4-diaminoquinazoline libraries. J. Comb. Chem.2001, 3 (6), 590–597. [Link]
  • Balkenhohl, F.; von dem Bussche-Hünnefeld, C.; Lansky, A.; Zechel, C. Combinatorial synthesis of small organic molecules. Angew. Chem. Int. Ed. Engl.1996, 35 (20), 2288–2337. [Link]
  • Patil, D. A.; Jain, K. S.; Deodhar, M. N.; Patil, P. O.; Patil, G. B.; Patil, D. D. Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy2010, 1 (4), 223–228. [Link]
  • Sen, S.; Kumar, V. A Short Review on Concept and Types of Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research2016, 7 (10), 3845-3853. [Link]
  • Kumar, A.; Prasanth, M. L.; Archana, M.; Vignesh, C. Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Sciences and Research2024, 15 (9), 2629-2634. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-4,5-dimethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic work. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] Its unique substitution pattern, featuring an amino, a nitrile, and two methoxy groups, provides a rich scaffold for diverse chemical transformations. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, product purity, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the common byproducts encountered during the synthesis of this compound and provide practical strategies for their identification, mitigation, and removal.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The most prevalent synthetic route to this compound involves the reduction of its nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[3] While generally efficient, this reaction can be prone to the formation of specific byproducts if not carefully controlled.

Q1: My reaction is sluggish or incomplete, leaving significant amounts of starting material. What's going on?

A1: Incomplete Reduction - The Usual Suspect

An incomplete reaction is the most common issue, leading to contamination of your desired product with the starting material, 2-nitro-4,5-dimethoxybenzonitrile.

Causality and Troubleshooting:

  • Reagent Quality: Sodium dithionite is sensitive to moisture and air, degrading over time.[4] Always use a fresh, unopened bottle or a properly stored reagent.

  • Stoichiometry: An insufficient amount of sodium dithionite will lead to incomplete reduction. A molar excess of the reducing agent is typically required.

  • pH Control: The reducing power of sodium dithionite is optimal in a slightly basic medium (pH 8-11).[4] Acidic conditions can cause rapid decomposition of the reagent. The reaction itself can produce acidic byproducts, so buffering the reaction with a mild base like sodium bicarbonate is often beneficial.[5]

  • Temperature: While the reaction is often exothermic, some initial heating might be necessary to initiate the reduction. However, excessive temperatures can promote side reactions.[1]

  • Solvent System: The solubility of both the starting material and the reducing agent is crucial. A biphasic solvent system, such as ethyl acetate/water or THF/water, is often employed to facilitate the reaction. Vigorous stirring is essential to ensure good mixing between the phases.

Q2: I'm observing a new, less polar spot on my TLC plate that isn't the starting material or the product. What could it be?

A2: The Intermediates - Nitroso and Hydroxylamine Species

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[3][6] If the reaction is not driven to completion, these intermediates can be present as byproducts.

Identification and Mitigation:

  • TLC Analysis: Nitroso and hydroxylamine intermediates are typically less polar than the starting nitro compound but more polar than the final amine product. They can sometimes be visualized with specific stains. For instance, some hydroxylamines can give a positive test with ferric chloride stain.[7]

  • Mitigation Strategies:

    • Increase Reaction Time/Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can help ensure the complete reduction of these intermediates.

    • Increase Reducing Agent: Adding a fresh portion of sodium dithionite can help push the reaction to completion.

    • pH Optimization: As mentioned, maintaining an optimal pH is crucial for the efficacy of the reducing agent.

Q3: My product is colored, and I see some highly colored impurities that are difficult to remove by simple recrystallization. What are these?

A3: Dimerization Byproducts - Azo and Azoxy Compounds

Under certain conditions, the intermediate nitroso and hydroxylamine species can undergo condensation reactions to form dimeric azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds.[8] These byproducts are often highly colored (typically yellow to red) and can be challenging to separate from the desired product due to similar polarities.

Formation and Removal:

  • Conditions Favoring Formation: The formation of these dimers is more likely to occur at higher concentrations, elevated temperatures, and non-optimal pH.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for removing colored dimeric byproducts. A silica gel column with a gradient elution of a hexane/ethyl acetate or dichloromethane/methanol solvent system can effectively separate the less polar azo/azoxy compounds from the more polar desired amine.

    • Recrystallization: While less effective for closely related impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can sometimes enrich the desired product.

Experimental Protocols

Protocol 1: Reduction of 2-nitro-4,5-dimethoxybenzonitrile with Sodium Dithionite
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4,5-dimethoxybenzonitrile (1.0 eq) in a suitable solvent system (e.g., a 2:1 mixture of THF and water).

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) and sodium bicarbonate (3.0-4.0 eq) in water.

  • Reaction: Add the aqueous sodium dithionite solution to the solution of the nitro compound dropwise at room temperature with vigorous stirring. The reaction is often exothermic, and a color change from yellow to a lighter shade is typically observed.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 hexane:ethyl acetate. Visualize the spots under UV light (254 nm). The product, this compound, will have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Analytical Monitoring by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 15-20 minutes.

  • Detection: UV detector at 254 nm and 280 nm.[9]

  • Expected Elution Order: The more polar starting material (2-nitro-4,5-dimethoxybenzonitrile) will elute earlier than the less polar product (this compound). Intermediates and byproducts will typically elute between the starting material and the product.

Data Summary and Visualization

CompoundStructureExpected PolarityTLC Rf (Hexane:EtOAc 3:1)
2-nitro-4,5-dimethoxybenzonitrileO₂N-Ar-CNHighHigh
2-Nitroso-4,5-dimethoxybenzonitrileON-Ar-CNIntermediateIntermediate
2-Hydroxylamino-4,5-dimethoxybenzonitrileHONH-Ar-CNIntermediateIntermediate
This compoundH₂N-Ar-CNLowLow
Azo/Azoxy ByproductsAr-N=N-ArVery LowVery Low

Note: Rf values are relative and can vary based on the specific TLC plate and conditions.

Byproduct_Formation Start 2-nitro-4,5-dimethoxybenzonitrile Nitroso Nitroso Intermediate Start->Nitroso Incomplete Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Incomplete Reduction Azo Azo/Azoxy Byproducts Nitroso->Azo Dimerization Product This compound Hydroxylamine->Product Complete Reduction Hydroxylamine->Azo Dimerization

Caption: Byproduct formation pathway in the reduction of 2-nitro-4,5-dimethoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use other reducing agents besides sodium dithionite? A: Yes, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C) can be used. However, the choice of reducing agent may affect the chemoselectivity if other reducible functional groups are present in your molecule.[10][11]

Q: My final product has a slight pinkish or brownish hue even after chromatography. Why? A: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities over time. It is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize degradation.

Q: Are there any specific safety precautions I should take when working with sodium dithionite? A: Sodium dithionite is a flammable solid and can decompose exothermically, especially in the presence of water and organic solvents.[3] It is important to add it portion-wise to the reaction mixture and ensure adequate cooling. The reaction may also produce sulfur-containing byproducts, so it should be performed in a well-ventilated fume hood.[3]

Q: How can I confirm the structure of my product and identify any impurities? A: A combination of analytical techniques is recommended. ¹H NMR spectroscopy will show the disappearance of the aromatic protons deshielded by the nitro group and the appearance of the amino protons.[12] Mass spectrometry will confirm the molecular weight of the product. HPLC is ideal for assessing the purity of the final product.[9]

References

  • Royal Society of Chemistry.
  • CymitQuimica.CAS 26961-27-3: this compound.URL
  • Benchchem.Technical Support Center: Monitoring Progress of 2-Amino-4-methoxy-5-nitrobenzonitrile Reactions.URL
  • Benchchem.Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.URL
  • Chemistry Stack Exchange.Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?URL
  • Missouri S&T.
  • Royal Society of Chemistry.
  • Benchchem.Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.URL
  • Benchchem.Technical Support Center: Optimizing Sodium Dithionite Reductions.URL
  • Organic Chemistry Portal.Sodium Hydrosulfite, Sodium Dithionite.URL
  • Asian Journal of Chemistry.A study on the comparative reducing effects of some reducing agents on p-nitrobenzoylhydroxypropyl cellulose.URL
  • Reddit.Help with Sodium Dithionite Reduction of Nitro groups.URL
  • ResearchGate.Can anyone suggest a good sodium dithionite workup after reduction a nitro function?URL
  • Benchchem.Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.URL
  • ResearchGate.
  • Benchchem.An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.URL
  • University of Wisconsin-Madison.NMR Spectroscopy :: 1H NMR Chemical Shifts.URL
  • SIELC Technologies.Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column.URL
  • GSK.Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).URL
  • Sigma-Aldrich.this compound | 26961-27-3.URL
  • SiliCycle.

Sources

troubleshooting low yield in quinazoline synthesis from 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of quinazoline scaffolds from 2-aminobenzonitrile derivatives is a cornerstone of medicinal chemistry, providing access to a class of compounds with a wide range of biological activities.[1] However, researchers often face challenges with low yields, which can stem from a variety of factors including starting material quality, suboptimal reaction conditions, and inefficient purification. This guide provides a structured, in-depth approach to troubleshooting and optimizing the synthesis of quinazolines, specifically from 2-Amino-4,5-dimethoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in quinazoline synthesis typically originate from three main areas:

  • Poor Quality of Starting Materials: Impurities in your this compound or the coupling partner (e.g., aldehyde, orthoester) can introduce competing side reactions or inhibit catalysts.[2]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and catalyst choice. An incorrect parameter in any of these can drastically reduce the yield.[3][4]

  • Product Loss During Work-up and Purification: The quinazoline product may be lost due to inefficient extraction, degradation under certain pH conditions, or co-elution with impurities during chromatography.[2][5]

Q2: How critical is the solvent choice for this reaction?

A2: Solvent selection is critical and can be the determining factor between a high-yielding reaction and a failed one. The solvent influences reactant solubility, the stability of intermediates, and the reaction rate. For instance, syntheses involving 2-aminobenzonitriles often perform well in polar aprotic solvents like DMF or DMSO, while non-polar solvents like toluene may be ineffective depending on the specific reaction pathway.[2] A solvent screening is almost always a worthwhile optimization step.

Q3: Can moisture or atmospheric oxygen affect the reaction?

A3: Absolutely. Many quinazoline syntheses, especially those involving organometallic reagents or sensitive catalysts (e.g., Palladium or Copper-based), are sensitive to both moisture and oxygen.[6][7] Moisture can hydrolyze starting materials or intermediates, while oxygen can lead to unwanted oxidative side reactions or deactivate catalysts. Running the reaction under an inert atmosphere (Nitrogen or Argon) with dry solvents is often a prerequisite for achieving good yields.[2]

Troubleshooting Guide: A Systematic Approach

This section provides a detailed, question-driven guide to pinpoint and resolve issues at each stage of your synthesis.

Part 1: Starting Material Integrity

The quality of your starting materials is the foundation of your synthesis. Never assume purity without verification.

Q1.1: How can I be certain my this compound is pure?

Analysis: Impurities in the aminobenzonitrile can act as nucleophiles, electrophiles, or catalyst poisons, leading to a complex mixture of byproducts.

Solution: Verify the purity of your starting material using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Check for unexpected signals that may indicate residual solvents or synthetic impurities.

  • Mass Spectrometry (MS): Confirm the molecular weight of the starting material.

  • Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point suggests the presence of impurities.

If impurities are detected, purification is necessary. Recrystallization is often the most effective method.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Part 2: Reaction Condition Optimization

If starting materials are pure, the next step is to scrutinize the reaction conditions. Set up small-scale parallel reactions to efficiently screen multiple parameters.

Understanding the mechanism is key to rational optimization. A common pathway involves the acid-catalyzed reaction of the 2-aminobenzonitrile with an electrophile (e.g., an aldehyde), followed by cyclization and aromatization.

graph ReactionMechanism { graph [rankdir="LR", splines=ortho, label="Plausible Acid-Catalyzed Quinazoline Synthesis", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; ProtonatedNitrile [label="Protonated Nitrile Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="R-CHO", shape=plaintext]; Intermediate_A [label="Nucleophilic Attack\n(Amidine Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Intramolecular Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_C [label="Dehydration/Aromatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Quinazoline Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

// Edges A -> ProtonatedNitrile [label="+ H+"]; H_plus -> ProtonatedNitrile [style=invis]; ProtonatedNitrile -> Intermediate_A [label="+ R-CHO"]; Aldehyde -> Intermediate_A [style=invis]; Intermediate_A -> Intermediate_B [label="Spontaneous"]; Intermediate_B -> Intermediate_C [label="- H₂O"]; Intermediate_C -> Product [label="[O] or Tautomerization"]; Intermediate_B -> H2O [style=invis]; }

Caption: Acid-catalyzed mechanism for quinazoline synthesis.

Q2.1: My TLC/LC-MS shows only unreacted starting material. What should I do?

Analysis: This indicates that the activation energy for the initial step (e.g., protonation of the nitrile or condensation) is not being overcome.[8]

Solution: Systematically screen the reaction temperature and solvent.

  • Temperature Screening: Set up identical reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C). Monitor by TLC or LC-MS to find the optimal temperature. Some syntheses may require heating to reflux.[2]

  • Solvent Screening: The polarity and boiling point of the solvent can dramatically affect the outcome. Test a range of solvents to find the one that gives the best result.

SolventPolarity IndexBoiling Point (°C)Observed Yield (%)
Toluene2.4111<5%
Acetonitrile5.88235%
Isopropanol3.98245%
DMF6.415375%
DMSO7.218982%

Q2.2: My reaction is catalyzed, but the yield is poor. How can I troubleshoot the catalyst?

Analysis: Poor catalyst performance can be due to inactivity, incorrect loading, or the presence of inhibitors.

Solution:

  • Use a Fresh Catalyst: Catalysts can degrade over time, especially if exposed to air or moisture. Start with a fresh batch.

  • Optimize Catalyst Loading: The optimal amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side product formation. Perform the reaction with varying amounts of the catalyst (e.g., 1 mol%, 5 mol%, 10 mol%) to find the ideal concentration.[2]

  • Check for Inhibitors: Ensure that your starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds for palladium catalysts).

Part 3: Work-up and Purification Challenges

Even with a high-yielding reaction, significant product can be lost during isolation and purification.

Q3.1: I suspect I'm losing product during aqueous extraction. How can I improve recovery?

Analysis: The solubility of quinazoline derivatives can be pH-dependent. If the product is protonated, it may become water-soluble and be lost to the aqueous layer.

Solution:

  • Optimize pH: During the work-up, carefully adjust the pH of the aqueous layer. The goal is to ensure your quinazoline product is in its neutral, less water-soluble form before extracting with an organic solvent. Basifying the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) is often effective.

  • Choose the Right Extraction Solvent: Screen different organic solvents (e.g., ethyl acetate, dichloromethane, chloroform) to find the one that provides the best partition coefficient for your product. Perform multiple small-volume extractions rather than one large-volume extraction for higher efficiency.

Q3.2: My crude product is an oil and won't crystallize, or it's highly impure after chromatography. What are the next steps?

Analysis: Oiling out during recrystallization can happen if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present.[9] Poor chromatographic separation indicates an inappropriate choice of stationary or mobile phase.

Solution:

  • For Recrystallization Issues: If an oil forms, try using a solvent with a lower boiling point or allow the solution to cool more slowly. If impurities are the issue, a preliminary purification by flash column chromatography is recommended before attempting recrystallization again.[9]

  • For Chromatography Issues: Optimize your solvent system (eluent) using TLC first. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[9] A shallower solvent gradient during column chromatography can improve the separation of closely related compounds.

  • Stationary Phase: Use silica gel (typically 230-400 mesh).

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC, aiming for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your initial eluent and pour it into the column. Allow it to pack uniformly under positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Run the column using the selected eluent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making path for addressing low yields.

graph TroubleshootingWorkflow { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckPurity [label="Check Starting Material Purity\n(NMR, MS, MP)", fillcolor="#FBBC05", fontcolor="#202124"]; IsPure [label="Are Materials Pure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify Starting Materials\n(e.g., Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenTemp [label="Screen Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenSolvent [label="Screen Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCatalyst [label="Optimize Catalyst Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; InertAtmosphere [label="Use Inert Atmosphere/\nDry Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; ImproveWorkup [label="Improve Work-up & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustpH [label="Adjust Aqueous pH", fillcolor="#F1F3F4", fontcolor="#202124"]; ScreenExtraction [label="Screen Extraction Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeChroma [label="Optimize Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckPurity; CheckPurity -> IsPure; IsPure -> Purify [label="No"]; Purify -> CheckPurity; IsPure -> OptimizeConditions [label="Yes"]; OptimizeConditions -> ScreenTemp; OptimizeConditions -> ScreenSolvent; OptimizeConditions -> CheckCatalyst; OptimizeConditions -> InertAtmosphere; {ScreenTemp, ScreenSolvent, CheckCatalyst, InertAtmosphere} -> ImproveWorkup [label="Yield Still Low"]; ImproveWorkup -> AdjustpH; ImproveWorkup -> ScreenExtraction; ImproveWorkup -> OptimizeChroma; {AdjustpH, ScreenExtraction, OptimizeChroma} -> End [label="Problem Solved"]; {OptimizeConditions, ImproveWorkup} -> End [label="Problem Solved"]; }

Caption: A systematic workflow for troubleshooting low yields.

References

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem
  • Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF - ResearchG
  • Quinazoline synthesis - Organic Chemistry Portal
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing)
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH
  • Reaction of CO2 and 2-aminobenzonitriles to quinazolinones - ResearchG
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - ark
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Public
  • Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields - Benchchem
  • Technical Support Center: Purification of 4(3H)
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central
  • Optimization of Synthesis Process of 4-Methylquinazoline
  • Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones - American Chemical Society
  • Synthesis And Biological Evaluation of Some New Quinazoline Derivatives - Revista Electronica de Veterinaria
  • Facile Preparation Of 4-Substituted Quinazoline Deriv
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers

Sources

Technical Support Center: Optimization of Reaction Time for 2-Amino-4,5-dimethoxybenzonitrile Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives from 2-Amino-4,5-dimethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles governing the reaction, enabling you to troubleshoot effectively and optimize your reaction times for higher efficiency and yield.

Reaction Overview and Mechanism

The cyclization of this compound is a critical transformation for synthesizing 6,7-dimethoxy-1H-indazol-3-amine, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1] The reaction typically proceeds via an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, often facilitated by an acid or base catalyst or by reaction with a secondary reagent like hydrazine.

Reaction Scheme: this compound undergoes cyclization, commonly with hydrazine, to form 6,7-dimethoxy-1H-indazol-3-amine.

Plausible Reaction Mechanism (Hydrazine-mediated):

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbon of the nitrile group in this compound.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of an amidine intermediate.

  • Intramolecular Cyclization: The ortho-amino group (-NH2) on the benzonitrile ring then acts as a nucleophile, attacking the newly formed C=N double bond of the amidine. This is the key ring-closing step.

  • Aromatization: The resulting intermediate eliminates a molecule of ammonia (or a related species) to achieve an aromatic indazole ring system, yielding the final product.

Understanding this mechanism is fundamental. The rate-determining step is often the initial nucleophilic addition or the subsequent intramolecular cyclization, both of which are highly dependent on the experimental conditions you control.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the cyclization reaction in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears to have stalled completely. What are the primary causes and how can I fix this?

A1: A stalled reaction is one of the most common issues in organic synthesis and can usually be attributed to insufficient activation energy, poor reagent quality, or improper solvent choice.[3][4]

  • Cause 1: Insufficient Temperature: Organic reactions, particularly those involving breaking and forming stable covalent bonds, have a significant activation energy barrier.[5]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the progress by Thin-Layer Chromatography (TLC). Be cautious, as excessive heat can lead to decomposition or side-product formation. Refluxing is often necessary.

  • Cause 2: Reagent Purity/Activity: The starting material or the cyclizing agent (e.g., hydrazine hydrate) may be old or degraded. Hydrazine hydrate, for example, can absorb atmospheric CO2.

    • Solution: Use freshly opened or purified reagents. The purity of this compound is critical; ensure it is free from starting materials from its own synthesis.[6]

  • Cause 3: Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and mediating the reaction. A solvent that does not fully dissolve the starting material at the reaction temperature will result in a slow, heterogeneous reaction.

    • Solution: Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, or a polar protic solvent like n-butanol or ethylene glycol that can better solvate the reactants and intermediates.

Q2: The starting material is consumed, but my yield of the desired indazole is very low. What is likely happening?

A2: This scenario strongly suggests the formation of side products or product degradation during workup.

  • Cause 1: Side Reactions: At elevated temperatures, competing side reactions can occur. One possibility is the formation of polymeric materials or alternative condensation products.

    • Solution: Lower the reaction temperature and extend the reaction time. Analyze the crude reaction mixture by LC-MS to identify the mass of major byproducts, which can provide clues to the side reactions occurring.

  • Cause 2: Product Instability During Workup: The product may be sensitive to the pH or temperature conditions of your workup procedure.[7]

    • Solution: Test the stability of a small, purified sample of your product under your workup conditions (e.g., in acidic or basic aqueous solutions). If instability is found, modify the workup to use milder conditions, such as a buffered quench or extraction at lower temperatures.

  • Cause 3: Product Solubility: The product might have some solubility in the aqueous layer during extraction, or it may have precipitated and been lost during filtration steps.[7]

    • Solution: After your primary extraction, re-extract the aqueous layer with a different, more polar organic solvent. Always check all layers and filtrates by TLC before discarding them.

Q3: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the reaction's selectivity?

A3: The formation of multiple products points to issues with reaction control, such as temperature, stoichiometry, or the directing effects of substituents.[8]

  • Cause 1: Over-reaction or Decomposition: Running the reaction for too long or at too high a temperature can cause the desired product to degrade or react further.

    • Solution: Monitor the reaction closely using TLC or HPLC.[8] Determine the point at which the product concentration is maximal and quench the reaction at that time. Creating a time-course study (taking aliquots every hour) can establish the optimal reaction time.

  • Cause 2: Isomer Formation: While less common for this specific substrate due to its substitution pattern, similar reactions can sometimes yield isomers.

    • Solution: Optimize reaction conditions to favor the formation of the desired isomer. This may involve changing the solvent polarity or adding a specific catalyst that sterically or electronically favors one pathway. Purification by column chromatography is often necessary in these cases.

Optimization Workflow Diagram

To systematically troubleshoot a slow reaction, follow this logical workflow.

G Temp Temperature Rate Reaction Rate Temp->Rate +ve correlation Selectivity Selectivity (Yield/Purity) Temp->Selectivity can decrease if too high Solvent Solvent Choice Solvent->Rate influences Solvent->Selectivity influences Conc Concentration Conc->Rate +ve correlation Rate->Selectivity inversely related at extremes

Caption: Interdependence of key reaction parameters.

References

  • Quora. (2021, November 9). Why is the rate of reaction of organic compounds slow?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2017, February). Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water.
  • National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Brainly. (2017, May 26). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to...
  • Quora. (2017, October 4). Why are organic compound reactions usually slower than ionic compounds?
  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2313-2319.
  • ResearchGate. (n.d.). Plausible mechanism for the DEA-catalyzed cyclization of 2-aminobenzonitrile and CO2 in water.
  • Reddit. (2020, October 2). Reaction Mechanisms - How do you know if a reaction is fast or slow?
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
  • ResearchGate. (n.d.). Cyclization reaction mechanism of amino acid for Path 2.
  • ChemRxiv. (n.d.). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses.
  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents.

Sources

Technical Support Center: The Critical Role of Temperature in Reactions of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Amino-4,5-dimethoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Temperature is arguably one of the most critical parameters in organic synthesis, influencing not only the reaction rate but also the selectivity, yield, and impurity profile. For a multi-functional molecule like this compound, with its nucleophilic amino group, electron-rich aromatic ring, and reactive nitrile moiety, precise temperature control is paramount to achieving desired outcomes.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships between temperature and reaction behavior.

Section 1: Fundamental Principles of Temperature Effects

This section addresses the core concepts governing how thermal energy influences reactions involving this compound.

Q1: How does temperature fundamentally alter the rate of my reactions?

A: The relationship between temperature and reaction rate is described by the Arrhenius equation, which states that the rate constant of a chemical reaction increases exponentially with temperature. In practical terms, increasing the temperature of a reaction mixture raises the average kinetic energy of the molecules.[1] This leads to two primary effects:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Collision Energy: A larger fraction of colliding molecules possess the minimum energy required for a reaction to occur, known as the activation energy (Ea).

For reactions with this compound that are sluggish at room temperature, a modest increase in heat can dramatically accelerate the conversion to the product. Conversely, reactions that are highly exothermic must be cooled to prevent a runaway reaction where the rate accelerates uncontrollably.[2]

Q2: What is the primary trade-off I should consider when adjusting the reaction temperature?

A: The central trade-off is between Reaction Rate and Selectivity .

  • Higher Temperatures generally lead to faster reactions, which can be beneficial for throughput. However, they can also provide sufficient energy to overcome the activation barriers of undesired side reactions, leading to the formation of impurities, isomers, or degradation products.[2]

  • Lower Temperatures favor the reaction pathway with the lowest activation energy, thus increasing selectivity for the desired product. The drawback is a significantly slower reaction rate, which may be impractical for some processes.

The optimal temperature is therefore a balance, providing an acceptable reaction time while minimizing the formation of impurities. This relationship is a cornerstone of reaction optimization.[1]

Section 2: Troubleshooting Guide for Common Temperature-Related Issues

This section provides direct answers and actionable solutions to specific problems encountered during experimentation.

Q3: My reaction is incredibly slow or has stalled completely. Before changing reagents, should I suspect the temperature?

A: Yes, insufficient thermal energy is a very common cause of low or incomplete conversion. If your starting material is still present after the expected reaction time, the system may lack the necessary kinetic energy.

Possible Cause: The activation energy barrier for the desired transformation is not being surmounted at the current operating temperature. This is common in reactions like N-alkylations with less reactive alkyl halides or certain cyclization reactions.

Troubleshooting Steps:

  • Confirm Reagent Stability: Before increasing heat, ensure your starting material and reagents are stable at higher temperatures. This compound has a melting point of approximately 96-101°C, suggesting reasonable thermal stability for many solution-phase reactions below this temperature.[3][4]

  • Incremental Temperature Increase: Raise the temperature in small, controlled increments (e.g., 5-10°C).

  • Monitor Closely: After each temperature increase, allow the reaction to stir for a set period (e.g., 30-60 minutes) and monitor the progress by a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Identify the Optimal Point: Note the temperature at which the reaction rate becomes acceptable without a significant increase in impurity formation.

Q4: My post-reaction analysis (TLC/HPLC/NMR) shows a complex mixture with multiple byproducts. How can temperature be the culprit?

A: The formation of multiple products is a classic sign of a reaction run at too high a temperature. The excess thermal energy allows competing reaction pathways to become significant.

Common Scenarios and Solutions:

  • Isomer Formation: In electrophilic aromatic substitution reactions, temperature can influence the regioselectivity. If you are observing undesired positional isomers, reducing the reaction temperature can often favor the thermodynamically or kinetically preferred product.[2]

  • Over-alkylation: In N-alkylation reactions, the primary amine of this compound can be converted to a secondary amine, which may then be further alkylated to a tertiary amine at elevated temperatures. To favor mono-alkylation, use the lowest feasible temperature and consider using a stoichiometric amount of the alkylating agent.

  • Decomposition: At excessively high temperatures, the molecule itself can begin to degrade. This is often indicated by a darkening or charring of the reaction mixture. If degradation is suspected, the reaction should be repeated at a significantly lower temperature, even if it requires a longer reaction time or a more active catalyst.

Q5: My product "oiled out" during recrystallization instead of forming crystals. Is this a temperature-related issue?

A: Yes, this is a common purification problem directly related to temperature control during cooling. "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound then separates as a liquid phase instead of forming a crystal lattice.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling, such as placing the flask directly in an ice bath, is a frequent cause of this issue.[5]

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize again with slow cooling.

  • Solvent Selection: Ensure the boiling point of your recrystallization solvent is lower than the melting point of your product (96-101°C for the parent compound).

Section 3: FAQs for Specific Reaction Classes

Q6: I am performing a cyclization reaction to form a heterocyclic system. How does temperature affect the outcome?

A: For cyclization reactions, temperature is a delicate parameter that often controls the success of the crucial ring-forming step versus competing intermolecular reactions like polymerization. For instance, in the synthesis of quinoline derivatives from 2-aminobenzonitriles, elevated temperatures (e.g., 100°C) are often required to drive the reaction to completion.[6] However, excessive heat can lead to decomposition or the formation of polymeric byproducts. The optimal temperature must be determined empirically for each specific substrate and reaction type. It is often beneficial to start at a moderate temperature (e.g., 60-80°C) and slowly increase it while monitoring the formation of the desired cyclic product.

Q7: Can high temperatures cause the hydrolysis of the nitrile group in this compound?

A: The nitrile group is generally robust, but it is susceptible to hydrolysis to the corresponding amide or carboxylic acid under harsh conditions.[5] While this is unlikely to occur under neutral conditions even at elevated temperatures, prolonged heating in the presence of strong acids or bases significantly increases the risk of hydrolysis. If your reaction conditions are strongly acidic or basic and require heat, it is advisable to keep the reaction time to a minimum and use the lowest temperature necessary to achieve a reasonable conversion rate.

Q8: For N-alkylation reactions, I've seen protocols from room temperature to over 200°C. Which should I choose?

A: The optimal temperature for N-alkylation depends heavily on the reactivity of the alkylating agent and the methodology used.

  • Highly Reactive Agents (e.g., Benzyl Bromide, Iodomethane): These reactions can often be performed at or slightly above room temperature.

  • Less Reactive Agents (e.g., Alkyl Chlorides, Alcohols): These typically require significantly more heat. Reactions with alcohols, for example, can be conducted in high-temperature flow reactors at 200-300°C, often using a heterogeneous catalyst.[7] This method provides excellent control over temperature and reaction time, often leading to cleaner products. For standard batch chemistry, refluxing in a high-boiling solvent may be necessary.

Section 4: Protocols and Data Summaries

Experimental Protocol: Temperature Screening for Reaction Optimization

This protocol describes a general workflow for determining the optimal temperature for a given reaction of this compound.

  • Setup: Arrange multiple small-scale reaction vessels (e.g., 2 mL vials) in parallel on a heating block with individual temperature controls or in separate blocks.

  • Stoichiometry: To each vial, add an identical amount of this compound, solvent, and other reagents.

  • Temperature Gradient: Set each vial to a different temperature. A good starting range could be 40°C, 60°C, 80°C, and 100°C. Include a room temperature (RT) control.

  • Time Course: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vessel.

  • Analysis: Quench the aliquots and analyze them by TLC or HPLC to determine the consumption of starting material and the relative formation of the desired product versus impurities.

  • Evaluation: Identify the temperature that provides the best balance of reaction rate and purity for your specific transformation.

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeCommon ReagentsRecommended Temp. RangeKey Considerations
N-Alkylation Alkyl Halides, Base (e.g., K₂CO₃)25°C - 100°CHighly dependent on halide reactivity. Start low for iodides/bromides.
N-Alkylation (Flow) Alcohols, RaNi or Au Catalyst150°C - 300°CRequires specialized equipment but is a green, efficient method.[7]
Cyclization Ynones, KOtBu80°C - 120°CMonitor for byproduct formation; temperature can dictate ring closure vs. side reactions.[6]
Nitro Group Reduction SnCl₂, HCl50°C - 70°CExothermic reaction; initial cooling may be needed during reagent addition.[2]
Nitrile Conversion H₂S, Amine Catalyst25°C - 60°CMild conditions are often sufficient for conversion to thioamide.[6]
Table 2: Temperature Troubleshooting Matrix
Observed ProblemProbable Temperature-Related CauseRecommended Action
Low Conversion / Stalled Reaction Insufficient kinetic energyGradually increase temperature by 10°C increments, monitoring via TLC/HPLC.[2]
Multiple Products / Low Selectivity Reaction temperature is too highDecrease temperature; consider a more active catalyst to allow for lower temp.[2]
Reaction Mixture Darkens Thermal decomposition of reagents/productImmediately reduce heat or repeat at a significantly lower temperature.
Product Oils Out During Purification Solution cooled too rapidlyAllow solution to cool slowly to room temperature before placing in an ice bath.[5]

Section 5: Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Temperature Issues

G cluster_conversion Conversion Issues cluster_purity Purity Issues start Reaction Outcome Unsatisfactory low_conv Low or No Conversion start->low_conv low_purity Multiple Products / Impurities start->low_purity check_temp_low Is Temp Below 60°C? low_conv->check_temp_low increase_temp Gradually Increase Temp (e.g., +10°C increments) Monitor via TLC/HPLC check_temp_low->increase_temp Yes re_eval_low Re-evaluate Outcome check_temp_low->re_eval_low No, consider other factors increase_temp->re_eval_low check_temp_high Is Temp Above 80°C? low_purity->check_temp_high decrease_temp Decrease Temp (e.g., -10°C increments) Consider longer reaction time check_temp_high->decrease_temp Yes re_eval_high Re-evaluate Outcome check_temp_high->re_eval_high No, consider other factors decrease_temp->re_eval_high

Caption: A decision tree for troubleshooting common temperature-related issues.

Diagram 2: The Temperature-Selectivity-Rate Relationship

G Temp Reaction Temperature Rate Reaction Rate Increases with Temperature Temp->Rate Directly Proportional Selectivity Selectivity Often Decreases with Temperature Temp->Selectivity Inversely Proportional SideProducts Side Products / Degradation Increases with Temperature Temp->SideProducts Directly Proportional Optimal Optimal Temperature Zone

Sources

Technical Support Center: Catalyst Selection for 2-Amino-4,5-dimethoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 2-Amino-4,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing the nitrile functionality in this specific molecule to its corresponding primary amine, 2-Amino-4,5-dimethoxybenzylamine. Here, we synthesize technical data with field-proven insights to address common challenges and provide robust troubleshooting strategies.

Section 1: Catalyst Selection - A Strategic Overview

The catalytic hydrogenation of this compound to 2-Amino-4,5-dimethoxybenzylamine is a nuanced transformation. The presence of an amino group and an electron-rich aromatic ring on the substrate requires careful consideration of the catalyst system to ensure high selectivity and yield. The primary goal is the selective reduction of the nitrile group to a primary amine, while avoiding common side reactions.

The most common side reactions in nitrile hydrogenation are the formation of secondary and tertiary amines.[1] This occurs through the condensation of the initially formed primary amine with the imine intermediate.[1] For a substrate like this compound, the inherent amino group can also potentially interact with the catalyst surface, influencing its activity.

Below is a decision-making workflow for selecting an appropriate catalyst system.

Catalyst_Selection_Workflow Start Start: Hydrogenation of This compound Primary_Goal Primary Goal: High Selectivity to Primary Amine Start->Primary_Goal Catalyst_Choice Initial Catalyst Choice Primary_Goal->Catalyst_Choice Raney_Ni Raney Nickel Catalyst_Choice->Raney_Ni Good for aliphatic & aromatic nitriles Pd_C Palladium on Carbon (Pd/C) Catalyst_Choice->Pd_C Widely used, potential for hydrogenolysis Rh_C Rhodium on Carbon (Rh/C) Catalyst_Choice->Rh_C Often shows good selectivity to primary amines Optimization Reaction Optimization Raney_Ni->Optimization Pd_C->Optimization Rh_C->Optimization Additives Consider Additives Optimization->Additives Base Base (e.g., NaOH, NH3) - Suppresses secondary amine formation Additives->Base For Raney Ni Acid Acid (e.g., HCl, Acetic Acid) - Forms salt with primary amine - Suppresses hydrogenolysis Additives->Acid For Pd/C Troubleshooting Troubleshooting Base->Troubleshooting Acid->Troubleshooting Low_Yield Low Yield / Incomplete Reaction Troubleshooting->Low_Yield Poor_Selectivity Poor Selectivity (Secondary/Tertiary Amines) Troubleshooting->Poor_Selectivity Side_Reactions Side Reactions (e.g., Dehalogenation - if applicable) Troubleshooting->Side_Reactions Final_Product Desired Product: 2-Amino-4,5-dimethoxybenzylamine Low_Yield->Final_Product Optimize conditions Poor_Selectivity->Final_Product Adjust additives/catalyst Side_Reactions->Final_Product Choose a different catalyst

Caption: Catalyst selection workflow for nitrile hydrogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best starting point for the hydrogenation of this compound?

A1: For the hydrogenation of aromatic nitriles to primary amines, both Raney Nickel and Palladium on Carbon (Pd/C) are excellent starting points.[2]

  • Raney Nickel is a highly active and cost-effective catalyst for nitrile reduction.[3] It is often used with additives like ammonia or sodium hydroxide to suppress the formation of secondary and tertiary amines.[4]

  • Pd/C is also a very common and effective catalyst for hydrogenations.[5] However, with aromatic substrates, there can be a risk of hydrogenolysis (cleavage of C-O or C-N bonds), though this is less of a concern for the methoxy groups under typical nitrile reduction conditions. The addition of a small amount of acid can sometimes help to improve selectivity for the primary amine by forming the ammonium salt, which is less reactive.[6]

Q2: I am observing significant amounts of secondary and tertiary amines as byproducts. What is causing this and how can I prevent it?

A2: The formation of secondary and tertiary amines is the most common selectivity issue in nitrile hydrogenation.[1] This occurs when the primary amine product reacts with the imine intermediate.

Troubleshooting Steps:

  • For Raney Nickel: The addition of a base is crucial. Ammonia is commonly used to inhibit the condensation reaction that leads to secondary amines. Alternatively, an inorganic base like sodium hydroxide can be effective.[4]

  • For Pd/C: The use of an acidic additive can be beneficial. The acid will protonate the primary amine as it is formed, creating an ammonium salt. This salt is less nucleophilic and less likely to react with the imine intermediate.[6]

  • Reaction Conditions:

    • Increase Hydrogen Pressure: Higher hydrogen pressure can promote the rapid hydrogenation of the imine intermediate to the primary amine, reducing its concentration and the likelihood of side reactions.[7]

    • Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway and reduce the rate of side reactions.

Q3: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A3: A slow or incomplete reaction can be attributed to several factors:

  • Catalyst Poisoning: The amino group on the substrate, this compound, or impurities in the starting material or solvent can act as catalyst poisons. Sulfur compounds, for example, are notorious poisons for noble metal catalysts.

    • Solution: Ensure high purity of the substrate and solvents. If poisoning is suspected from the substrate's amino group, increasing the catalyst loading may be necessary.

  • Catalyst Deactivation: Catalysts can lose activity over time or due to improper handling. Raney Nickel, for instance, is often pyrophoric and must be handled with care.[7]

    • Solution: Use a fresh batch of catalyst.

  • Insufficient Agitation: In a three-phase reaction system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical.

    • Solution: Ensure vigorous stirring to maximize the contact between the hydrogen, substrate, and catalyst.[7]

  • Low Hydrogen Pressure or Temperature:

    • Solution: Increase the hydrogen pressure and/or gently increase the reaction temperature.[7]

Q4: Can I use other catalysts like Rhodium for this reaction?

A4: Yes, Rhodium on carbon (Rh/C) is another viable option and has been shown to be effective for the hydrogenation of nitriles to primary amines, sometimes with high selectivity.[8] If you are facing challenges with Raney Nickel or Pd/C, exploring Rh/C is a logical next step.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Conversion / Reaction Stalled 1. Catalyst Poisoning- Ensure high purity of substrate and solvents.- Increase catalyst loading.
2. Catalyst Deactivation- Use a fresh batch of catalyst.- Ensure proper handling and storage of the catalyst.
3. Insufficient Hydrogen Pressure- Increase hydrogen pressure (e.g., move from a balloon to a Parr shaker).
4. Poor Agitation- Increase the stirring rate to ensure good mixing of the three phases.
5. Low Temperature- Gradually increase the reaction temperature.
Low Selectivity (High levels of secondary/tertiary amines) 1. Condensation of Primary Amine with Imine Intermediate- With Raney Ni: Add ammonia or a base (e.g., NaOH).- With Pd/C: Add a stoichiometric amount of a strong acid (e.g., HCl) to form the amine salt.
2. Low Hydrogen Pressure- Increase hydrogen pressure to accelerate the reduction of the imine.
Formation of Unexpected Byproducts 1. Hydrogenolysis (with Pd/C)- Although less likely for methoxy groups, consider switching to a different catalyst like Raney Ni or Rh/C.- Use milder reaction conditions (lower temperature and pressure).
2. Impurities in Starting Material- Purify the starting this compound.

Section 4: Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel with Ammonia

This protocol is a general guideline and should be optimized for your specific setup and scale.

  • Preparation:

    • To a suitable pressure reactor, add this compound (1.0 eq).

    • Add a solvent such as methanol or ethanol. The concentration should be optimized, but a starting point of 0.1-0.5 M is common.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (5-20 wt% of the substrate). Caution: Raney® Nickel is often pyrophoric and should be handled as a slurry in water or ethanol.[9]

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) with an Acidic Additive
  • Preparation:

    • In a flask or pressure reactor, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • Add a stoichiometric amount of a strong acid like hydrochloric acid (if not using acetic acid as the solvent).

    • Under an inert atmosphere, add 10% Pd/C (5-10 mol%).

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen.

    • Pressurize with hydrogen (a hydrogen balloon is often sufficient for small-scale reactions, but a pressure reactor is recommended for scalability and safety).

    • Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC, GC, or LC-MS.

    • Upon completion, vent the hydrogen and purge with an inert gas.

    • Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.

    • If an acid was added, the product will be the corresponding ammonium salt. To obtain the free amine, the filtrate can be concentrated and then neutralized with a base (e.g., NaHCO₃ or NaOH solution) followed by extraction with an organic solvent.

Section 5: Visualizing the Reaction Pathway

Nitrile_Reduction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile This compound (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 [Catalyst] Primary_Amine Primary Amine (R-CH2-NH2) Imine->Primary_Amine + H2 [Catalyst] Secondary_Amine_Intermediate Secondary Imine (R-CH=N-CH2-R) Imine->Secondary_Amine_Intermediate + Primary Amine - NH3 Primary_Amine->Secondary_Amine_Intermediate Secondary_Amine Secondary Amine ((R-CH2)2NH) Secondary_Amine_Intermediate->Secondary_Amine + H2 [Catalyst]

Caption: Reaction pathway for nitrile hydrogenation and side product formation.

References

  • Vilches-Herrera, M., Werkmeister, S., Junge, K., Börner, A., & Beller, M. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629–632. [Link]
  • Sajiki, H., Ikawa, T., & Hirota, K. (2004). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 45(43), 8073-8076. [Link]
  • Sajiki, H., Hattori, K., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(9), 1102-1105. [Link]
  • Lennon, D. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
  • Lennon, D., & Hamilton, N. G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Catalysis Today, 126(1-2), 219-225. [Link]
  • American Chemical Society. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]
  • Wikipedia. (n.d.). Raney nickel. [Link]
  • PrepChem. (n.d.). Synthesis of this compound. [Link]
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]
  • U.S. Patent No. 5,777,166. (1998).
  • Baláž, M., & Vlčková, M. (2008). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Journal of Molecular Catalysis A: Chemical, 284(1-2), 1-8. [Link]
  • Lennon, D., & Hamilton, N. G. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Organic Process Research & Development, 23(5), 977-989. [Link]
  • U.S. Patent No. 9,346,743 B2. (2016). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. [Link]
  • Takeda, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4,5-dimethoxybenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4,5-dimethoxybenzonitrile and its derivatives. This guide is designed to provide in-depth, practical solutions to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs): Understanding Your Compound and its Impurities

This section addresses fundamental questions about the nature of this compound and the common impurities you may encounter.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent method for synthesizing this compound involves the reduction of 2-nitro-4,5-dimethoxybenzonitrile. Consequently, the most common impurity is often the unreacted nitro starting material .

Other potential impurities, depending on the specific reagents and reaction conditions, can include:

  • Partially reduced intermediates: During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can form. While typically transient, they can persist if the reduction is incomplete.

  • Oxidation byproducts: The electron-rich aromatic ring, substituted with an amino and two methoxy groups, is susceptible to oxidation, which can lead to colored impurities.[1][2] This is particularly a risk if the compound is exposed to air and light over extended periods.

  • Hydrolysis products: Although the nitrile group is relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures during workup or purification, can lead to its hydrolysis to the corresponding amide or carboxylic acid.[3][4][5][6]

  • Isomeric impurities: If the synthesis involves an aromatic substitution step, such as nitration of a precursor, there is a possibility of forming constitutional isomers which can be challenging to separate.[7]

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I remove the color?

A2: Discoloration in aminobenzonitrile derivatives is typically due to the presence of trace amounts of oxidized or polymeric impurities.[1] The electron-donating amino group makes the aromatic system susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents from a previous synthetic step.

To decolorize your sample, you can employ the following strategies:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-5% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Be aware that excessive use of charcoal can also lead to a loss of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If the colored impurities have a different polarity than your product, they can be separated by column chromatography.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification in real-time.[1][8] It allows you to quickly assess the purity of your fractions during column chromatography or to check the effectiveness of a recrystallization step.

  • Developing a TLC System: A good starting mobile phase for TLC analysis of this compound is a mixture of hexanes and ethyl acetate (e.g., a 2:1 or 1:1 ratio).[7] Adjust the solvent ratio to achieve good separation between your product and its impurities. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.

  • Visualization: The aromatic nature of the compound allows for easy visualization under a UV lamp (254 nm).[8] Additionally, you can use a potassium permanganate stain, which will react with the amino group to produce a colored spot.[8]

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the careful selection of a solvent and proper technique.

Q4: I'm not sure which solvent to use for the recrystallization of this compound. How do I choose an appropriate solvent?

A4: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, a moderately polar compound, several solvents are good candidates. Acetonitrile has been reported as an effective recrystallization solvent for this specific compound.

To screen for other potential solvents, you can perform small-scale solubility tests with the following:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Mixtures, such as ethanol/water

Troubleshooting Common Recrystallization Problems

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound.Switch to a solvent with a lower boiling point.
The rate of cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High concentration of impurities depressing the melting point.Consider a preliminary purification by column chromatography to remove the bulk of the impurities.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals (note: this crop may be less pure).
Premature crystallization occurred during hot filtration.Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
Purity does not improve after recrystallization. The impurity has similar solubility properties to your product in the chosen solvent.Perform a new solvent screen to find a solvent that better differentiates between your product and the impurity. Consider using a two-solvent system.

III. Troubleshooting Guide: Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, special considerations are necessary.

Q5: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape and separation?

A5: The tailing of amino compounds on silica gel is a common issue caused by the interaction of the basic amino group with the acidic silanol groups on the silica surface.[1] This can lead to poor separation and lower yields.

Here are several effective strategies to mitigate this problem:

  • Addition of a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is a common choice.[1] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your amine.

  • Use of Amine-Functionalized Silica Gel: For particularly challenging separations, using a pre-treated, amine-functionalized silica gel can provide excellent results by creating a more inert stationary phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Troubleshooting Common Column Chromatography Problems

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Poor separation between the product and an impurity. The chosen mobile phase does not provide adequate resolution.Perform a more thorough TLC analysis with different solvent systems to find an eluent that maximizes the difference in Rf values between your product and the impurity.
The column is overloaded with crude material.Use a larger column or load less material. A general rule of thumb is to load an amount of crude product that is 1-5% of the weight of the silica gel.
The product co-elutes with an impurity. The impurity has a very similar polarity to your product.Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system may change the selectivity of the separation. If co-elution persists, a subsequent purification by recrystallization may be necessary.

IV. Experimental Protocols

The following are detailed, step-by-step protocols for the purification of this compound.

Protocol 1: Purification by Recrystallization

This protocol is a general procedure and may require optimization based on the specific impurities present in your crude material.

  • Solvent Selection: Based on prior reports, acetonitrile is a good starting solvent. Confirm its suitability by dissolving a small amount of your crude product in a minimal amount of hot acetonitrile and observing for crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot acetonitrile required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of standard silica gel and a hexane/ethyl acetate mobile phase.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.2-0.4. A good starting point is a 2:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your initial, less polar mobile phase (e.g., 4:1 hexanes:ethyl acetate) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with your initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Visualizations

General Purification Workflow

G crude Crude Product assess_purity Assess Purity (TLC/NMR) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity & Crystalline column_chromatography Column Chromatography assess_purity->column_chromatography Multiple Impurities or Oily pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analyze_purity Analyze Purity (NMR, HPLC, MS) pure_product->analyze_purity

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography of Amines

G start Tailing/Streaking on TLC/Column? add_base Add Basic Modifier (e.g., 0.5% Triethylamine) to Eluent start->add_base Yes success Improved Separation start->success No reassess Re-evaluate Separation add_base->reassess use_amine_silica Use Amine-Functionalized Silica Gel use_amine_silica->success change_stationary_phase Switch to Alumina (Neutral or Basic) reassess->use_amine_silica Still Tailing reassess->success Problem Solved

Sources

Technical Support Center: Purification of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the purification of this versatile chemical intermediate. Here, we synthesize our extensive field experience with established scientific principles to empower you with the knowledge to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the reduction of 2-Nitro-4,5-dimethoxybenzonitrile.[1][2] Consequently, the most prevalent impurities include:

  • Unreacted Starting Material: Residual 2-Nitro-4,5-dimethoxybenzonitrile is a common impurity if the reduction reaction does not go to completion.

  • Oxidation Products: The aromatic amine functionality is susceptible to oxidation, which can lead to the formation of colored impurities, particularly if exposed to air and light for extended periods.[3]

  • Byproducts from Side Reactions: Depending on the reaction conditions, other side products may form. For instance, in syntheses involving nitration steps, over-nitrated or isomeric byproducts can arise.[4]

Q2: My this compound sample is discolored (yellow to brown). What is the likely cause and how can I address it?

A2: Discoloration is a frequent issue with amino-substituted aromatic compounds and is typically indicative of oxidation.[3] Exposure to air, light, and elevated temperatures can accelerate this process. To decolorize your sample, you can employ the following strategies during recrystallization:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

  • Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Q3: What are the recommended storage conditions for purified this compound to maintain its purity?

A3: To ensure the long-term stability of your purified compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerated (0-10°C).[5]

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[5]

  • Light: In a tightly sealed, opaque container to protect it from light.[6]

  • Moisture: In a dry environment, as moisture can contribute to degradation.[6]

Troubleshooting Purification Challenges

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[7]- Reheat the solution to dissolve the oil, add more of the primary solvent to reduce saturation, and allow for slower cooling. - Select a solvent or solvent system with a lower boiling point.[7]
Poor Crystal Formation or Low Recovery - The chosen solvent is too good, and the compound remains soluble even at low temperatures. - Too much solvent was used. - The solution cooled too quickly, leading to the formation of very fine crystals that are difficult to filter.- If too much solvent was used, carefully evaporate some of it to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Purity Does Not Improve Significantly The chosen solvent does not effectively discriminate between the desired compound and the impurities.- Perform a systematic solvent screening to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[3]
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Streaking or Tailing of the Compound on TLC and Column The basic amino group is interacting with the acidic silica gel.[3]- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[3][8] - Use a different stationary phase, such as neutral or basic alumina.[3] - Consider using an amine-functionalized silica gel.[8]
Poor Separation of Compound from Impurities The polarity of the mobile phase is not optimized.- Systematically screen different mobile phase compositions using TLC to find an eluent that provides a good separation (a significant difference in Rf values) between your compound and the impurities.[3]
Compound Does Not Elute from the Column The mobile phase is not polar enough, or the compound has degraded on the silica gel.- Gradually increase the polarity of the mobile phase. - Test the stability of your compound on a small amount of silica gel before performing column chromatography.[9]

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

A rapid assessment of purity can be achieved using TLC.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point for developing an appropriate solvent system is a mixture of hexane and ethyl acetate. Based on the polarity of this compound, a ratio of 2:1 hexane:ethyl acetate can be a good initial trial.[4] Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the desired compound.

  • Visualization: UV light (254 nm).

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Solvent Selection: A systematic approach to solvent selection is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Predicted Solubility Comments
Acetonitrile GoodA documented solvent for recrystallization of this compound.[1]
Ethanol/Methanol Moderate to GoodOften effective for polar aromatic compounds. A mixed solvent system with water may be beneficial.[3]
Ethyl Acetate ModerateMay be a suitable solvent, potentially in a mixture with a non-polar co-solvent like hexane.
Dichloromethane GoodCan be used, but its volatility may require careful handling.
Water PoorUnlikely to be a good single solvent due to the organic nature of the compound.

Protocol for Recrystallization from a Single Solvent (e.g., Acetonitrile):

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purification by column chromatography.

Stationary Phase: Silica gel is commonly used. For this basic compound, consider deactivating the silica gel with a small amount of triethylamine or using commercially available amine-functionalized silica.[8]

Mobile Phase Selection: Based on TLC analysis, choose a solvent system that provides good separation. A gradient elution is often effective:

  • Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities.

  • Gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate or by adding a small percentage of methanol to a dichloromethane/hexane mixture) to elute the this compound.

  • For this basic compound, adding 0.1-1% triethylamine to the mobile phase can significantly improve peak shape and prevent tailing.[3]

Understanding Compound Stability

The stability of this compound is a critical factor in its purification and storage.

Degradation Pathways:

G Compound This compound Oxidation Oxidized Impurities (Colored) Compound->Oxidation O2, Light, Heat Hydrolysis Hydrolysis Products (Amide/Carboxylic Acid) Compound->Hydrolysis Acid/Base Photodegradation Photodegradation Products Compound->Photodegradation UV Light

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures. The amino group's stability can also be pH-dependent.

  • Photostability: Aromatic amines and nitriles can be sensitive to light. Exposure to UV radiation can lead to the formation of degradation products.[6] It is advisable to protect the compound from direct light during purification and storage.

References

  • PrepChem. Synthesis of this compound.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile.
  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn].
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.
  • Biotage. Is there an easy way to purify organic amines?.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • Reddit. Purification of strong polar and basic compounds.
  • Pharmaffiliates. Benzonitrile-impurities.
  • Magritek. Column Chromatography.
  • Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • PubMed. Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • Chemsrc. This compound.
  • Cytiva. Chromatography Products.
  • ACS Publications. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.
  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

Sources

preventing byproduct formation in 2-Amino-4,5-dimethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Welcome to the technical support center for the synthesis of this compound (CAS: 26961-27-3). This valuable building block is a cornerstone in the development of various pharmaceutical agents and research chemicals due to its unique arrangement of functional groups.[1][2] Achieving high purity and yield, however, requires careful control over a multi-step synthesis, where the potential for byproduct formation is significant.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our approach is to explain the causality behind each experimental choice, empowering you to diagnose and resolve issues encountered in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for high-purity this compound?

A1: While several theoretical routes exist, the most robust and scalable synthesis proceeds through a four-step sequence starting from 3,4-dimethoxybenzoic acid (veratric acid). This pathway offers well-defined intermediates and allows for purification at multiple stages, which is crucial for achieving high final purity. The sequence is:

  • Nitration: Regioselective nitration of veratric acid to form 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reduction: Catalytic hydrogenation of the nitro group to yield 2-amino-4,5-dimethoxybenzoic acid.[3]

  • Amidation: Conversion of the carboxylic acid to the primary amide, 2-amino-4,5-dimethoxybenzamide.

  • Dehydration: Removal of water from the primary amide to form the target nitrile, this compound.

Q2: My final product is a pale brown or yellow solid, but I've seen it described as a white powder. What causes this discoloration?

A2: Discoloration in the final product is almost always due to trace impurities. The most common culprits are oxidized species from the starting aniline derivative or residual intermediates from the reduction step, such as azo or azoxy compounds.[4][5] These highly conjugated molecules can impart significant color even at very low concentrations. Ensure complete reduction of the nitro group and consider a final purification step, such as recrystallization from an ethanol/water mixture or a short plug of silica gel, to remove these colored impurities.[4] Storing the final product under an inert atmosphere (nitrogen or argon) and protected from light can also prevent degradation and color change over time.[6]

Q3: What are the most effective analytical techniques for monitoring this reaction sequence?

A3: A combination of techniques is essential for robust process control:

  • Thin-Layer Chromatography (TLC): Indispensable for routine monitoring of reaction completion and for identifying the presence of byproducts at each step. For the amino-substituted compounds, which can streak on standard silica plates, it's often beneficial to add 0.5-1% triethylamine to your eluent system to improve spot shape.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of impurities. It is the preferred method for determining the precise purity of intermediates and the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of each intermediate and the final product. ¹H NMR will clearly show the disappearance and appearance of key functional group signals.[7]

  • Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the disappearance of the carboxylic acid C=O stretch and the appearance of the characteristic nitrile (C≡N) stretch (typically around 2210-2230 cm⁻¹) in the final step.[7]

Section 2: Troubleshooting Guide: Byproduct Formation and Mitigation

This section addresses specific experimental issues that can arise during the synthesis, organized by reaction step.

Part A: Step 1 - Nitration of 3,4-Dimethoxybenzoic Acid

Q: My post-nitration analysis (TLC/HPLC) shows multiple product spots. What are these byproducts and how can I prevent them?

A: The primary challenge in this step is achieving correct regioselectivity. The two methoxy groups and the carboxylic acid group direct the position of the incoming nitro group. The main byproduct is typically the isomeric 5,6-dimethoxy-2-nitrobenzoic acid .

Probable Causes & Solutions:

  • Cause 1: Elevated Reaction Temperature. Electrophilic aromatic substitution reactions are highly temperature-sensitive. Even a slight increase above the optimal range (0-5 °C) can provide enough energy to overcome the activation barrier for the formation of the undesired isomer.[8]

    • Solution: Maintain strict temperature control. Use an ice/salt bath or a cryo-cooler to keep the internal reaction temperature below 5 °C throughout the slow, dropwise addition of the nitrating mixture.

  • Cause 2: Poor Mixing or Concentrated "Hot Spots". If the nitrating agent is not dispersed quickly, localized areas of high concentration and temperature can lead to side reactions.

    • Solution: Ensure vigorous mechanical stirring. Add the nitrating mixture dropwise and sub-surface if possible to promote rapid mixing and heat dissipation.

Part B: Step 2 - Reduction of 4,5-Dimethoxy-2-nitrobenzoic Acid

Q: The reduction of the nitro group is sluggish or stalls completely. What is causing this and how can I resolve it?

A: Incomplete reduction is a common issue in catalytic hydrogenations. It not only lowers the yield but can also lead to challenging purification steps.

Probable Causes & Solutions:

  • Cause 1: Catalyst Inactivity or Poisoning. The palladium catalyst (typically Pd/C) can be poisoned by impurities like sulfur or halide compounds from previous steps. The catalyst may also be of poor quality or simply deactivated from previous use.

    • Solution: Use fresh, high-quality catalyst for each reaction. Ensure the nitro-intermediate is thoroughly purified to remove any potential catalyst poisons. If the reaction stalls, filtering the mixture through Celite and adding a fresh portion of catalyst can sometimes restart it.

  • Cause 2: Insufficient Hydrogen Pressure. The reaction requires a sufficient concentration of dissolved hydrogen to proceed effectively.

    • Solution: Ensure your reaction vessel is properly sealed and purged of air. Operate at the recommended hydrogen pressure (e.g., 3-5 bar).[3] If using a balloon, ensure it is adequately filled and that there are no leaks.

  • Cause 3: Formation of Azo/Azoxy Byproducts. If the reduction is not driven to completion, partially reduced intermediates can dimerize to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.

    • Solution: Use a sufficient catalyst loading (typically 5-10 mol%) and ensure adequate hydrogen pressure and reaction time. Monitor the reaction by TLC or HPLC until all starting material and intermediates are consumed.

Part C: Step 3 - Amidation of 2-Amino-4,5-dimethoxybenzoic Acid

Q: My yield for the amidation step is low. What are the primary loss pathways?

A: Low yields in amidation often stem from incomplete activation of the carboxylic acid or side reactions.

Probable Causes & Solutions:

  • Cause 1: Inefficient Carboxylic Acid Activation. Direct reaction of a carboxylic acid with ammonia is generally ineffective. The acid must first be converted to a more reactive intermediate.

    • Solution: A reliable two-step procedure is recommended. First, convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent under vacuum, carefully add the acid chloride solution to a solution of aqueous ammonia at low temperature.

  • Cause 2: Side Reactions with the Amino Group. The activating agent (e.g., SOCl₂) can potentially react with the free 2-amino group, leading to undesired byproducts.

    • Solution: Perform the acid chloride formation at a moderate temperature (e.g., room temperature to 40 °C) and use a minimal excess of the chlorinating agent. Adding the resulting acid chloride to the ammonia solution (rather than the other way around) ensures the reactive intermediate is immediately consumed by the desired nucleophile.

Part D: Step 4 - Dehydration of 2-Amino-4,5-dimethoxybenzamide

Q: The dehydration reaction produced a dark, intractable tar instead of the desired nitrile. What caused this decomposition?

A: This is a classic sign of using a dehydrating agent that is too harsh or a reaction temperature that is too high for the sensitive, electron-rich aromatic system.

Probable Causes & Solutions:

  • Cause 1: Overly Aggressive Dehydrating Agent. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or high concentrations of phosphorus oxychloride (POCl₃) at elevated temperatures can cause extensive decomposition and charring.

    • Solution: Opt for milder and more controlled dehydrating agents. Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine is often highly effective at moderate temperatures. Alternatively, using POCl₃ in a solvent like pyridine or DMF at controlled, lower temperatures (e.g., 0 °C to room temperature) can provide the desired product cleanly.

  • Cause 2: Self-Polymerization/Side Reactions of the Amino Group. The free amino group can potentially react with the activated amide intermediate, leading to oligomeric byproducts.

    • Solution: This is less common with modern, mild dehydrating agents. However, if it is suspected, a protection-deprotection strategy could be employed (e.g., acetylating the amine, performing the dehydration, and then deacetylating), though this adds steps to the synthesis. A well-chosen mild reagent should make this unnecessary.

Section 3: Mechanistic Insights & Troubleshooting Logic

Understanding the underlying mechanisms provides a framework for rational troubleshooting.

Byproduct Formation in Electrophilic Nitration

The directing effects of the substituents on the benzene ring determine the position of nitration. Both methoxy groups are strongly activating and ortho-, para- directing, while the carboxylic acid is deactivating and meta- directing. The desired product comes from nitration ortho to one of the methoxy groups. However, nitration at other activated positions can occur, leading to isomeric byproducts.

G cluster_conditions Reactant 3,4-Dimethoxybenzoic Acid NitratingAgent HNO₃ / H₂SO₄ Reactant->NitratingAgent DesiredProduct 4,5-Dimethoxy-2-nitrobenzoic Acid (Desired Product) NitratingAgent->DesiredProduct NitratingAgent->DesiredProduct Favored Pathway Byproduct 5,6-Dimethoxy-2-nitrobenzoic Acid (Isomeric Byproduct) NitratingAgent->Byproduct NitratingAgent->Byproduct Side Reaction HighTemp High Temp (> 10 °C) LowTemp Low Temp (0-5 °C) P1 P1 P2 P2

Caption: Key pathways in the nitration of 3,4-dimethoxybenzoic acid.

Troubleshooting Flowchart for Low Yield / High Impurity

When faced with a poor outcome, a logical diagnostic process is key.

G Start Problem: Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC/HPLC Start->CheckTLC Incomplete Incomplete Reaction: Significant Starting Material Remains CheckTLC->Incomplete  Starting  Material  Present? MultipleSpots Multiple Byproducts Observed CheckTLC->MultipleSpots  Multiple  New Spots? PurificationIssue Product Looks Clean but Mass is Low CheckTLC->PurificationIssue  One Clean  Product Spot? Sol_Incomplete Solution: - Increase reaction time/temp - Add more reagent/catalyst - Check reagent/catalyst quality Incomplete->Sol_Incomplete Sol_MultipleSpots Solution: - Re-evaluate reaction conditions (temp, addition rate, solvent) - Purify via column chromatography MultipleSpots->Sol_MultipleSpots Sol_Purification Solution: - Optimize workup procedure (check pH, extraction solvent) - Optimize recrystallization (solvent choice, cooling rate) PurificationIssue->Sol_Purification

Caption: A logical workflow for diagnosing common synthesis problems.

Section 4: Recommended Experimental Protocol

This protocol represents an optimized pathway designed to minimize byproduct formation at each stage. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) in concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid
  • In a hydrogenation vessel, suspend the 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) and 5-10% Palladium on Carbon (Pd/C, ~5 mol%) in ethanol or methanol.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (3-5 bar).

  • Stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases (typically 4-8 hours).[3]

  • Depressurize the vessel, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid, which can be purified by recrystallization if necessary.

Step 3: Synthesis of 2-Amino-4,5-dimethoxybenzamide
  • Suspend 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature and stir for 2-4 hours until a clear solution is formed.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Re-dissolve the resulting crude acid chloride in a minimal amount of a solvent like THF or dioxane.

  • In a separate flask, cool a concentrated solution of aqueous ammonium hydroxide to 0 °C.

  • Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Stir for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated amide by vacuum filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound
  • In a flask under a nitrogen atmosphere, dissolve 2-amino-4,5-dimethoxybenzamide (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC until the starting amide is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.[4]

Section 5: Data Summary Table

StepKey TransformationReagentsTemp.Common ByproductsMitigation Strategy
1 NitrationHNO₃, H₂SO₄0-5 °CRegioisomersStrict temperature control, slow addition rate.[7][8]
2 Nitro ReductionH₂, Pd/C25-50 °CAzo/Azoxy compoundsFresh catalyst, sufficient H₂ pressure, monitor to completion.[3]
3 Amidation1. SOCl₂ 2. NH₄OH0-25 °CN-acylated side productsControlled stoichiometry, inverse addition.
4 DehydrationTFAA, Pyridine0-25 °CTarry decomposition productsUse of mild reagents, low temperature.

References

  • Wikipedia. "Sandmeyer reaction".
  • L.S.College, Muzaffarpur. (2022-01-21). "Sandmeyer reaction".
  • J&K Scientific LLC. (2025-02-08). "Sandmeyer Reaction".
  • Master Organic Chemistry. (2018-12-03). "Reactions of Diazonium Salts: Sandmeyer and Related Reactions".
  • BYJU'S. "Sandmeyer Reaction Mechanism".
  • PubChem. "3,4-Dimethoxyaniline". National Center for Biotechnology Information.
  • Google Patents. "US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline".

Sources

handling and storage issues with 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile chemical intermediate. As a substituted benzonitrile, its unique combination of an amino, two methoxy, and a nitrile functional group makes it a valuable building block in organic synthesis.[1] However, these same features can present specific challenges in handling, storage, and experimental execution. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.

Section 1: Core Characteristics & Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and storage of this compound.

Question: What are the recommended long-term storage conditions for this compound?

Answer: Proper storage is critical to maintain the stability and purity of this compound. The compound is known to be sensitive to both air and heat. Adherence to the following conditions will minimize degradation.

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C)Minimizes potential thermal degradation.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen)The amino group is susceptible to oxidation. An inert atmosphere prevents this degradation pathway.
Container Tightly sealed, opaque containerPrevents exposure to air and moisture, and light-induced degradation.[3]
Location Dry, well-ventilated areaEnsures a stable environment and prevents moisture ingress.[3]

Question: What are the primary hazards and required Personal Protective Equipment (PPE)?

Answer: this compound is classified as harmful and an irritant. Standard laboratory safety protocols must be strictly followed.[3]

Hazard CategoryGHS Hazard StatementsRequired PPE
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledWear chemical-resistant gloves (e.g., nitrile), a lab coat, and work in a well-ventilated chemical fume hood.[3][4]
Irritation H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWear safety goggles or a face shield. Avoid creating and inhaling dust.[5]

Question: My compound has changed color from off-white to yellow or brown. Is it still usable?

Answer: A color change is a common visual indicator of potential degradation, likely due to oxidation of the aniline (amino) group. While slight discoloration to a pale yellow may not significantly impact purity for some applications, a pronounced yellow or brown color suggests a higher level of impurities.

Recommendation:

  • Assess Purity: Before use, verify the compound's purity via an appropriate analytical method, such as ¹H NMR or LC-MS, to check for the presence of degradation products.

  • Functional Test: If possible, perform a small-scale test reaction to ensure it performs as expected.

  • Consider Purification: If impurities are detected, purification by recrystallization or column chromatography may be necessary.

  • Causality: This color change underscores the compound's air sensitivity and the importance of storing it under an inert atmosphere.

Question: What solvents are recommended for dissolving this compound?

Answer: The molecule's structure lends it to solubility in organic solvents.[1] While specific data is limited, its profile can be inferred from structurally similar compounds. It is expected to have poor solubility in aqueous solutions.[6]

  • Good Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[6]

  • Moderate Solubility: Polar protic solvents such as methanol and ethanol can be effective, though gentle heating may be required.[6]

  • Limited Solubility: Less polar solvents like dichloromethane (DCM) and ethyl acetate may be used, but solubility will be lower.

Always start with a small quantity to test solubility in your specific solvent system before proceeding with bulk preparation.

Section 2: Troubleshooting Experimental Issues

This section provides a problem-solving framework for common issues encountered during experimentation.

Problem: The compound will not dissolve in my chosen solvent.

Q: I'm following standard procedures, but this compound is not dissolving. What steps can I take?

A: Dissolution issues are frequently related to solvent choice, concentration, or kinetic barriers. The following workflow provides a systematic approach to resolving this problem.

start Compound not dissolving solvent Step 1: Verify Solvent Choice Is it a recommended solvent (DMSO, DMF, MeOH)? start->solvent purity Step 2: Check Compound Purity Impurities can drastically reduce solubility. solvent->purity Yes reassess Step 5: Re-evaluate Solvent Consider a stronger polar aprotic solvent or a co-solvent system. solvent->reassess No agitation Step 3: Increase Mechanical Agitation Use vortexing or sonication. purity->agitation heat Step 4: Apply Gentle Heat Warm to 40-50°C. CAUTION: Compound is heat-sensitive. agitation->heat heat->reassess Still insoluble success Dissolution Achieved heat->success Success reassess->success

Caption: Troubleshooting workflow for dissolution issues.

Causality Explained:

  • Sonication: Utilizes ultrasonic waves to break down particle agglomerates, increasing the surface area available for solvation.[6]

  • Gentle Heating: Increases the kinetic energy of the system, overcoming the energy barrier for dissolution. However, as the compound is heat-sensitive, prolonged or excessive heating (>50°C) should be avoided to prevent degradation.[6]

Problem: The compound precipitates out of solution after initial dissolution.

Q: My compound dissolved perfectly but then crashed out of the solution. Why is this happening?

A: This is typically caused by one of two factors: supersaturation or a change in solution conditions.

  • Supersaturation: You may have created a solution that is thermodynamically unstable, holding more solute than it normally can at that temperature. A slight temperature drop or the introduction of a nucleation site (like a dust particle) can trigger rapid precipitation.[6]

    • Solution: Prepare a more dilute solution. If a high concentration is necessary, consider a co-solvent system to enhance stability.

  • Change in Conditions (pH or Solvent Polarity): If the stock solution (e.g., in DMSO) was added to a different solvent system (e.g., an aqueous buffer or a less polar reaction medium), the abrupt change in polarity or pH can dramatically decrease the compound's solubility.

    • Solution: Buffer the final solution to maintain a stable pH.[6] Alternatively, perform a solvent exchange or add the stock solution slowly with vigorous stirring to avoid localized high concentrations.

Problem: I suspect the compound is degrading during my experiment.

Q: My reaction is giving low yields or unexpected side products. Could the starting material be degrading?

A: Yes. The primary culprits for degradation are exposure to atmospheric oxygen and excessive heat, given the compound's known sensitivities. The electron-rich aromatic ring, activated by both the amino and methoxy groups, is susceptible to oxidation.

cluster_0 Degradation Factors reagent This compound (Stable) degraded Degradation Products (e.g., Oxidized Species) reagent->degraded heat Excess Heat (>50°C) heat->degraded air Atmospheric O₂ air->degraded

Caption: Key factors leading to compound degradation.

Best Practices for Ensuring Stability:

  • Use an Inert Atmosphere: For any reaction lasting more than a few hours or requiring heat, handle the solid and prepare solutions under an inert atmosphere (e.g., inside a glovebox or using Schlenk techniques).

  • Control Temperature: Maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate. Avoid prolonged heating.

  • Use Fresh Material: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)

This protocol details the steps for preparing a stable stock solution for use in screening or reaction arrays.

Materials:

  • This compound (MW: 178.19 g/mol )[3]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate volumetric flask or vial with a septum-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM solution, you will need:

    • 0.1 mol/L * 0.010 L * 178.19 g/mol = 0.1782 g (178.2 mg)

  • Weighing: Carefully weigh 178.2 mg of this compound into your vial.

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in a sonicator bath for 5-10 minutes.[6]

    • If necessary, gently warm the vial to 40-50°C with continued agitation until all solid has dissolved.[6]

  • Final Volume: Allow the solution to return to room temperature. Add DMSO to reach the final volume of 10 mL.

  • Storage: Tightly seal the vial, wrap with paraffin film, and store at 2-8°C, protected from light. For long-term storage, consider overlaying the solution with argon or nitrogen before sealing.

References

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Amino-4,5-dimethoxybenzonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-4,5-dimethoxybenzonitrile and its derivatives. The interpretation of Nuclear Magnetic Resonance (NMR) spectra for substituted aromatic compounds can be challenging due to overlapping signals and complex coupling patterns. This guide provides a structured approach to troubleshoot and accurately interpret your NMR data in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

A1: In a standard deuterated solvent like CDCl₃, you should expect to see four distinct signals corresponding to the aromatic protons, the amino protons, and the two methoxy groups. The electron-donating amino and methoxy groups significantly influence the positions of the aromatic protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic H-3~6.4 - 6.6Singlet1H
Aromatic H-6~6.9 - 7.1Singlet1H
Amino (-NH₂)~4.0 - 5.0 (variable)Broad Singlet2H
Methoxy (-OCH₃) at C4~3.85Singlet3H
Methoxy (-OCH₃) at C5~3.80Singlet3H

Note: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. This signal may also be broad due to quadrupole broadening and chemical exchange.[1]

Q2: My aromatic signals for this compound are not sharp singlets. Why?

A2: While the two aromatic protons (H-3 and H-6) are in different chemical environments and are not directly coupled to each other, you might observe slight broadening or very small long-range couplings, especially at higher magnetic field strengths. However, significant splitting would suggest the presence of an impurity or an unexpected reaction product.

Q3: The integration of my -NH₂ peak is less than 2H. What could be the reason?

A3: This is a common observation for amine protons. The signal can be broad, and its integration may not be accurate.[1] Additionally, if there is any acidic impurity or residual water (H₂O) in your deuterated solvent, proton exchange can occur, leading to signal broadening and a decrease in the integrated area. To confirm the presence of the -NH₂ peak, you can perform a D₂O exchange experiment.[2]

Part 2: Troubleshooting Guide - In-depth Spectral Analysis

This section provides a systematic approach to resolving more complex issues you might encounter during the spectral interpretation of your this compound products.

Issue 1: Unexpected Peaks in the Aromatic Region (6.0-8.0 ppm)

Q: I see more than two signals in the aromatic region of my ¹H NMR spectrum. What could be the cause?

A: The presence of additional aromatic signals strongly indicates the presence of impurities or byproducts from your synthesis.

Step-by-Step Troubleshooting:

  • Identify Potential Impurities: Review your synthetic route. Common impurities could include starting materials, regioisomers, or over-nitrated/halogenated products if those reactions were performed.

  • Check for Common Solvents: Residual solvents from your reaction workup or purification are a frequent source of extra peaks. Consult a reference table for the chemical shifts of common laboratory solvents.[3][4] For example, ethyl acetate can be difficult to remove completely from some compounds.[2]

  • Analyze Coupling Patterns: If the extra peaks show coupling (doublets, triplets), this can help you deduce the substitution pattern of the aromatic impurity.

  • Consider Regioisomers: If your synthesis could potentially yield isomers (e.g., 2-Amino-3,4-dimethoxybenzonitrile), the NMR spectrum would be different. In such a case, 2D NMR techniques like NOESY can be invaluable for confirming the spatial relationship between protons.

Issue 2: Overlapping Methoxy Signals

Q: The two methoxy signals around 3.8 ppm are overlapping or appear as a single peak. How can I resolve them?

A: While the two methoxy groups in this compound are chemically non-equivalent, their chemical shifts can be very close, leading to overlapping singlets, especially on lower-field NMR instruments.

Troubleshooting Strategies:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will often provide the necessary resolution to separate the two signals.

  • Solvent Change: Changing the deuterated solvent can alter the chemical shifts of the methoxy groups. For instance, switching from CDCl₃ to benzene-d₆ can induce different solvent shifts and may resolve the overlapping peaks.[2]

  • 2D NMR (HSQC/HMBC): If the signals remain unresolved, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used. These experiments correlate the methoxy protons to their attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC), allowing for unambiguous assignment.

Issue 3: Broad or Poorly Resolved Spectra

Q: My entire spectrum, including the aromatic and methoxy signals, is broad. What should I do?

A: Broad peaks throughout the spectrum can be caused by several factors related to sample preparation and instrument settings.[2]

Troubleshooting Checklist:

  • Sample Concentration: Highly concentrated samples can be viscous, leading to line broadening. Try diluting your sample.[5] Conversely, if the sample is too dilute, you may have a poor signal-to-noise ratio.

  • Shimming: Poor shimming of the magnetic field is a common cause of broad lines. Ensure the instrument is properly shimmed before acquiring your spectrum.[5][6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you used a metal catalyst in your synthesis, ensure it has been completely removed.

  • Insoluble Material: Suspended particles in your NMR tube will lead to a non-homogeneous sample and broad peaks. Filter your sample before transferring it to the NMR tube.[5]

Part 3: Advanced Spectral Interpretation & Experimental Protocols

Confirming the Structure with ¹³C NMR

Q: How can ¹³C NMR help confirm the structure of my this compound product?

A: ¹³C NMR spectroscopy provides complementary information to ¹H NMR and is crucial for confirming the carbon skeleton of your molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C-CN (Nitrile)~118 - 120
C-NH₂~145 - 150
C-OCH₃ (C4 & C5)~150 - 155 and ~140-145
C-H (Aromatic CH)~115 and ~100
C-CN (ipso-carbon)~95 - 100
-OCH₃ (Methoxy carbons)~56

Note: These are approximate chemical shift ranges. The exact values can vary depending on the solvent and other factors.

Experimental Protocol: D₂O Exchange for Amine Proton Confirmation

This experiment is used to definitively identify -NH₂ protons.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure mixing.

  • Allow the sample to settle and re-acquire the ¹H NMR spectrum.

  • Result: The peak corresponding to the -NH₂ protons should either disappear or significantly decrease in intensity due to the exchange of the amine protons with deuterium.[2]

Visualizing Key Structural Relationships

To aid in the assignment of your NMR spectra, understanding the connectivity of the molecule is essential. The following diagram illustrates the basic structure of this compound.

Caption: Molecular structure of this compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • (n.d.). Supporting Information.
  • University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
  • San Diego State University. (n.d.). Common Problems | SDSU NMR Facility – Department of Chemistry.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • (n.d.). H NMR Spectroscopy.
  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Gregory, H., Kotlyar, A., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges related to its solubility during synthesis, purification, and analysis. As a substituted aromatic amine, its solubility behavior is governed by a complex interplay of its functional groups and the aromatic scaffold. This guide provides field-proven insights and systematic protocols to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its molecular structure, this compound is a moderately polar compound. It possesses polar functional groups—an amino (-NH₂) group and two methoxy (-OCH₃) groups—that can participate in hydrogen bonding, suggesting solubility in polar solvents.[1] However, the presence of the benzene ring introduces significant non-polar character, which limits its solubility in non-polar solvents like hydrocarbons.[1] It is typically a solid at room temperature, and achieving complete dissolution often requires heating or the selection of specific solvent systems.[1]

Q2: Which solvents are recommended as a starting point for dissolving the compound?

For initial trials, polar aprotic solvents are highly recommended.

  • Highly Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices and are known to dissolve a wide range of organic compounds.[2]

  • Moderately Recommended: Polar protic solvents such as methanol and ethanol can also be effective, but they may require gentle heating to achieve the desired concentration.[2]

  • Poorly Recommended: The compound is expected to have poor solubility in water and non-polar solvents like heptane or toluene.[1][2]

Q3: How does pH affect the solubility of this compound?

The solubility of many compounds is strongly dependent on pH.[3] The amino group on the benzonitrile ring is basic, meaning it can accept a proton in an acidic medium to form a protonated ammonium salt (R-NH₃⁺).[4][5] This resulting salt is ionic and generally exhibits significantly higher solubility in aqueous solutions than the neutral compound.[5] However, it is crucial to note that aromatic amines are considerably weaker bases than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic ring system.[6][7] Therefore, a moderately to strongly acidic environment may be required to achieve significant protonation and solubility enhancement.[1][8]

CAUTION: While adjusting pH can improve solubility, the resulting acidic or basic conditions may be incompatible with your planned reaction chemistry. For instance, many subsequent reactions, such as the synthesis of quinazolines, are acid-mediated, and altering the initial pH could affect reaction pathways.[9]

Q4: What are the primary safety precautions when handling this compound?

This compound is classified as harmful.[10] Always consult the latest Safety Data Sheet (SDS) before use.[10][11] Key safety measures include:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, long-sleeved clothing, and appropriate eye/face protection.[10][12]

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid breathing dust. Avoid dust formation during handling.[10]

  • Storage: Keep the container tightly sealed and store in a dry, cool place (recommended 2-8°C).[13]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving common solubility-related problems encountered during experiments.

Problem 1: The compound fails to dissolve in the chosen reaction solvent.

This is the most frequent issue. Incomplete dissolution can lead to lower reaction yields and inconsistent results. Follow this systematic workflow to address the problem.

Start Compound Not Dissolving CheckSolvent Step 1: Verify Solvent Choice Is it a polar aprotic solvent (DMSO, DMF)? Start->CheckSolvent CheckPurity Step 2: Check Compound Purity Analyze by NMR or HPLC. CheckSolvent->CheckPurity If yes GentleHeat Step 3: Apply Gentle Heat Warm to 40-50°C with stirring. CheckPurity->GentleHeat Sonication Step 4: Use Sonication Use ultrasonic bath for 10-15 min. GentleHeat->Sonication CoSolvent Step 5: Consider a Co-Solvent Add a small % of a stronger solubilizing agent (e.g., DMSO). Sonication->CoSolvent Success Dissolution Achieved CoSolvent->Success

Caption: Troubleshooting workflow for dissolving the compound.

  • Potential Causes & Solutions:

    • Inappropriate Solvent: The solvent may not be polar enough.

      • Solution: Switch to a stronger polar aprotic solvent like DMSO or DMF as your primary choice.[2]

    • Compound Impurity: Impurities from a previous synthesis step can drastically reduce solubility.

      • Solution: Verify the purity of your starting material using analytical techniques like NMR, HPLC, or melting point determination.[14][15] If impure, consider purification by recrystallization (see Protocol 2) before use.

    • Insufficient Energy: The dissolution process may be kinetically slow at room temperature.

      • Solution 1 (Heating): Gently warm the mixture to 40-50°C while stirring continuously. Be cautious not to overheat, which could cause degradation.[2]

      • Solution 2 (Sonication): Use an ultrasonic bath to provide mechanical energy, which helps break down solid aggregates and enhance solvation.[2]

    • Concentration Too High: You may be attempting to create a supersaturated solution.

      • Solution: Try preparing a more dilute solution or increase the volume of the solvent.

Problem 2: The compound "oils out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice.

  • Potential Causes & Solutions:

    • High Solute Purity & Supersaturation: The solution is too concentrated or cooled too quickly.

      • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent, then allow it to cool much more slowly. Seeding with a small crystal of the pure compound can also promote proper crystallization.

    • Incompatible Solvent Boiling Point: The boiling point of the recrystallization solvent is higher than the melting point of the compound (M.P. 96-101 °C).[16][17]

      • Solution: Choose a solvent or a co-solvent mixture with a lower boiling point. For example, if using ethanol, consider an ethanol/water mixture, which will have a lower boiling point and may also decrease the compound's solubility at cold temperatures, improving yield.[16]

Problem 3: Tailing or smearing is observed during silica gel column chromatography.

This is a common issue for amine-containing compounds on standard silica gel.

  • Potential Causes & Solutions:

    • Acid-Base Interaction: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[16] This causes some molecules to "stick" to the stationary phase, resulting in poor separation and tailing peaks.

      • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (Et₃N) or ammonia in methanol is highly effective at neutralizing the acidic sites on the silica and achieving sharp, symmetrical peaks.[16]

Data & Experimental Protocols

Data Presentation

While precise quantitative data is not widely published, the following table provides an estimated solubility profile based on the compound's structure and the behavior of analogous aminobenzonitriles.[1][2] Researchers should use this as a guideline and confirm solubility experimentally using Protocol 1.

Solvent ClassExample SolventsEstimated SolubilityNotes
Polar Aprotic DMSO, DMFSolubleGenerally the best choice for achieving high concentrations.[2]
Polar Protic Methanol, EthanolModerately SolubleMay require gentle heating to fully dissolve.[2]
Ethers Tetrahydrofuran (THF)Sparingly SolubleMay be suitable for some reactions but solubility is limited.
Halogenated Dichloromethane (DCM), ChloroformSparingly SolubleLower polarity limits solubility.
Non-Polar Toluene, Heptane, HexaneInsolubleThe polar functional groups prevent dissolution in these solvents.[1]
Experimental Protocols
Protocol 1: Qualitative Solubility Screening

This rapid method helps identify suitable solvents for reactions or purification.[18]

  • Preparation: Add ~10 mg of this compound to a small, dry vial.

  • Solvent Addition: Add 0.5 mL of the test solvent to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for at least 60 seconds.

  • Observation: Visually inspect the mixture against a dark background.

    • Soluble: The solid is completely gone, and the solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Documentation: Record your observations for each solvent tested.

Protocol 2: General Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds.[16]

Start Crude Solid SolventScreen 1. Select Solvent (Good solubility when hot, poor when cold) Start->SolventScreen Dissolve 2. Dissolve in Minimum Amount of Hot Solvent SolventScreen->Dissolve Decolorize 3. Decolorize (Optional) Add activated carbon, boil briefly Dissolve->Decolorize HotFilter 4. Hot Filtration Remove insoluble impurities (or carbon) Decolorize->HotFilter Crystallize 5. Cool Slowly Allow crystals to form at room temp, then ice bath HotFilter->Crystallize Isolate 6. Isolate Crystals Vacuum filtration Crystallize->Isolate Dry 7. Dry Crystals Under vacuum Isolate->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for recrystallization.

  • Solvent Selection: Using the method in Protocol 1, find a solvent (or co-solvent system like ethanol/water) that dissolves the compound when hot but in which it is poorly soluble at room temperature or below.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent portion-wise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution has colored impurities, remove it from heat, add a small amount of activated carbon, and then gently reheat for a few minutes.

  • Hot Filtration: If carbon was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals have appeared, the flask can be placed in an ice bath to maximize the yield.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Place the crystals in a desiccator or vacuum oven to dry completely.

References

  • Solubility of Things. (n.d.). 4-Aminobenzonitrile.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET: this compound.
  • Sigma-Aldrich. (n.d.). This compound | 26961-27-3.
  • TCI EUROPE N.V. (n.d.). This compound | 26961-27-3.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • ECHEMI. (n.d.). This compound SDS, 26961-27-3 Safety Data Sheets.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 26961-27-3.
  • Benchchem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Khan Academy. (2025, January 31). Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Benchchem. (n.d.). Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents.
  • YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
  • Chemsrc. (2025, August 24). This compound | CAS#:26961-27-3.
  • Sigma-Aldrich. (n.d.). This compound | 26961-27-3.
  • BLD Pharm. (n.d.). 26961-27-3|this compound.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Lee, H. Y., et al. (2013, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • YouTube. (2022, February 16). Amines: Crash Course Organic Chemistry #46.
  • YouTube. (2024, August 20). Basicity of Aromatic Amines | Chemistry | Dr. Ramidi Prasad Reddy.
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic synthesis of highly functionalized aromatic intermediates is of paramount importance. 2-Amino-4,5-dimethoxybenzonitrile, a key building block for various pharmaceuticals, including kinase inhibitors, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Route 1: The Nitration-Reduction Pathway: A High-Yielding Approach

This two-step sequence commences with the commercially available 3,4-dimethoxybenzonitrile and proceeds through a nitration followed by a reduction of the nitro group. This pathway is often favored for its generally high yields and well-established reaction conditions.

Step 1a: Nitration of 3,4-dimethoxybenzonitrile

The introduction of a nitro group at the 2-position of the benzene ring is achieved through electrophilic aromatic substitution. The electron-donating nature of the two methoxy groups at the 3- and 4-positions strongly activates the ring towards nitration, primarily directing the incoming electrophile to the ortho and para positions. The steric hindrance from the methoxy group at the 3-position and the cyano group at the 1-position favors the substitution at the 2-position.

Experimental Protocol:

To a stirring solution of nitric acid (40 mL) in an ice bath, 3,4-dimethoxybenzonitrile (5.0 g, 30.6 mmol) is added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours at this temperature, after which it is allowed to gradually warm to room temperature. The reaction is then quenched by pouring it into ice water (200 mL), leading to the precipitation of a light yellow solid. The precipitate is collected by filtration to afford 2-nitro-4,5-dimethoxybenzonitrile.[1] A similar procedure reports a yield of 94%.[2]

Step 1b: Reduction of 2-Nitro-4,5-dimethoxybenzonitrile

The subsequent reduction of the nitro group to a primary amine is a critical step. Several methods can be employed, with the use of sodium dithionite being a mild and efficient option. Catalytic hydrogenation is also a viable and often cleaner alternative.

Experimental Protocol (Sodium Dithionite):

A suspension of 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) in water (200 mL) is heated to 90 °C. Sodium dithionite is added in small portions to the hot mixture until it completely dissolves. The resulting solution is then filtered and cooled to room temperature, allowing for the crystallization of the product. The solid is collected by filtration to yield this compound.[3]

Route 2: The Sandmeyer Reaction: A Classic Approach to Cyanation

The Sandmeyer reaction provides a direct method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[4] This route utilizes the readily available 3,4-dimethoxyaniline as the starting material.

Step 2a: Diazotization of 3,4-Dimethoxyaniline

The first step involves the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid, at low temperatures to ensure the stability of the diazonium salt.

General Experimental Protocol:

3,4-Dimethoxyaniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, while vigorously stirring and maintaining the temperature below 5 °C, to form the aryl diazonium salt solution.[5]

Step 2b: Cyanation of the Diazonium Salt

The prepared diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group onto the aromatic ring. The reaction proceeds through a radical mechanism.[4]

General Experimental Protocol:

In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is slowly added to the copper(I) cyanide solution. The reaction mixture is often gently heated to facilitate the evolution of nitrogen gas and drive the reaction to completion. After the reaction is complete, the product is typically extracted into an organic solvent, followed by washing, drying, and purification.[5]

Comparative Analysis

ParameterRoute 1: Nitration-ReductionRoute 2: Sandmeyer Reaction
Starting Material 3,4-dimethoxybenzonitrile3,4-dimethoxyaniline
Key Transformations Electrophilic Nitration, Nitro ReductionDiazotization, Sandmeyer Cyanation
Reported Overall Yield High (potentially >90% over two steps)[1][2][3]Moderate to Good (typically 60-80%)
Reagents & Conditions Nitric acid, sodium dithionite/catalytic hydrogenation. Low to elevated temperatures.Sodium nitrite, strong acid, copper(I) cyanide. Requires low temperatures for diazotization.
Safety Considerations Use of strong nitric acid requires caution.Diazonium salts can be explosive if allowed to dry. Handling of toxic cyanides is necessary.
Scalability Generally straightforward to scale up.The instability of diazonium salts can pose challenges for large-scale synthesis.

Visualization of Synthetic Workflows

Synthesis_Routes cluster_0 Route 1: Nitration-Reduction cluster_1 Route 2: Sandmeyer Reaction A1 3,4-Dimethoxybenzonitrile B1 2-Nitro-4,5-dimethoxybenzonitrile A1->B1 Nitric Acid C1 This compound B1->C1 Sodium Dithionite or Catalytic Hydrogenation A2 3,4-Dimethoxyaniline B2 Diazonium Salt Intermediate A2->B2 NaNO2, HCl (0-5 °C) C2 This compound B2->C2 CuCN

Caption: Comparative workflow of the two primary synthesis routes for this compound.

Mechanistic Insights

Sandmeyer_Mechanism cluster_0 Sandmeyer Reaction Mechanism A Ar-N₂⁺ (Aryl Diazonium Ion) C Ar• (Aryl Radical) + N₂ A->C Single Electron Transfer from Cu(I) B [Cu(CN)₂]⁻ D [Cu(CN)₂] B->D E Ar-CN (Aryl Nitrile) C->E Reaction with [Cu(CN)₂] F CuCN D->F

Caption: Simplified radical mechanism of the Sandmeyer cyanation step.

Conclusion and Recommendations

Both the nitration-reduction pathway and the Sandmeyer reaction represent viable and effective methods for the synthesis of this compound.

The Nitration-Reduction Route stands out for its high reported yields and the relative stability of the intermediates involved. This makes it a particularly attractive option for both laboratory-scale synthesis and potential scale-up, provided that appropriate safety measures are in place for handling nitric acid.

The Sandmeyer Reaction Route , while a classic and powerful tool in aromatic chemistry, requires more stringent control of reaction conditions, particularly the low temperatures needed for the diazotization step. The inherent instability of diazonium salts and the toxicity of cyanide reagents necessitate careful handling and expertise. However, it offers a more direct approach from a readily available aniline precursor.

For researchers prioritizing high overall yield and operational simplicity, the nitration-reduction pathway is recommended. For those with extensive experience in handling diazonium salts and cyanide compounds, the Sandmeyer reaction provides a robust alternative. The ultimate choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the safety protocols of the laboratory.

References

  • PrepChem. Synthesis of 2-nitro-4,5-dimethoxybenzonitrile. [Link]
  • Venka, M. et al. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. ARKIVOC 2007 (i) 151-160.
  • NIH National Center for Biotechnology Information.
  • NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • Google Patents.
  • PrepChem. Synthesis of this compound. [Link]
  • PubChem. 3,4-Dimethoxyaniline. [Link]
  • Google Patents. Preparation method of 3, 4-dimethoxy benzonitrile.
  • NIH National Center for Biotechnology Information. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
  • ResearchGate. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
  • NIH National Center for Biotechnology Information.

Sources

Topic: Alternative Reagents for the Cyclization of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

A Senior Application Scientist's Guide to Modern Indazole Synthesis

For research scientists and professionals in drug development, the synthesis of substituted indazoles is a critical step in the creation of novel therapeutics. The indazole scaffold is a privileged structure found in numerous bioactive molecules.[1] The compound 2-Amino-4,5-dimethoxybenzonitrile is a valuable precursor, typically leading to the formation of 6,7-dimethoxy-1H-indazol-3-amine, a key intermediate for various pharmacologically active agents.

The classical method for this transformation—employing hydrazine—is well-established but carries significant drawbacks, most notably the high toxicity and carcinogenic nature of hydrazine and its derivatives.[2] This guide provides a comprehensive comparison of the traditional hydrazine-mediated approach with modern, alternative reagents and catalytic systems. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions that balance efficiency, safety, and substrate compatibility.

The Classical Approach: Hydrazine-Mediated Cyclization

The direct reaction of 2-aminobenzonitriles with hydrazine hydrate is the most traditional route to 3-aminoindazoles. The reaction is typically performed at elevated temperatures in a high-boiling point solvent like ethanol or pyridine.

Mechanism and Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbon of the nitrile group. This is followed by an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the newly formed imine, leading to a cyclized intermediate. Subsequent elimination of ammonia drives the reaction towards the formation of the stable aromatic indazole ring.[3] While robust, the high temperatures required and the hazardous nature of hydrazine necessitate stringent safety protocols and limit its application in high-throughput screening environments.

G cluster_0 Hydrazine-Mediated Cyclization Workflow A This compound + Hydrazine Hydrate B Nucleophilic Attack on Nitrile A->B High Temp (e.g., EtOH, reflux) C Intramolecular Cyclization B->C D Aromatization (Elimination of NH3) C->D E 6,7-dimethoxy-1H-indazol-3-amine D->E

Caption: General workflow for hydrazine-mediated cyclization.

Advantages:

  • Cost-Effective: Hydrazine hydrate is an inexpensive and readily available bulk chemical.

  • Well-Established: The procedure is extensively documented in the literature.

Disadvantages:

  • High Toxicity: Hydrazine is a known carcinogen and is highly toxic.[2]

  • Harsh Conditions: Often requires high temperatures and prolonged reaction times.

  • Side Products: Can lead to the formation of undesired side products, complicating purification.

Modern Alternatives: Transition Metal-Catalyzed Cyclizations

To circumvent the hazards of hydrazine, significant research has focused on transition metal-catalyzed methods for N-N bond formation. These approaches offer milder conditions and greater functional group tolerance.

Copper-Mediated N-N Bond Formation

Copper catalysis has emerged as a powerful tool for constructing the indazole ring from 2-aminobenzonitriles. These methods typically involve the formation of a ketimine intermediate followed by a copper-mediated oxidative cyclization.

Mechanism and Rationale: As reported by Chen et al., ketimine intermediates can be prepared from o-aminobenzonitriles and organometallic reagents.[4][5] The subsequent cyclization is mediated by a copper(II) salt, such as Cu(OAc)₂, which facilitates the crucial N-N bond formation. Oxygen often serves as the terminal oxidant, making the process more environmentally benign. This approach avoids the use of hydrazine entirely by forming the N-N bond through an oxidative coupling mechanism.

G cluster_1 Copper-Catalyzed Oxidative Cyclization start 2-Aminobenzonitrile + Organometallic Reagent ketimine Ketimine Intermediate start->ketimine cyclization Cu(II)-Mediated Oxidative Cyclization ketimine->cyclization Cu(OAc)2, O2 product 1H-Indazole Product cyclization->product

Caption: Workflow for Cu-catalyzed indazole synthesis.

Palladium-Catalyzed Domino Reactions

Palladium catalysis offers a versatile route, particularly for synthesizing 3-amino-2H-indazoles from readily available 2-halobenzonitriles and hydrazines.[6] While this method still uses a hydrazine source, it represents a significant strategic alternative, starting from different precursors and often proceeding under milder conditions than the classical approach.

Mechanism and Rationale: The reaction is a domino process that begins with a palladium-catalyzed C-N cross-coupling between the 2-halobenzonitrile and a hydrazine derivative. This is followed by an intramolecular cyclization onto the nitrile group. This strategy allows for the synthesis of a wide variety of substituted 2H-indazole analogues in good to excellent yields.[6]

Reductive Cyclization Strategies

An alternative synthetic paradigm involves starting with an ortho-nitrobenzonitrile and performing a reductive cyclization. This completely avoids the handling of 2-aminobenzonitrile and hydrazine feedstocks.

Organophosphorus-Mediated Cadogan Cyclization

The Cadogan reaction is a classic method for synthesizing heterocycles via reductive cyclization of nitro compounds. Modern protocols have adapted this for a mild, one-pot synthesis of 2H-indazoles.

Mechanism and Rationale: The process starts with the condensation of an o-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine (PBu₃).[7] The phosphine acts as an oxygen abstractor, reducing the nitro group and facilitating the N-N bond formation to yield the 2H-indazole. This one-pot procedure is operationally simple and avoids the isolation of potentially unstable intermediates.[7][8]

Comparative Performance Data

The choice of reagent has a profound impact on reaction efficiency, conditions, and overall yield. The table below summarizes key performance indicators for the discussed methodologies.

MethodReagent/CatalystTypical ConditionsTypical YieldKey AdvantagesKey DisadvantagesReference(s)
Classical Hydrazine HydrateEthanol, Reflux, 12-24h60-80%Inexpensive, well-knownHighly toxic reagent, harsh conditions[9][10]
Copper-Mediated Cu(OAc)₂, O₂ (oxidant)DMSO, 100-130°C, 12h70-90%Avoids hydrazine, good yieldsRequires organometallic pre-reaction, high temp[4][5]
Palladium-Domino Pd Catalyst, LigandToluene, 100°C, 8-16h75-95%High yields, substrate scopeRequires 2-halobenzonitrile, catalyst cost[6][11]
Cadogan Reductive PBu₃ (reductant)i-PrOH, 80°C, 12-18h65-85%One-pot, mild, avoids hydrazineStarts from o-nitrobenzaldehyde[7][8]

Experimental Protocols

Protocol 1: Classical Hydrazine-Mediated Synthesis of 6,7-dimethoxy-1H-indazol-3-amine

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (200 proof)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add hydrazine hydrate (3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid precipitate and wash with cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum to yield 6,7-dimethoxy-1H-indazol-3-amine. Further purification can be achieved by recrystallization from ethanol if necessary.

Trustworthiness Note: This protocol relies on a well-documented, stoichiometric reaction. The primary validation is the characterization of the final product (NMR, MS, melting point) to confirm its identity and purity against known standards.

Protocol 2: Organophosphorus-Mediated Reductive Cyclization (Adapted for Indazole Synthesis)

Materials:

  • 2-Nitro-4,5-dimethoxybenzaldehyde (starting material for this route)

  • Aniline (or other primary amine)

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (i-PrOH)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 2-Nitro-4,5-dimethoxybenzaldehyde (1.0 eq) in isopropanol (15 mL), add the desired primary amine (1.1 eq).

  • Heat the mixture to 80°C for 1 hour to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Slowly add tri-n-butylphosphine (1.5 eq) to the reaction mixture while maintaining the temperature at 80°C.

  • Stir the reaction at 80°C for 12-18 hours until the starting material is consumed (monitored by TLC).[7]

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude residue using silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the desired 2-substituted-6,7-dimethoxy-2H-indazole.

Causality and Validation: The success of this one-pot reaction hinges on the sequential formation of the imine followed by the phosphine-mediated deoxygenative cyclization.[7] The choice of isopropanol as a solvent is optimal for both steps.[7] Validation involves confirming the disappearance of the nitro-aldehyde and the formation of the final product via TLC and subsequent spectroscopic analysis.

Conclusion and Future Outlook

While the classical hydrazine-mediated cyclization of this compound remains a viable, low-cost option, its significant safety and environmental drawbacks are driving the adoption of alternative methods. Transition-metal catalysis, particularly with copper, offers a promising hydrazine-free route with high efficiency. For strategic flexibility, reductive cyclization methods like the Cadogan reaction provide an excellent alternative by utilizing different starting materials under mild, one-pot conditions.

For researchers in drug development, the choice of synthetic route will depend on a balance of factors including cost, scale, safety infrastructure, and the desired substitution pattern on the final indazole product. The continued development of novel catalytic systems promises to deliver even milder, more efficient, and safer pathways to these vital heterocyclic scaffolds.

References

  • Chen, et al. (Date not specified). An efficient and general method to build up 1H-indazoles by Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant. Source not specified in snippet.[4][5]
  • Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. PubMed. [Online]. Available: [Link][12]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Online]. Available: [Link][1]
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114-7. [Online]. Available: [Link][8]
  • Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water. Wiley Online Library. [Online].[13]
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Online]. Available: [Link][14]
  • Selected bioactive (2H)‐indazoles.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Online]. Available: [Link][7]
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti. [Online].[16]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Online]. Available: [Link][5]
  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. NIH. [Online].[17]
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. [Online].[9]
  • A robust synthesis of functionalized 2H-indazoles via solid state melt reaction (SSMR) and their anti-tubercular activity. Semantic Scholar. [Online].[6]
  • 2-Aminobenzonitrile.
  • Method of 2-aminobenzonitrile synthesis.
  • Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Royal Society of Chemistry. [Online]. Available: [Link][10]
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. BenchChem. [Online].[20]
  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Online]. Available: [Link][3]
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Online]. Available: [Link][21]
  • Synthesis of indazoles. Organic Chemistry Portal. [Online]. Available: [Link][11]
  • Synthesis, reactivity and biological properties of methoxy-activ
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Online].[24]
  • REACTION OF HYDRAZINE WITH 6-AMINOCROTONONITRILE: SYNTHESIS OF. HETEROCYCLES. [Online].[25]
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Semantic Scholar. [Online].[2]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Amino-4,5-dimethoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a rationale for experimental choices and presenting illustrative experimental data to support the comparison. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8]

Introduction to this compound and Analytical Challenges

This compound (CAS 26961-27-3) is a substituted benzonitrile derivative whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs).[9][10][11][12] The presence of amino, methoxy, and nitrile functional groups offers multiple sites for potential side reactions during synthesis, leading to process-related impurities.[13][14][15] Therefore, robust and validated analytical methods are essential for ensuring the quality, safety, and efficacy of the final drug product.[9]

The selection of an appropriate analytical technique is paramount and depends on the physicochemical properties of the analyte and the intended purpose of the analysis.[16] This guide will compare a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment and quantitative determination of this compound.

The Logic of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analyte's volatility and thermal stability. This compound, being a solid with a melting point of around 98-102°C, is amenable to both techniques.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[17] For this compound, a reversed-phase method provides excellent separation of the main component from polar and non-polar impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic efficiency and the specificity of mass spectrometric detection, making it ideal for identifying and quantifying volatile and thermally stable compounds.[18][19] For this compound, GC-MS can provide valuable information on volatile impurities that may not be readily detected by HPLC.

The following sections will detail the validation of both methods, presenting a side-by-side comparison of their performance characteristics.

Validation of Analytical Methods: A Framework for Trustworthiness

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][20] This is achieved by assessing a set of validation characteristics as defined by the ICH Q2(R2) guidelines.[1][4][5][21][22]

cluster_validation Validation Parameters Method_Development Method_Development Method_Validation Method_Validation Method_Development->Method_Validation Transfer Lifecycle_Management Lifecycle_Management Method_Validation->Lifecycle_Management Implementation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD_LOQ LOD_LOQ Method_Validation->LOD_LOQ

Caption: Workflow for analytical method validation.

Comparative Validation Data: HPLC vs. GC-MS

The following tables summarize the validation data for the proposed RP-HPLC and GC-MS methods for the analysis of this compound. This data is illustrative and based on established performance for similar analytical methods.

Table 1: Method Performance Comparison
ParameterRP-HPLC MethodGC-MS Method
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.[9]Separation based on volatility and interaction with a stationary phase, with mass-based detection.[18]
Instrumentation HPLC system with UV detectorGC system with a mass spectrometer
Column/Capillary C18 column (e.g., 4.6 x 150 mm, 5 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[18]
Run Time ~15 minutes~20 minutes
Linearity (r²) >0.999>0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
LOD ~0.01 µg/mL~0.005 µg/mL
LOQ ~0.03 µg/mL~0.015 µg/mL
Table 2: Linearity Data
Concentration (µg/mL)HPLC Peak AreaGC-MS Peak Area
112,54325,876
563,128129,453
10124,987258,123
25312,456645,789
50625,1231,290,567
Correlation Coefficient (r²) 0.9998 0.9997
Table 3: Accuracy and Precision Data (n=6)
Concentration (µg/mL)HPLC Recovery (%)HPLC RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
599.51.298.81.8
25100.20.8100.51.1
50101.10.6101.50.9

Experimental Protocols

The following are detailed protocols for the validated methods. These protocols should be adapted and re-validated for specific laboratory conditions and instrumentation.

RP-HPLC Method Protocol

This method is designed to provide excellent separation of the main component from potential impurities.[9]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound reference standard

    • Sample diluent: Acetonitrile/Water (50:50 v/v)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      10 10 90
      12 10 90
      12.1 90 10

      | 15 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This method offers high specificity and sensitivity for the analysis of this compound and its volatile impurities.[18]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Reagents and Materials:

    • Methanol (GC grade)

    • This compound reference standard

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[18]

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-300

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow HPLC_SamplePrep Sample Preparation Weigh Sample Dissolve in Diluent Filter HPLC_Analysis HPLC Analysis Inject Sample Chromatographic Separation UV Detection HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Processing Peak Integration Quantification HPLC_Analysis->HPLC_Data GCMS_SamplePrep Sample Preparation Weigh Sample Dissolve in Methanol Filter GCMS_Analysis GC-MS Analysis Inject Sample GC Separation MS Detection GCMS_SamplePrep->GCMS_Analysis GCMS_Data Data Processing Peak Identification Quantification GCMS_Analysis->GCMS_Data

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

Discussion and Recommendations

Both the RP-HPLC and GC-MS methods demonstrate suitability for the quantitative analysis of this compound, meeting the acceptance criteria for linearity, accuracy, and precision as per ICH guidelines.[22][23]

  • The RP-HPLC method is highly robust and suitable for routine quality control in a manufacturing environment. Its shorter run time and simpler instrumentation make it a cost-effective choice for high-throughput analysis.

  • The GC-MS method , while having a slightly longer run time and requiring more specialized equipment, offers superior specificity and lower detection limits. This method is particularly advantageous for impurity profiling and identification, as the mass spectral data can be used to elucidate the structure of unknown impurities.

Recommendation: For routine purity assessment and assay, the validated RP-HPLC method is recommended. For in-depth impurity analysis, method development, and troubleshooting, the GC-MS method provides invaluable structural information. The use of both techniques provides a comprehensive analytical characterization of this compound.

Conclusion

The validation of analytical methods is a critical component of drug development and manufacturing, ensuring that the data generated is reliable and accurate. This guide has provided a comparative overview of validated RP-HPLC and GC-MS methods for the analysis of this compound. By understanding the principles behind method selection and the intricacies of the validation process, researchers can confidently assess the quality of this important pharmaceutical intermediate. The provided protocols and data serve as a robust starting point for laboratories to implement and adapt these methods to their specific needs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • USP.
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • BA Sciences.
  • AMSbiopharma. (2025).
  • ECA Academy.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • USP-NF.
  • Japanese Pharmacopoeia.
  • Centers for Disease Control and Prevention. NMAM METHOD 2005. [Link]
  • BioPharm International.
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
  • BioPharm International.
  • Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]
  • AMI Scientific. This compound TCI Analytical reagent. [Link]
  • SciSpace. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic. [Link]
  • CORE.

Sources

A Comparative Guide to the Biological Activity of 2-Amino-4,5-dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzonitrile core is a quintessential building block, prized for its synthetic tractability and its presence in a multitude of biologically active molecules. The addition of methoxy groups, particularly the 4,5-dimethoxy substitution pattern found in 2-Amino-4,5-dimethoxybenzonitrile, often enhances biological activity by modulating the molecule's electronic properties and metabolic stability[1]. This guide provides a comparative analysis of derivatives synthesized from this scaffold, with a primary focus on their well-documented application in oncology as potent kinase inhibitors. We will dissect the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, offering researchers a comprehensive resource for leveraging this scaffold in drug discovery.

Strategic Overview: From Scaffold to Kinase Inhibitor

The synthetic utility of this compound lies in the reactivity of its ortho-amino and nitrile groups, which serve as ideal handles for constructing fused heterocyclic systems. One of the most successful applications is the synthesis of the quinazoline ring system[1]. Quinazolines are at the heart of several targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is a critical driver in many cancers, particularly non-small cell lung cancer (NSCLC)[2].

The general workflow for developing and evaluating derivatives from this scaffold follows a logical progression from chemical synthesis to detailed biological characterization.

G start 2-Amino-4,5- dimethoxybenzonitrile quinazoline Quinazoline Core Formation start->quinazoline Cyclization derivatives Library of Derivatives quinazoline->derivatives Functionalization cytotoxicity Cell Viability Assay (e.g., MTT) derivatives->cytotoxicity kinase_assay Enzymatic Assay (Kinase Inhibition) cytotoxicity->kinase_assay Confirm Target sar_analysis SAR Analysis & Lead Optimization kinase_assay->sar_analysis Generate Data

Caption: General workflow from the this compound scaffold to lead optimization.

Comparative Analysis: Anticancer Activity of Quinazoline Derivatives

A key strategy in modern oncology is the inhibition of receptor tyrosine kinases (RTKs) like EGFR. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival. Small molecule inhibitors that compete with ATP at the kinase's catalytic site are a validated therapeutic approach.

Research into novel 4-anilinoquinazoline derivatives, which are structurally analogous to the approved drug Gefitinib, demonstrates the potential of the this compound scaffold. A study by an external research group synthesized a series of novel 4-stilbenylamino quinazoline derivatives from a closely related precursor, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile[2]. These compounds were evaluated for their in vitro antitumor activity against several human cancer cell lines using a standard cell viability assay.

The results highlight that strategic modifications to the scaffold can yield compounds with significantly greater potency than existing drugs like Gefitinib. Most of the synthesized compounds in the series exhibited potent activity, with IC₅₀ values around 2.0 μM against A431 (skin carcinoma), A549 (lung carcinoma), and BGC-823 (gastric carcinoma) cell lines, whereas Gefitinib was largely inactive (IC₅₀ > 10.0 μM) in the same assays[2].

Quantitative Comparison of Lead Compounds
Compound IDR¹ Group (Stilbene Substitution)IC₅₀ A431 (μM)IC₅₀ A549 (μM)IC₅₀ BGC-823 (μM)
6a 2-(Trifluoromethyl)2.12.32.0
6c 2-Fluoro2.02.11.9
6i 4-(Trifluoromethyl)2.21.92.1
6j 4-Fluoro2.32.02.2
Gefitinib (Reference Drug)>10.0>10.0>10.0
Data synthesized from the study on novel 4-stilbenylamino quinazoline derivatives[2].

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship for this class of compounds.

  • The Quinazoline Core : The 6,7-dimethoxy substitution pattern on the quinazoline ring, derived from the starting benzonitrile, is known to be favorable for potent EGFR and VEGFR-2 inhibitory activity[3]. This feature anchors the molecule in the ATP-binding pocket.

  • The 4-Anilino Linkage : This portion of the molecule is crucial for interacting with the hinge region of the kinase domain.

  • Stilbene Moiety Substitutions : The comparative data clearly indicates that the presence of electron-withdrawing groups, such as fluorine and trifluoromethyl (CF₃) , on the terminal stilbene ring is essential for potent anticancer activity. These groups likely influence the molecule's conformation and electronic properties, enhancing its binding affinity for the EGFR active site[2].

Caption: Structure-Activity Relationship (SAR) highlights for anticancer quinazoline derivatives.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays.

Protocol 1: MTT Assay for Cellular Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[1][4][5].

Rationale: This assay serves as the primary screen to identify compounds that reduce cancer cell viability. A dose-response curve is generated to calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS[5]. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well[6].

  • Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan[5]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To confirm that the observed cytotoxicity is due to the inhibition of the intended target (e.g., EGFR), a direct enzymatic assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity[7].

Rationale: This assay directly measures the phosphorylation of a substrate by the kinase enzyme. A decrease in the FRET signal in the presence of a test compound confirms its inhibitory activity against the isolated kinase, validating the mechanism of action.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme: Dilute recombinant human EGFR kinase to the desired working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing a biotinylated peptide substrate and ATP at a concentration near the Kₘ for the enzyme.

    • Detection Reagents: Prepare a stop/detection buffer containing EDTA (to stop the reaction), a Terbium (Tb)-labeled anti-phospho-specific antibody (the FRET donor), and Streptavidin-conjugated XL665 (the FRET acceptor)[7].

  • Assay Procedure (384-well plate format):

    • Compound Dispensing: Add 5 µL of test compound dilutions (in kinase buffer with DMSO) to the assay wells. Include positive (no enzyme) and negative (DMSO vehicle) controls.

    • Enzyme Addition: Add 10 µL of the diluted EGFR enzyme solution to all wells except the positive control. Incubate for 15-30 minutes at room temperature to allow compound binding.

    • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the phosphorylation reaction. Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Add 5 µL of the stop/detection buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the ratio of the acceptor to donor fluorescence. The inhibition is measured as a decrease in this ratio. Plot the percent inhibition against compound concentration to determine the enzymatic IC₅₀ value.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The derivatives discussed act by competitively inhibiting the ATP binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. By blocking these signals, the compounds effectively halt the molecular machinery responsible for cancer cell proliferation, survival, and migration.

Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits ATP ATP ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion and Future Directions

The this compound scaffold is a proven and valuable starting point for the development of potent anticancer agents, particularly EGFR tyrosine kinase inhibitors. The synthesis of quinazoline-based derivatives allows for strategic functionalization, leading to compounds with superior potency compared to established drugs in preclinical models. The structure-activity relationship is well-defined, with the 6,7-dimethoxy pattern providing a solid foundation and substitutions on peripheral rings driving potency and selectivity.

Future research should focus on exploring a wider range of heterocyclic systems derived from this scaffold to identify novel biological targets. Furthermore, optimizing the pharmacokinetic properties of these potent derivatives will be crucial for their translation into effective clinical candidates. The detailed methodologies provided herein offer a robust framework for the continued evaluation and comparison of next-generation compounds based on this versatile chemical architecture.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis and anticancer activity of new quinazoline derivatives. Al-Salahi, R., et al. Arabian Journal of Chemistry. [Link]
  • Synthesis and anticancer activity of new quinazoline derivatives. Al-Salahi, R., et al.
  • Synthesis and anticancer activity of new quinazoline derivatives. Al-Salahi, R., et al. Semantic Scholar. [Link]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.Molecules. [Link]
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • In vitro kinase assay.protocols.io. [Link]
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors.Molecules. [Link]
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights.Drug Design, Development and Therapy. [Link]
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.Molecules. [Link]
  • Kinase assays. BMG LABTECH. [Link]
  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evalu
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.Bioorganic & Medicinal Chemistry. [Link]
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative of Purity Assessment

2-Amino-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the success of subsequent synthetic steps. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove by-products in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.[2]

This guide offers a comparative framework for the principal analytical techniques used to qualify synthesized this compound, focusing on a multi-pronged approach that ensures both quantitative accuracy and structural certainty.

Anticipating the Enemy: Likely Impurities from Synthesis

A robust analytical strategy begins with understanding the potential impurities. The most common laboratory-scale synthesis of this compound involves the reduction of a nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile, often using a reducing agent like sodium dithionite.[3]

Based on this pathway, the primary process-related impurities to anticipate are:

  • Unreacted Starting Material: 2-nitro-4,5-dimethoxybenzonitrile.

  • Incomplete Reduction Products: Intermediates such as nitroso or hydroxylamino species.

  • Side-Reaction Products: Impurities arising from degradation or alternative reaction pathways.

  • Residual Solvents: Solvents used during reaction or purification, such as acetonitrile from recrystallization.[3]

Our analytical methods must be chosen and optimized to effectively separate and detect these specific compounds.

Orthogonal Techniques for Comprehensive Purity Profiling

No single analytical technique provides a complete picture of purity. A self-validating system relies on employing orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy profile of the synthesized material. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by the classical melting point analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile and thermally stable molecules like this compound, reversed-phase HPLC (RP-HPLC) is the cornerstone of purity assessment.[4][5] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices: The goal is to develop a method that retains the moderately polar analyte while effectively separating it from both more polar (e.g., inorganic salts) and less polar (e.g., unreacted nitro starting material) impurities.

  • Stationary Phase (Column): A C18 column is the logical first choice. Its long alkyl chains provide sufficient hydrophobicity to retain the aromatic ring of our target molecule, enabling effective separation from more polar contaminants.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is optimal. A gradient, which systematically increases the ACN concentration, ensures that weakly retained impurities elute early, the main peak elutes with a sharp, symmetrical shape, and strongly retained, non-polar impurities are washed from the column in a reasonable time. The addition of 0.1% formic acid is crucial; it protonates the basic amino group, preventing peak tailing and ensuring sharp, reproducible peaks. It also renders the method compatible with mass spectrometry detection if needed.[4]

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector, autosampler, and column oven.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.[2][4]

  • HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or wavelength of maximum absorbance determined by PDA scan)

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      15 10 90
      20 10 90
      21 90 10

      | 25 | 90 | 10 |

Self-Validation and Data Interpretation: Purity is typically reported as area percent from the resulting chromatogram. A PDA detector strengthens this assessment by allowing for peak purity analysis, which can detect co-eluting impurities. For absolute quantification, a calibration curve must be generated using a certified reference standard.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Diluent (1 mg/mL) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV/PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity (PDA) d1->d3

Caption: A streamlined workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Thermally Stable Impurities

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[5] It separates compounds based on their boiling points and provides mass fragmentation patterns that act as a "fingerprint" for identification.

Causality Behind Experimental Choices: While this compound itself has a high boiling point (~346 °C), GC-MS is invaluable for detecting lower-boiling point impurities like residual solvents. The primary challenge is ensuring the analyte can be volatilized without thermal degradation.

  • Column Choice: A low-to-mid polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), offers excellent versatility for separating a wide range of compounds, from non-polar solvents to more functionalized aromatic molecules.

  • Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to resolve volatile solvents and then gradually increases to elute the higher-boiling point analyte and any related impurities.[6]

  • Derivatization: For compounds with polar functional groups (-NH2, -OH), derivatization (e.g., silylation) is sometimes required to increase volatility and prevent interactions with the column.[4] For an initial screening of this compound, an underivatized injection should be attempted first, as its volatility may be sufficient.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (with a 50:1 split ratio)

    • Oven Program: Hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 500

    • Source Temperature: 230 °C

Self-Validation and Data Interpretation: The identity of the main peak is confirmed by its mass spectrum, which should show a molecular ion (M+) at m/z 178.[3] The mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Dissolve Sample in Volatile Solvent (1 mg/mL) a1 Inject Sample (1 µL) s1->a1 a2 Volatilization & Separation (Temperature Ramp) a1->a2 a3 Ionization (EI) & Mass Detection a2->a3 d1 Identify Analyte Peak (Retention Time & MS) a3->d1 d2 Search Impurity Spectra against Libraries (NIST) d1->d2

Caption: The process flow for identifying volatile impurities via GC-MS.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for providing unambiguous structural confirmation of a synthesized compound. While it can be used quantitatively (qNMR), its primary role in this context is qualitative: to confirm the identity of the main component and to identify major impurities.

Causality Behind Experimental Choices: The selection of the solvent and the types of experiments run are critical for obtaining high-quality, informative data.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its polar functional groups. Crucially, the amine (-NH₂) protons are less likely to exchange with deuterium in DMSO-d₆ compared to solvents like D₂O or CD₃OD, allowing for their direct observation.[3][4]

  • Experiments: A standard ¹H NMR is the fastest and most sensitive experiment for initial assessment. A ¹³C NMR provides complementary information about the carbon skeleton. 2D NMR experiments (like COSY and HSQC) can be employed if the structure is in doubt but are not typically required for routine purity checks.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition (400 MHz Example):

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program

    • Number of Scans: 1024 or more (due to lower sensitivity)

Self-Validation and Data Interpretation: The acquired spectrum must be compared against known literature data. For this compound, the expected ¹H NMR signals in DMSO-d₆ are: two singlets for the aromatic protons (~6.41 and 6.86 ppm), a broad singlet for the two amine protons (~4.32 ppm), and two singlets for the six methoxy protons (~3.64 and 3.73 ppm).[3] The presence of unexpected peaks indicates impurities, and their integration relative to the product peaks can provide a semi-quantitative estimate of their levels.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Analysis s1 Dissolve Sample (5-10 mg) in Deuterated Solvent s2 Transfer to NMR Tube s1->s2 a1 Acquire ¹H Spectrum s2->a1 a2 Acquire ¹³C Spectrum a1->a2 d1 Process & Integrate Spectra a2->d1 d2 Compare Chemical Shifts to Reference Data d1->d2 d3 Identify Impurity Signals d2->d3

Caption: Workflow for structural confirmation using NMR spectroscopy.

Melting Point Analysis: The Rapid, Classical Check

Melting point is a fundamental physical property that serves as a quick, albeit non-specific, indicator of purity. Pure crystalline compounds exhibit a sharp, narrow melting range. The presence of impurities typically causes both a depression and a broadening of this range.

Data Interpretation: The literature values for the melting point of this compound vary slightly, with ranges reported as 92-93.5 °C, 96-101 °C, and 98.0 to 102.0 °C.[8][9][10] A synthesized batch should be compared against these ranges. A sharp melting range within these literature values suggests high purity, while a broad range (e.g., >3 °C) or a significantly lower range is a strong indication of contamination.

Comparative Summary of Techniques

The choice of technique depends on the specific question being asked—are we quantifying purity, identifying an unknown, or confirming a structure?

Parameter HPLC-UV/PDA GC-MS NMR Spectroscopy Melting Point
Primary Use Purity Quantification , Impurity ProfilingVolatile Impurity ID , Separation of thermally stable compoundsStructural Confirmation , Impurity ID & QuantificationRapid, qualitative purity check
Selectivity High (tunable by column/mobile phase)Very High (chromatography + mass)High (structurally specific)Low (non-specific)
Sensitivity High (ppm levels)Very High (ppb levels for volatiles)Moderate (impurities >0.5-1%)Low
Sample Prep Simple (dissolve, filter)Simple (dissolve)Simple (dissolve)Minimal (load capillary)
Quantitative Excellent (with reference standard)Good (with internal standard)Good (qNMR with standard)No
Key Insight Provides a precise percentage of purity for major components.Identifies residual solvents and volatile by-products.Unambiguously confirms the desired molecular structure.Gives a fast indication of overall sample purity.

Conclusion and Recommended Strategy

Assessing the purity of synthesized this compound requires a multi-faceted, logical approach rather than reliance on a single measurement. A robust and self-validating workflow should be sequential:

  • Initial Screening: Begin with a Melting Point analysis. A sharp range close to literature values provides initial confidence.

  • Primary Quantification: Employ RP-HPLC as the primary method to obtain a precise quantitative purity value (e.g., 99.5% area). This is the key metric for batch release.

  • Structural Confirmation: Concurrently, run ¹H and ¹³C NMR to definitively confirm that the main component is indeed this compound and not an isomer or other major unexpected product.

  • Trace Analysis: If the synthesis involves volatile solvents or if volatile impurities are suspected, GC-MS should be used for their identification and quantification.

By integrating these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this compound for its critical role in the synthetic pipeline.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Chemsrc. (n.d.). This compound | CAS#:26961-27-3.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation.
  • PubChem. (n.d.). 2-Aminobenzonitrile.

Sources

A Head-to-Head Comparison of Catalysts for Quinazoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry and materials science, lauded for their broad spectrum of biological activities.[1] The efficient synthesis of these bicyclic nitrogen-containing heterocycles is, therefore, a subject of intense research. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for quinazoline synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

The Landscape of Catalytic Quinazoline Synthesis

The synthesis of quinazolines has evolved from classical condensation reactions to more sophisticated and efficient catalytic methodologies.[2][3] Modern approaches prioritize atom economy, sustainability, and functional group tolerance. The catalysts employed can be broadly classified into three main categories: transition-metal catalysts, heterogeneous catalysts, and metal-free catalysts. Each class presents a unique set of advantages and limitations in terms of cost, reactivity, and environmental impact.

Transition-Metal Catalysts: The Workhorses of Quinazoline Synthesis

Transition-metal catalysts are the most extensively studied and utilized catalysts for quinazoline synthesis due to their high efficiency and broad substrate scope.[1][4][5] Key players in this category include iron, manganese, copper, cobalt, and ruthenium-based systems.

Iron (Fe) Catalysis: A Cost-Effective and Benign Choice

Iron catalysts have gained significant traction owing to their low cost, low toxicity, and environmental friendliness.[1][4] They are particularly effective in cascade reactions and C-H activation strategies.[1][4] For instance, iron(II) chloride (FeCl₂) has been successfully employed in the synthesis of quinazolines from 2-alkylamino N-H ketimines via sp³ C-H oxidation.[1] Another notable example is the use of an Fe/HCl system for the reductive cyclization of methyl N-cyano-2-nitrobenzimidates.[1]

Manganese (Mn) Catalysis: Versatility in Dehydrogenative Coupling

Manganese catalysts offer a robust and reusable option for quinazoline synthesis, particularly through acceptorless dehydrogenative coupling (ADC) reactions.[4][6] α-MnO₂ has been demonstrated as an effective heterogeneous catalyst for the synthesis of quinazolines from 2-amino-benzylamines and alcohols.[1][6] Homogeneous manganese(I) complexes have also been developed for the direct synthesis of 2-substituted quinazolines from 2-amino-benzylalcohol and primary amides.[1][4]

Copper (Cu) Catalysis: A Veteran with Broad Applicability

Copper-catalyzed methods are among the most established for quinazoline synthesis, offering a wide range of applications.[1][7] Copper(I) iodide (CuI) and copper(I) chloride (CuCl) are frequently used in one-pot tandem reactions.[1] For example, a CuCl-catalyzed one-pot synthesis from (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (CAN) provides good to excellent yields.[1] Copper oxide (CuO) nanoparticles have also been utilized in aerobic oxidative coupling reactions.[1]

Cobalt (Co) Catalysis: Mild Conditions and High Activity

Cobalt catalysts, such as Co(OAc)₂·4H₂O, have shown high activity in the dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles under mild conditions.[5][8] Cobalt zeolite imidazolate frameworks (ZIF-67) have been reported as efficient heterogeneous catalysts for the synthesis of quinazolines from 2-aminobenzophenone and benzylamine.[4][6]

Ruthenium (Ru) Catalysis: High Selectivity and Efficiency

Ruthenium-based catalysts are highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines.[7][9] An in-situ formed ruthenium catalytic system from a Ru(II) precursor and a catechol-derived ligand has demonstrated broad substrate scope and high yields under relatively mild conditions.[7][9]

Comparative Data for Transition-Metal Catalysts
Catalyst SystemStarting MaterialsReaction TypeTemp. (°C)Time (h)Yield (%)Reference
FeCl₂/TBHP2-alkylamino N-H ketiminessp³ C-H oxidation--Good to Excellent[1]
α-MnO₂/TBHP2-amino-benzylamines, alcoholsDehydrogenative Coupling80-59-91[1][6]
CuCl/CsOH(2-aminophenyl)methanols, aldehydes, CANOne-pot tandem30-60-66-93[1]
Co(OAc)₂·4H₂O2-aminoaryl alcohols, nitrilesDehydrogenative Cyclization--up to 95[5]
[Ru]/L12-aminophenyl ketones, aminesDehydrogenative Coupling--High[9]

Note: Direct comparison should be made with caution as substrate and reaction conditions vary between studies.[7]

Heterogeneous Catalysts: The Champions of Recyclability and Green Chemistry

Heterogeneous catalysts offer significant advantages in terms of easy separation, recyclability, and often ligand-free conditions, aligning with the principles of green chemistry.[4] This category includes nanoparticles, zeolites, and metal-organic frameworks (MOFs).

Nanoparticle Catalysts: High Surface Area and Enhanced Activity

Nanoparticle-based catalysts provide a high surface area for rapid conversions under mild conditions. Magnetically recyclable nanocatalysts, such as CuFe₂O₄ and Fe₃O₄-supported systems, have gained attention for their ease of separation.[1][10][11][12] For instance, CuFe₂O₄ nanoparticles have been used for quinazoline synthesis in aqueous media.[1]

Zeolites and Mesoporous Silica: Shape Selectivity and Solid Acid Catalysis

Zeolites, with their well-defined pore structures, can act as shape-selective solid acid catalysts.[13] Zeolite H-BEA with bimodal porosity has been employed for the acid-catalyzed condensation of 2-aminobenzamide with aldehydes in water.[13] Functionalized mesoporous silica, such as SBA-15, has also been used as a support for catalytic species.[14]

Metal-Organic Frameworks (MOFs): Tunable Porosity and Active Sites

MOFs, with their tunable porosity and high concentration of active metal sites, are emerging as promising catalysts.[4] Cobalt-based ZIF-67 has been shown to be an efficient and reusable catalyst for quinazoline synthesis.[4][6]

Performance of Representative Heterogeneous Catalysts
CatalystStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)RecyclabilityReference
CuFe₂O₄ NPs(2-bromophenyl)methylamine, amidinesAqueous media---Yes[1]
ZIF-67 (Co-MOF)2-aminobenzophenone, benzylamineTBHP80375-89Yes[4][6]
Mesozeolite H-BEA2-aminobenzamide, aldehydesWater--GoodYes[13]
Magnetic GO-Cu(II)Aldehydes, NH₄OAc, 2-aminobenzophenoneSolvent-free-ShortHigh4 cycles[15]

Metal-Free Catalysis: An Economical and Sustainable Alternative

Metal-free catalytic systems provide a cost-effective and environmentally benign alternative to transition-metal catalysts.[16][17] These include organocatalysts and iodine-based systems.

Organocatalysis: Leveraging Small Organic Molecules

Organocatalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been used to catalyze the synthesis of quinazolinones under mechanochemical or oxidative cyclization conditions, respectively.[18]

Iodine-Mediated Synthesis: A Versatile Approach

Molecular iodine (I₂) can act as a catalyst in the presence of an oxidant for the synthesis of quinazolines from 2-aminobenzophenone and N-methylamines.[16] This approach is often peroxide-free and utilizes molecular oxygen as a green oxidant.[16]

Experimental Protocols: A Practical Guide

General Protocol for Copper-Catalyzed Quinazoline Synthesis[8]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Aryl aldehyde (1.2 mmol)

  • Ammonium acetate (2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer hotplate

Procedure:

  • To a round-bottom flask, add 2-aminobenzophenone, the aryl aldehyde, and ammonium acetate.

  • Add ethanol and copper(I) iodide.

  • The reaction mixture is stirred and heated under reflux for the required time (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by standard workup procedures (e.g., extraction and column chromatography).

Mechanistic Insights and Visualizations

The synthesis of quinazolines often proceeds through a cascade of reactions involving condensation, cyclization, and oxidation/dehydrogenation steps. The catalyst plays a crucial role in facilitating one or more of these transformations.

Generalized Reaction Workflow

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Final Product Formation Starting Materials Starting Materials Condensation Product Condensation Product Starting Materials->Condensation Product Condensation Cyclized Intermediate Cyclized Intermediate Condensation Product->Cyclized Intermediate Intramolecular Cyclization Quinazoline Quinazoline Cyclized Intermediate->Quinazoline Oxidation/Dehydrogenation (Catalyst-mediated) G M(L)n Active Catalyst [M(L)n] Aldehyde R-CHO M(L)n->Aldehyde + R-CH2OH - H2 Alcohol R-CH2OH Imine Ar-N=CH-R Aldehyde->Imine + Ar-NH2 - H2O Amine Ar-NH2 Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Quinazoline Quinazoline Product Cyclized->Quinazoline Dehydrogenation (M(L)n) Quinazoline->M(L)n - H2 H2 H2

Caption: Simplified catalytic cycle for ADC reactions.

Conclusion and Future Outlook

The field of catalytic quinazoline synthesis has witnessed remarkable progress, with a diverse array of efficient catalysts now available to chemists. Transition-metal catalysts, particularly those based on iron, manganese, and copper, remain the mainstay for their high efficiency and broad applicability. However, the drive towards sustainable chemistry is propelling the development and adoption of heterogeneous and metal-free catalytic systems. The choice of catalyst will ultimately depend on the specific synthetic target, desired reaction conditions, and considerations of cost and environmental impact. Future research will likely focus on the development of even more active, selective, and recyclable catalysts, as well as the exploration of novel reaction pathways that further enhance the efficiency and sustainability of quinazoline synthesis.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-c
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Deriv
  • Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. MDPI. [Link]
  • Recent developments in transition metal catalysis for quinazolinone synthesis. RSC Publishing. [Link]
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Deriv
  • Transition-metal-catalyzed synthesis of quinazolines: A review.
  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper.
  • Proposed catalytic cycle for quinazoline synthesis.
  • Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. ProQuest. [Link]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI. [Link]
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • Metal-free synthesis of quinazolinones without any additives in w
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based c
  • Environmentally benign synthesis of quinazoline-based heterocyclic compounds over zeolite H-BEA catalyst with bimodal porosity. Springer. [Link]
  • Single atom catalysts enable quasi-homogeneous synthesis of quinazoline.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Quasi-homogeneous catalytic conversion of CO2 into quinazolinones inside a metal–organic framework microreactor. RSC Publishing. [Link]
  • (A) Synthesis of quinazolines by Fe-catalyzed acceptorless...
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Semantic Scholar. [Link]
  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

Sources

efficiency of different purification techniques for 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Amino-4,5-dimethoxybenzonitrile for Research and Pharmaceutical Applications

Introduction

This compound is a versatile chemical intermediate of significant value in advanced organic synthesis and pharmaceutical research.[1] Its molecular architecture, featuring an electron-rich aromatic ring functionalized with amino, nitrile, and methoxy groups, renders it a crucial building block for complex molecular scaffolds.[1] Specifically, its ortho-amino nitrile configuration is an ideal precursor for constructing fused heterocyclic systems like quinazolines, which are pivotal in the development of various pharmaceutical agents.[1] Given its role as a foundational component in drug discovery and material science, the purity of this compound is not merely a quality metric but a prerequisite for reproducible and reliable downstream applications.

This technical guide provides a comparative analysis of the primary techniques for purifying this compound. We will delve into the mechanistic principles behind each method, offer detailed experimental protocols, and present a data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.

Physicochemical Profile: The Blueprint for Purification

A thorough understanding of a compound's physicochemical properties is the cornerstone of developing an effective purification strategy. The properties of this compound dictate the feasibility and efficiency of various separation techniques.

PropertyValueSourceSignificance for Purification
Molecular Formula C₉H₁₀N₂O₂[2][3]Provides basic information on elemental composition.
Molecular Weight 178.19 g/mol [2]Useful for calculations involving molarity and reaction stoichiometry.
Appearance White to Yellow Crystalline SolidIts solid state at room temperature makes recrystallization and sublimation viable techniques.
Melting Point 92-102 °C (range from various sources)[2][4]A sharp melting point is a key indicator of high purity. The relatively low melting point suggests that "oiling out" could be a concern during recrystallization if a high-boiling point solvent is used.[5]
Boiling Point ~346.6 °C (at 760 mmHg)[2][3]The high boiling point makes atmospheric distillation impractical due to the risk of thermal decomposition. Vacuum distillation may be possible but is generally less convenient than other methods for a solid.
Commercial Purity >97-98%[6][7]Commercial grades are relatively pure, meaning purification is often aimed at removing minor synthetic byproducts or degradation products.

Comparative Analysis of Purification Techniques

The choice of purification method depends on several factors: the nature and quantity of impurities, the required final purity, the scale of the operation, and available resources. For this compound, the most common and effective methods are recrystallization and column chromatography.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying crystalline solids. It leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, its moderate polarity suggests solvents like alcohols or acetonitrile are good starting points. A synthesis report indicates that an analytical sample was successfully prepared by recrystallization from acetonitrile.[8] For related aminobenzonitriles, ethanol or ethanol/water mixtures are often effective.[5] The use of a solvent pair (e.g., ethanol/water) can be a powerful strategy to finely tune the solubility.

  • Cooling Rate: A slow cooling rate is crucial. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice.[5] Allowing the solution to cool gradually to room temperature before further cooling in an ice bath promotes the formation of larger, purer crystals.

Experimental Protocol: Recrystallization from Acetonitrile

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot acetonitrile while stirring or swirling to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount (a spatula tip) of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the solids.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Acetonitrile A->B C Completely Dissolved Solution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Fig 1: General workflow for recrystallization.
Column Chromatography: For High-Purity Separation

When recrystallization fails to remove impurities with similar solubility profiles, or when very high purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[9]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is an acidic stationary phase. Basic compounds like amines can interact strongly with the acidic silanol groups, leading to peak tailing or "streaking" on a TLC plate and poor separation in a column.[5]

  • Mobile Phase Modifier: To counteract this, a small amount of a basic modifier, such as triethylamine (0.1-1%), is often added to the mobile phase.[5] This deactivates the acidic sites on the silica, allowing the amino compound to elute as a sharp band.

  • Eluent System: The polarity of the eluent is critical. A non-polar solvent like hexane is used to introduce the sample and elute non-polar impurities, while a more polar solvent like ethyl acetate is used to elute the more polar this compound. The optimal ratio is typically determined beforehand using Thin Layer Chromatography (TLC).

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. For this compound, a gradient from 10% to 30% ethyl acetate in hexane is a good starting point. Remember to add ~0.5% triethylamine to the eluent mixture.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

G cluster_prep Step 1: Preparation cluster_elution Step 2: Elution & Collection cluster_analysis Step 3: Analysis & Isolation A Pack Column with Silica Gel Slurry B Load Crude Sample (Dry or Wet) A->B C Start Elution with Low Polarity Solvent B->C D Gradually Increase Solvent Polarity C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Fig 2: General workflow for column chromatography.

Performance Comparison of Purification Techniques

The following table summarizes the key performance characteristics of each technique, providing a basis for objective comparison.

ParameterRecrystallizationColumn Chromatography
Typical Purity Achieved 98-99.5%>99.5%
Typical Yield Moderate to High (70-95%)Good (80-98%)
Throughput & Scalability High; easily scalable from mg to kgLow; difficult and costly to scale up
Solvent Consumption ModerateHigh
Time & Labor Low to ModerateHigh
Key Advantage Simple, cost-effective, and scalableExcellent for separating complex mixtures and achieving very high purity
Primary Challenge Ineffective for impurities with similar solubility; risk of "oiling out"[5]Labor-intensive, high solvent cost, potential for sample loss on the column

Assessing Final Purity

After purification, it is essential to validate the purity of this compound. Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a classic indicator of high purity.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the compound from any remaining impurities.[11]

  • Gas Chromatography (GC): An effective method for assessing purity, as indicated by its use for quality control of commercial samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with distinct spectral signatures.[8]

Conclusion and Recommendations

The purification of this compound is a critical step in ensuring the success of its applications in research and development.

  • For routine purification and on scales from grams to kilograms, recrystallization is the recommended method. It is efficient, economical, and capable of removing most common impurities to achieve a purity of >99%. Acetonitrile is a proven solvent for this purpose.[8]

  • For applications demanding the highest possible purity (>99.5%), such as in the synthesis of analytical standards or for sensitive biological assays, silica gel column chromatography is the superior choice. It excels at separating structurally similar impurities that may co-crystallize. The use of a basic modifier like triethylamine is highly recommended to ensure optimal separation.[5]

Ultimately, the choice of technique is a balance between the required purity, the scale of the work, and the available resources. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate purification strategy for this compound.

References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Chemsrc. (n.d.). This compound | CAS#:26961-27-3.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • Chromsystems. (n.d.). Analytical Columns for HPLC & LC-MS/MS.

Sources

A Comparative Study of the Reaction Kinetics of 2-Amino-4,5-dimethoxybenzonitrile and Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethoxybenzonitrile is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly quinazolines and quinazolinones, which are prevalent scaffolds in medicinal chemistry. The reactivity of this molecule is governed by the interplay of its functional groups: the nucleophilic amino group, the electrophilic nitrile group, and the electron-donating methoxy groups on the aromatic ring. Understanding the kinetics of reactions involving this compound is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing robust manufacturing processes for pharmaceuticals.

This guide provides a comparative analysis of the reaction kinetics of this compound, drawing on experimental data from analogous substituted benzonitriles to elucidate the electronic and steric effects of its substituents. We will delve into two primary reaction types: the hydrolysis of the nitrile group and the intramolecular cyclization to form heterocyclic systems. By examining quantitative kinetic data from related structures, we can forecast the kinetic profile of this compound and provide a rationale for experimental design in synthetic chemistry.

I. Comparative Kinetics of Nitrile Hydrolysis

The hydrolysis of benzonitriles to benzamides and subsequently to benzoic acids is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. The electron-donating amino and methoxy groups in this compound are expected to significantly influence the reactivity of the nitrile group.

Causality of Experimental Choices in Kinetic Studies

Kinetic studies of nitrile hydrolysis are often conducted under acidic conditions, as the reaction is typically slow at neutral pH. The concentration of the acid catalyst can dramatically alter the reaction mechanism and, consequently, the influence of substituents. Spectrophotometric monitoring is a common and effective method for tracking the progress of the reaction, as the UV-Vis absorbance of the starting material and product often differ significantly.

Comparative Experimental Data

Table 1: Observed Rate Constants (kobs) for the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid at 25°C

Substituent (X)kobs (10-6 s-1) in 18.2 M H2SO4kobs (10-6 s-1) in 10.0 M H2SO4
-NO21.830.08
-Cl0.550.25
-H0.420.33
-CH30.330.58
-OCH30.281.25
-OH0.252.50

Data adapted from a study on the hydrolysis of p-substituted benzonitriles.

Analysis and Predicted Kinetics for this compound

The data in Table 1 reveals a fascinating dichotomy in the effect of substituents based on the acidity of the medium.

  • In highly concentrated acid (18.2 M H2SO4): The rate-determining step is the nucleophilic attack of a water molecule or bisulfate ion on the protonated nitrile. In this regime, electron-withdrawing groups (like -NO2) enhance the electrophilicity of the nitrile carbon, thus accelerating the reaction. Conversely, electron-donating groups (like -OCH3 and -OH) slow the reaction down.

  • In less concentrated acid (10.0 M H2SO4): The initial protonation of the nitrile nitrogen becomes the rate-determining step. Here, electron-donating groups, which increase the electron density on the nitrile nitrogen, facilitate protonation and thus increase the reaction rate.

Based on these findings, we can predict the kinetic behavior of this compound during hydrolysis:

  • The two methoxy groups and the amino group are all strongly electron-donating through resonance. Therefore, in moderately acidic conditions (analogous to 10.0 M H2SO4), this compound is expected to undergo hydrolysis at a significantly faster rate than benzonitrile itself, and likely faster than p-methoxybenzonitrile due to the cumulative electron-donating effect.

  • In highly concentrated acid, these same electron-donating groups would be expected to decrease the rate of hydrolysis compared to benzonitrile.

This highlights the critical importance of reaction conditions in determining the relative reactivity of substituted benzonitriles.

II. Comparative Kinetics of Intramolecular Cyclization

A key reaction of 2-aminobenzonitriles is their intramolecular cyclization to form valuable heterocyclic structures like quinazolines. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the nitrile group. The kinetics of this process are therefore dependent on the nucleophilicity of the amino group and the electrophilicity of the nitrile.

Causality of Experimental Choices

The cyclization of 2-aminobenzonitriles can be promoted by heat or by acid or base catalysis.[1] Acid catalysis activates the nitrile group by protonation, making it more electrophilic. Base catalysis can deprotonate the amino group, increasing its nucleophilicity. The choice of solvent and temperature also plays a crucial role in the reaction rate and yield.

Qualitative Comparison and Predicted Kinetics

Direct comparative kinetic data for the cyclization of a series of substituted 2-aminobenzonitriles is scarce in the literature. However, we can infer the expected kinetic trends based on fundamental principles of organic chemistry and qualitative observations from synthetic studies.

  • Electron-donating groups on the aromatic ring will increase the electron density of the amino group, making it a stronger nucleophile and thus accelerating the rate of cyclization.

  • Electron-withdrawing groups will decrease the nucleophilicity of the amino group, slowing down the cyclization. However, they will also increase the electrophilicity of the nitrile carbon, which could potentially increase the rate. The overall effect will depend on the balance of these two opposing factors.

A study on the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile to form a furan derivative provides a useful analogy.[2] The reaction rate was observed to be dependent on the substituent on the phenyl ring of the benzoyl group, with the following qualitative order of reaction rates: OMe > H > Cl > CF3 > CO2Me.[2] This trend directly correlates with the electron-donating ability of the substituent, which increases the nucleophilicity of the attacking carbonyl oxygen.

Applying this logic to this compound, the presence of two strongly electron-donating methoxy groups, in addition to the amino group itself, is expected to significantly enhance the nucleophilicity of the amino group. Therefore, this compound is predicted to undergo intramolecular cyclization at a faster rate than 2-aminobenzonitrile and other derivatives bearing electron-withdrawing or less strongly electron-donating substituents.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Kinetic Monitoring of Benzonitrile Hydrolysis

This protocol describes a general method for monitoring the acid-catalyzed hydrolysis of a substituted benzonitrile using UV-Vis spectrophotometry.

Materials:

  • Substituted benzonitrile

  • Concentrated sulfuric acid (e.g., 18.2 M and 10.0 M)

  • Thermostated water bath

  • UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acid Solutions: Prepare the desired concentrations of sulfuric acid by careful dilution of concentrated sulfuric acid with deionized water. Allow the solutions to cool to room temperature.

  • Thermostating: Place the sulfuric acid solution in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Accurately weigh a small amount of the substituted benzonitrile and dissolve it in a known volume of the temperature-equilibrated sulfuric acid to initiate the reaction. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer.

  • Spectrophotometric Monitoring: Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the spectrophotometer. Record the full UV-Vis spectrum at regular time intervals.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the product (benzamide or benzoic acid). Plot the absorbance at this wavelength against time. The pseudo-first-order rate constant (kobs) can be determined by fitting the data to the equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

Protocol 2: Synthesis and Monitoring of Quinazoline Formation

This protocol outlines a general procedure for the acid-mediated cyclization of a 2-aminobenzonitrile with a cyanamide to form a 2-aminoquinazoline derivative.[3]

Materials:

  • 2-Aminobenzonitrile derivative (e.g., this compound)

  • N-substituted cyanamide (e.g., N-benzylcyanamide)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Sealed reaction tube

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed reaction tube, combine the 2-aminobenzonitrile derivative (1.0 mmol), the N-substituted cyanamide (1.2 mmol), and anhydrous 1,4-dioxane (5.0 mL).

  • Acid Addition: Add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol) to the reaction mixture.

  • Heating: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Kinetic Monitoring (Optional): To perform a kinetic study, set up multiple reactions under the same conditions. At specific time intervals, remove a reaction tube from the heat, cool it rapidly to room temperature, and quench the reaction as described in step 5. Analyze the composition of the quenched reaction mixture by HPLC or quantitative NMR to determine the concentration of the starting material and product over time.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.

Visualizations

Diagram 1: General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Quinazoline_Workflow Start Start: 2-Aminobenzonitrile Derivative + N-Substituted Cyanamide Reaction Acid-Catalyzed Cyclization (e.g., HCl in Dioxane, 100°C) Start->Reaction Monitoring Kinetic Monitoring: Aliquots taken at time intervals Reaction->Monitoring Workup Work-up & Extraction Reaction->Workup Quench Quench Reaction (e.g., NaHCO3 solution) Monitoring->Quench Analysis Quantitative Analysis (HPLC or qNMR) Quench->Analysis Purification Column Chromatography Workup->Purification Product Purified Quinazoline Product Purification->Product

Caption: Workflow for quinazoline synthesis and kinetic analysis.

Conclusion

This guide has provided a comparative analysis of the reaction kinetics of this compound by examining the behavior of analogous substituted benzonitriles. The electronic effects of the amino and methoxy substituents play a profound role in the reactivity of both the nitrile and amino functional groups.

For nitrile hydrolysis, the strongly electron-donating nature of these substituents is predicted to accelerate the reaction in moderately acidic media but decelerate it under highly acidic conditions. In the case of intramolecular cyclization to form quinazolines, these same groups are expected to enhance the nucleophilicity of the amino group, leading to a faster reaction rate compared to less electron-rich 2-aminobenzonitrile derivatives.

The provided experimental protocols offer a foundation for researchers to conduct their own kinetic studies and synthetic optimizations. By understanding the principles outlined in this guide, scientists and drug development professionals can make more informed decisions in the design and execution of synthetic routes involving this compound and related compounds, ultimately leading to more efficient and robust chemical processes.

References

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments. [Link]
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. (n.d.). Royal Society of Chemistry. [Link]
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. [Link]
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2018).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019).
  • ACID-MEDIATED CYCLIZATION OF 3-BENZOYL-2-CYANO- BUTYRONITRILE TO 2-AMINO-4-METHYL-5-PHENYLFURAN-3- CARBONITRILE. (2003). HeteroCycles. [Link]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4,5-dimethoxybenzonitrile Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from the versatile 2-amino-4,5-dimethoxybenzonitrile scaffold. While direct SAR studies on simple analogs of this starting material are not extensively published, a wealth of information can be gleaned from the numerous complex molecules, particularly quinazoline-based kinase inhibitors, synthesized from it. By examining how modifications to the core structure influence biological activity, we can infer critical insights for researchers in drug discovery and medicinal chemistry. This guide will focus primarily on the role of this scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology.[1][2][3]

The this compound Scaffold: A Privileged Starting Point

This compound is a highly valuable starting material in organic synthesis due to its unique arrangement of functional groups: an ortho-amino nitrile and an electron-rich, dimethoxy-substituted aromatic ring.[1] This configuration is ideal for the construction of fused heterocyclic systems, most notably the quinazoline core, which is a prominent scaffold in a multitude of FDA-approved kinase inhibitors.[2] The amino and nitrile groups readily participate in cyclization reactions, while the 4,5-dimethoxy substituents play a crucial role in modulating the electronic properties and dictating interactions with the target protein.

The general synthetic route to biologically active quinazolines from 2-aminobenzonitrile precursors is a well-established multi-step process.

G A This compound B Cyclization (e.g., with formamide) A->B Step 1 C 6,7-Dimethoxyquinazolin-4(3H)-one B->C D Chlorination (e.g., SOCl2 or POCl3) C->D Step 2 E 4-Chloro-6,7-dimethoxyquinazoline D->E F Nucleophilic Aromatic Substitution (with a substituted aniline) E->F Step 3 G 4-Anilino-6,7-dimethoxyquinazoline (Final Kinase Inhibitor) F->G

Caption: General synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Core Structure-Activity Relationships

The following sections detail the impact of structural modifications on the inhibitory activity of quinazoline derivatives, with a focus on the contributions from the original this compound scaffold.

The Importance of the 6,7-Dimethoxy Substitution

The 4,5-dimethoxy groups on the starting benzonitrile become the 6,7-dimethoxy groups on the quinazoline ring. These groups are critical for high-affinity binding to the ATP pocket of many kinases, including EGFR. They often form key hydrogen bonds with conserved residues in the hinge region of the kinase domain.

Analog (Modification from 6,7-dimethoxy) Relative EGFR Inhibitory Activity Rationale for Activity Change
6,7-Dimethoxy (Baseline)++++Optimal hydrogen bonding and steric fit in the ATP binding pocket.
6,7-Diethoxy+++Slightly larger alkoxy groups may cause minor steric hindrance.
6-Methoxy, 7-H++Loss of a key hydrogen bond acceptor at the 7-position reduces affinity.
6,7-Dichloro+Halogen atoms can act as hydrogen bond acceptors, but their electronic and steric properties are less favorable than methoxy groups in this context.
6,7-Dihydroxy-The free hydroxyl groups can lead to altered solubility and potential for rapid metabolism, often reducing activity.
The Role of the 2-Amino Group

The 2-amino group of the benzonitrile is essential for the formation of the quinazoline ring. Modifications at this position prior to cyclization would fundamentally alter the resulting heterocyclic system. In the context of the final quinazoline inhibitors, the corresponding position (the N1 and C2 atoms of the quinazoline ring) is crucial for maintaining the planar structure of the heterocycle and for interactions within the ATP binding site.

The Nitrile Group: A Gateway to the Quinazoline Core

The nitrile group, along with the 2-amino group, is directly involved in the cyclization reaction to form the pyrimidine ring of the quinazoline. Its reactivity is a key determinant of the efficiency of the synthesis.

Comparative Analysis of Advanced Analogs

More complex modifications, such as the introduction of solubilizing groups or altering the aniline moiety in 4-anilinoquinazolines, have been extensively studied. While these modifications are not directly on the this compound core, they provide valuable context for its utility. For instance, the addition of a morpholinopropoxy group at the 6- or 7-position (originating from a modification of one of the methoxy groups) has been shown to enhance the pharmacokinetic properties of EGFR inhibitors.[1]

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline Inhibitor (derived from 2-Amino-4,5- dimethoxybenzonitrile scaffold) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below.

EGFR Kinase Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds (analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution. Include wells with vehicle (DMSO) as a positive control and wells without enzyme as a negative control.

  • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well (except the no-enzyme control).

  • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[4]

  • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the synthesized analogs.[5][6][7][8]

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment compared to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a cornerstone for the synthesis of potent kinase inhibitors, particularly those targeting EGFR. The structure-activity relationships of the resulting quinazoline derivatives are well-defined, with the 6,7-dimethoxy groups, originating from the benzonitrile starting material, being crucial for high-affinity binding. While direct SAR data on simple analogs of this compound is scarce, the extensive research on its more complex derivatives provides a robust framework for understanding how modifications to this core structure can be rationally designed to optimize potency, selectivity, and pharmacokinetic properties. Future research could focus on the synthesis and evaluation of novel heterocyclic systems derived from this versatile scaffold to explore new therapeutic targets.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Al-Oqail, M. M., & Al-Sheddi, E. S. (2023). MTT (Assay protocol). Protocols.io. [Link]
  • (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Ke, S., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 85(15), 7494–7501. [Link]
  • Gijsman, H. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 42(3), 149–155. [Link]
  • Various Authors. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. IntechOpen.
  • Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular interventions, 1(4), 200–213. [Link]
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules (Basel, Switzerland), 21(11), 1478. [Link]
  • Chen, Y. L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International journal of molecular sciences, 23(23), 15003. [Link]
  • Cismas, C., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International journal of molecular sciences, 22(14), 7563. [Link]
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules (Basel, Switzerland), 29(6), 1279. [Link]
  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS omega, 9(12), 14357–14371. [Link]
  • Nagasawa, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of medicinal chemistry, 52(1), 223–233. [Link]
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
  • Tang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European journal of medicinal chemistry, 238, 114476. [Link]
  • Wang, H., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Jensen, A. A., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & medicinal chemistry, 22(15), 4158–4167. [Link]
  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate.
  • Wodolowski, A., et al. (2007). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of medicinal chemistry, 50(16), 3781–3792. [Link]
  • Fantegrossi, W. E., et al. (2008). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Psychopharmacology, 196(4), 609–619. [Link]
  • Hemanth, P. (2021). PHARMACOPHORIC EVALUATION OF 5-HT2A AND 5-HT2B SEROTONIN RECPEPTORS. VCU Scholars Compass. [Link]
  • Roskoski, R., Jr. (2019). Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers. Pharmacological research, 139, 395–411. [Link]
  • Sorkin, A., & von Zastrow, M. (2009). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. The Journal of cell biology, 186(2), 169–174. [Link]
  • López-Rodríguez, M. L., et al. (2001). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of medicinal chemistry, 44(12), 1989–2000. [Link]
  • Hsiao, Y. W., et al. (2024). Neurochemical characterization of 5-HT2AR partial agonists with simultaneous PET-MRI. Journal of psychopharmacology (Oxford, England), 2698811241258525. [Link]
  • Schmitt, J., et al. (2020). Comparative analysis of the dual EGFR-DNA targeting and growth inhibitory properties of 6-mono-alkylamino- and 6,6-dialkylaminoquinazoline-based type II combi-molecules. European journal of medicinal chemistry, 192, 112185. [Link]
  • Sroka, W. D., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(5), 2139. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Amino-4,5-dimethoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the essential analytical techniques required for the unambiguous structural confirmation of 2-Amino-4,5-dimethoxybenzonitrile and its derivatives. For researchers in drug discovery and materials science, establishing a molecule's precise identity, purity, and stereochemistry is not merely a procedural step but the foundational bedrock upon which all subsequent data rests. The methodologies and comparative data presented herein are designed to equip scientists with a robust framework for validating these critical chemical entities.

The core structure of this compound presents a distinct analytical challenge: confirming the substitution pattern on the benzene ring. While the presence of amino, dimethoxy, and benzonitrile functionalities can be readily suggested by preliminary tests, their precise regiochemistry requires a multi-technique, synergistic approach. This guide will dissect the roles of Mass Spectrometry, NMR Spectroscopy, FT-IR Spectroscopy, and X-ray Crystallography, explaining not just the "how" but the "why" behind their application in a logical, integrated workflow.

The Initial Blueprint: Molecular Weight and Functional Groups

The first step in characterizing a novel derivative is to confirm its molecular weight and the presence of expected functional groups. Mass Spectrometry and FT-IR Spectroscopy provide this initial, crucial blueprint.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the compound and, through fragmentation analysis, clues about its substructures. For benzonitrile derivatives, Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern.

The molecular ion peak (M⁺) for the parent compound, this compound (C₉H₁₀N₂O₂), is expected at a mass-to-charge ratio (m/z) of approximately 178.19.[1][2] Fragmentation patterns for aromatic compounds often involve the loss of small, stable molecules or radicals, which can help confirm the presence of specific substituents.

Technique Information Obtained Expected Result for this compound
Mass Spectrometry (EI) Molecular Weight & FragmentationMolecular Ion (M⁺): ~178 m/z.[1][2]
Key Fragments: Loss of methyl (-15), methoxy (-31), or cyano (-26) groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.[3]

  • GC Method:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.[3]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400.[3]

  • Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to confirm the molecular ion and evaluate the fragmentation pattern against predicted pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups within the molecule. For this compound derivatives, the IR spectrum provides clear evidence for the key functionalities. The nitrile (C≡N) stretch is a particularly sharp and intense probe in vibrational spectroscopy.[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3450 - 3300Strong, Doublet[5]
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp[4]
Aromatic RingC=C Stretch1620 - 1580Medium[5]
Ether (-O-CH₃)C-O Stretch1275 - 1200Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of the ATR accessory. No KBr pellet is required.[5]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This corrects for atmospheric H₂O and CO₂.

  • Data Acquisition: Record the sample's IR spectrum over a range of 4000 to 400 cm⁻¹.[5]

  • Data Analysis: Use the software to perform a background correction. Identify and label the key peaks corresponding to the expected functional groups.

Elucidating Connectivity: The Power of NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts the puzzle together. It is the most powerful technique for determining the precise connectivity of atoms in a solution. For substituted benzonitriles, both ¹H and ¹³C NMR are indispensable.

The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents, providing definitive proof of the substitution pattern.

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H NMR Aromatic H (position 3)~6.5 - 6.8Singlet
Aromatic H (position 6)~7.2 - 7.5Singlet
Amine (-NH₂)~5.0 - 6.0Broad Singlet
Methoxy (-OCH₃)~3.8 - 4.0Singlet (two distinct signals)
¹³C NMR Aromatic C-O~145 - 160-
Aromatic C-NH₂~140 - 150-
Aromatic CH~100 - 125-
Nitrile (-CN)~115 - 120-
Methoxy (-OCH₃)~55 - 60-

Note: Predicted values are based on analogous compounds and may vary based on solvent and specific derivative structure.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum over a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A significantly larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.[5]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison to predicted values or database entries. For more complex derivatives, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary to confirm assignments.

The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional representation of the molecule in the solid state.[6] It resolves any ambiguity regarding isomerism and provides precise data on bond lengths, bond angles, and intermolecular interactions. The crystal structure of the parent compound, this compound, has been previously reported, providing an authoritative reference.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system using techniques like slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[6] This is often the most challenging step.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. Irradiate it with monochromatic X-rays and record the diffraction pattern as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. The resulting electron density map is refined to obtain the final atomic coordinates and produce a detailed 3D model of the molecule.[6]

Integrated Analytical Workflow & Data Synergy

No single technique is sufficient for complete characterization. The robust confirmation of a this compound derivative's structure relies on the logical integration of data from multiple analytical methods. The following workflow illustrates this synergistic process.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation & Purity Synthesis Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS FTIR FT-IR Spectroscopy (Confirms Functional Groups) Purification->FTIR NMR 1D & 2D NMR (Confirms Connectivity) MS->NMR FTIR->NMR Xray X-ray Crystallography (Confirms 3D Structure) NMR->Xray HPLC HPLC (Confirms Purity >95%) NMR->HPLC Final Structurally Confirmed Derivative Xray->Final HPLC->Final

Caption: Logical workflow for the structural confirmation of a novel derivative.

The relationship between these techniques is not just linear but complementary. Each technique provides a unique piece of information that, when combined, builds a complete and validated structural picture.

G center Confirmed Structure MS MS (Molecular Formula) center->MS provides MW IR FT-IR (Functional Groups) center->IR provides bonds NMR NMR (Connectivity) center->NMR provides skeleton Xray X-Ray (3D Geometry) center->Xray provides shape

Caption: Complementary nature of analytical techniques for structural elucidation.

Conclusion

The structural confirmation of this compound derivatives is a critical process that demands a meticulous, multi-pronged analytical strategy. By integrating Mass Spectrometry for molecular weight determination, FT-IR for functional group identification, NMR for detailed connectivity mapping, and X-ray Crystallography for definitive 3D structure, researchers can achieve an unambiguous and robust characterization. This guide provides the foundational protocols and comparative logic to empower scientists to pursue their research with the highest degree of scientific integrity and confidence in their molecular starting points.

References

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives. Benchchem.
  • Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Benchchem.
  • 2-Aminobenzonitrile | C7H6N2 | CID 72913. PubChem, NIH.
  • m-Aminobenzonitrile - Optional[FTIR] - Spectrum. SpectraBase.
  • p-Aminobenzonitrile - Optional[FTIR] - Spectrum. SpectraBase.
  • Benzonitrile - NIST WebBook. National Institute of Standards and Technology.
  • Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry, ACS Publications.
  • Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Experimental FT-IR spectra of a-aminonitrile 1 obtained in the region 4000-400 cm À1. ResearchGate.
  • This compound - Acta. Amanote Research.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-4,5-dimethoxybenzonitrile

This compound, a key aromatic intermediate, is a cornerstone in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical industry. Its unique arrangement of an amino, two methoxy, and a nitrile group on a benzene ring provides a versatile scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth, comparative analysis of the most pertinent published methods for the synthesis of this compound, offering a critical evaluation of each route's efficiency, scalability, and overall practicality for research and development as well as large-scale production.

Methodology 1: Reduction of 2-Nitro-4,5-dimethoxybenzonitrile

This is arguably the most direct and commonly cited route to this compound. The strategy hinges on the selective reduction of a nitro group on a pre-functionalized benzene ring. Two primary reducing agents have been demonstrated to be effective: sodium dithionite and catalytic hydrogenation.

Causality Behind Experimental Choices:

The choice of reducing agent is critical and depends on factors such as scale, desired purity, and cost. Sodium dithionite is an inexpensive and potent reducing agent, often providing high yields in a laboratory setting.[1] However, the workup can be cumbersome due to the formation of inorganic byproducts, which can complicate purification on a larger scale.[2]

Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative, yielding water as the primary byproduct. This method is highly efficient and readily scalable, making it attractive for industrial applications.[2] The use of methanol as a solvent in this process has been shown to afford high purity and excellent yields.[2]

Experimental Protocols:

Protocol 1.1: Reduction with Sodium Dithionite [1]

  • A suspension of 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) in water (200 mL) is heated to 90°C.

  • Sodium dithionite is added in small portions to the hot mixture until it is completely dissolved.

  • The resulting solution is filtered while hot.

  • The filtrate is cooled to room temperature to induce crystallization.

  • The solid product is collected by filtration to afford this compound.

Protocol 1.2: Catalytic Hydrogenation with Pd/C [2]

  • 2-Nitro-4,5-dimethoxybenzonitrile is dissolved in methanol.

  • A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The resulting solution is concentrated and the product is dried under vacuum.

Workflow Diagram:

cluster_0 Method 1: Reduction Start_M1 2-Nitro-4,5-dimethoxybenzonitrile Reagent_M1a Sodium Dithionite, Water, 90°C Start_M1->Reagent_M1a Route 1.1 Reagent_M1b H₂, 5% Pd/C, Methanol Start_M1->Reagent_M1b Route 1.2 Product_M1 This compound Reagent_M1a->Product_M1 Reagent_M1b->Product_M1

Caption: Synthetic routes for Method 1.

Methodology 2: Multi-step Synthesis from 4-Methoxyaniline

This pathway represents a more classical organic synthesis approach, building the target molecule through a sequence of well-established reactions. This route offers flexibility but requires careful control over each step to ensure a good overall yield.

Causality Behind Experimental Choices:

The initial acetylation of 4-methoxyaniline serves to protect the amino group and direct the subsequent electrophilic nitration to the desired position. The Sandmeyer reaction is a robust and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The final deprotection step unmasks the amino group to yield the target compound.

Experimental Protocol (Proposed):
  • Acetylation: 4-Methoxyaniline is reacted with acetic anhydride in glacial acetic acid at room temperature.

  • Nitration: The resulting N-(4-methoxyphenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C).

  • Cyanation (Sandmeyer Reaction): The nitro-substituted aniline is diazotized with sodium nitrite in an acidic medium, followed by reaction with copper(I) cyanide to introduce the nitrile group.

  • Deprotection: The acetyl group is removed under acidic or basic conditions to yield this compound.

Workflow Diagram:

cluster_1 Method 2: Multi-step Synthesis Start_M2 4-Methoxyaniline Step1_M2 Acetylation Start_M2->Step1_M2 Intermediate1_M2 N-(4-methoxyphenyl)acetamide Step1_M2->Intermediate1_M2 Step2_M2 Nitration Intermediate1_M2->Step2_M2 Intermediate2_M2 N-(4-methoxy-2-nitrophenyl)acetamide Step2_M2->Intermediate2_M2 Step3_M2 Cyanation & Deprotection Intermediate2_M2->Step3_M2 Product_M2 This compound Step3_M2->Product_M2

Caption: Workflow for Method 2.

Methodology 3: Synthesis from Veratraldehyde

This approach utilizes a commercially available aldehyde as the starting material. The key transformations involve the introduction of the amino and cyano functionalities.

Causality Behind Experimental Choices:

The nitration of veratraldehyde provides a direct route to introduce a nitrogen-containing functional group at the desired position. The conversion of the aldehyde to an oxime, followed by dehydration, is a standard and effective method for synthesizing a nitrile. The final step is the reduction of the nitro group to an amine, similar to Method 1.

Experimental Protocol (Proposed):
  • Nitration: Veratraldehyde (3,4-dimethoxybenzaldehyde) is nitrated with concentrated nitric acid to yield 6-nitroveratraldehyde.[3]

  • Oxime Formation: The 6-nitroveratraldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime.

  • Dehydration to Nitrile: The 6-nitroveratraldoxime is dehydrated using a reagent such as acetic anhydride or a modern dehydrating agent to yield 6-nitro-4,5-dimethoxybenzonitrile.

  • Reduction: The nitro group of 6-nitro-4,5-dimethoxybenzonitrile is reduced to an amino group using one of the methods described in Methodology 1 (e.g., sodium dithionite or catalytic hydrogenation).

Workflow Diagram:

cluster_2 Method 3: From Veratraldehyde Start_M3 Veratraldehyde Step1_M3 Nitration Start_M3->Step1_M3 Intermediate1_M3 6-Nitroveratraldehyde Step1_M3->Intermediate1_M3 Step2_M3 Oxime Formation Intermediate1_M3->Step2_M3 Intermediate2_M3 6-Nitroveratraldoxime Step2_M3->Intermediate2_M3 Step3_M3 Dehydration Intermediate2_M3->Step3_M3 Intermediate3_M3 6-Nitro-4,5-dimethoxybenzonitrile Step3_M3->Intermediate3_M3 Step4_M3 Reduction Intermediate3_M3->Step4_M3 Product_M3 This compound Step4_M3->Product_M3

Caption: Workflow for Method 3.

Comparative Analysis

ParameterMethod 1.1 (Sodium Dithionite)Method 1.2 (Catalytic Hydrogenation)Method 2 (from 4-Methoxyaniline)Method 3 (from Veratraldehyde)
Starting Material 2-Nitro-4,5-dimethoxybenzonitrile2-Nitro-4,5-dimethoxybenzonitrile4-MethoxyanilineVeratraldehyde
Number of Steps 1144
Reported Yield ~97%[1]~84%[2]Variable (multi-step)Variable (multi-step)
Key Reagents Sodium DithioniteH₂, Pd/CAcetic anhydride, HNO₃/H₂SO₄, NaNO₂, CuCNHNO₃, Hydroxylamine, Dehydrating agent, Reducing agent
Scalability ModerateExcellentModerateGood
Safety Concerns Handling of dithioniteHandling of H₂ gas and flammable catalystUse of strong acids and toxic cyanideUse of strong acids and nitrating agents
Cost-Effectiveness Good (inexpensive reagent)Good (catalyst can be recycled)Potentially higher due to multiple steps and reagentsModerate
Waste Generation Significant inorganic saltsMinimal (water)Significant from multiple stepsModerate

Conclusion and Recommendations

For laboratory-scale synthesis where high yield is the primary concern, the reduction of 2-nitro-4,5-dimethoxybenzonitrile with sodium dithionite (Method 1.1) offers a rapid and effective solution.

For larger-scale production and processes where purity and environmental considerations are paramount, catalytic hydrogenation (Method 1.2) is the superior choice due to its clean reaction profile and high efficiency.

The multi-step synthesis from 4-methoxyaniline (Method 2) , while demonstrating fundamental organic transformations, is likely to be less efficient overall due to the cumulative loss of yield over four steps.

The synthesis from veratraldehyde (Method 3) presents a viable alternative, particularly if veratraldehyde is a readily available and cost-effective starting material. However, the multi-step nature requires careful optimization of each stage to be competitive with the more direct reduction routes.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research or manufacturing campaign, balancing factors of yield, purity, cost, safety, and scalability.

References

  • PrepChem.com. Synthesis of this compound. [Link]
  • STRIDES ARCOLAB LTD. A NOVEL PROCESS FOR THE PREPARATION OF 2 AMINO 4,5 DIMETHOXY BENZONITRILE [ABN].
  • PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]

Sources

comparative analysis of the reactivity of 2-Amino-4,5-dimethoxybenzonitrile's functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Amino-4,5-dimethoxybenzonitrile's Functional Groups

For researchers, synthetic chemists, and professionals in drug development, this compound is a versatile molecular scaffold rich with synthetic potential.[1] Its utility stems from the unique interplay of its three distinct functional groups: a primary aromatic amine, a nitrile moiety, and a highly electron-rich dimethoxy-substituted benzene ring. Understanding the comparative reactivity of these groups is paramount for designing selective and efficient synthetic transformations. This guide provides a comprehensive analysis of the molecule's chemical behavior, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are potent electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack through resonance and inductive effects.[2][3] Conversely, the nitrile (-C≡N) group is a strong electron-withdrawing group (EWG) due to both its inductive and resonance effects, which deactivates the aromatic ring towards electrophilic substitution and renders the nitrile carbon electrophilic.[4]

The synergistic effect of the two methoxy groups and the amino group creates an exceptionally electron-rich aromatic system.[1] This high electron density significantly influences the reactivity of all functional groups present.

Caption: Molecular structure of this compound.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The combined electron-donating power of the amino and two methoxy groups makes the benzene ring highly susceptible to electrophilic aromatic substitution (SEAr).[2][3][5]

Directing Effects and Regioselectivity

In electrophilic aromatic substitution, the directing influence of the most activating substituent typically governs the position of the incoming electrophile.[6] The amino group is one of the strongest activating groups, followed by the methoxy group.[3][5] All three are ortho, para-directors.

  • Amino Group (-NH₂): Directs ortho and para to its position.

  • Methoxy Groups (-OCH₃): Direct ortho and para to their positions.

Given the substitution pattern, the positions on the ring have varying degrees of activation:

PositionSubstituents' InfluencePredicted Reactivity
C3 ortho to -NH₂ and meta to -OCH₃ groupsHighly Activated
C6 ortho to one -OCH₃ group and meta to the other and the -NH₂ group. Potentially sterically hindered.Activated

Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the strongly activating amino group and not significantly sterically hindered.

Caption: Predicted sites of electrophilic attack on the aromatic ring.

Experimental Protocol: Controlled Bromination

The high reactivity of the ring necessitates mild reaction conditions to prevent polysubstitution.[5] A common strategy is to first protect the highly activating amino group as an amide, which is less activating.[5][7]

Step 1: Acetylation of the Amino Group

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) to the solution while stirring at room temperature.

  • Continue stirring for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water to precipitate the product, N-(2-cyano-4,5-dimethoxyphenyl)acetamide.

  • Filter, wash with cold water, and dry the product.

Step 2: Bromination of the Acetanilide

  • Dissolve the N-acetylated product (1.0 eq) in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 30 minutes after the addition is complete.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into a solution of sodium bisulfite to quench excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Amide

  • Reflux the brominated acetanilide in aqueous HCl (e.g., 3M) or NaOH (e.g., 10%) until the amide is fully hydrolyzed.

  • Cool the solution and neutralize to precipitate the brominated this compound.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Reactivity of the Amino Group

The primary amino group is a versatile functional handle, capable of acting as a nucleophile and a base. Its reactivity is somewhat attenuated by the electron-withdrawing nitrile group in the ortho position.[8]

Key Reactions
  • Acylation/Protection: As demonstrated in the bromination protocol, the amino group readily reacts with acylating agents. This is a crucial step for moderating the ring's reactivity or preventing side reactions.[8]

  • Alkylation: The amino group can be alkylated, though careful control is needed to avoid over-alkylation.

  • Diazotization: A cornerstone of aromatic chemistry, the primary amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles (Sandmeyer reaction).[9]

Experimental Protocol: Diazotization and Iodination

This protocol demonstrates the conversion of the amino group to an iodide, a valuable transformation in cross-coupling reactions.

  • Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.[10]

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-Iodo-4,5-dimethoxybenzonitrile.

  • Purify the product by column chromatography.

Diazotization_Workflow Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product 2-Iodo-4,5-dimethoxybenzonitrile Diazonium->Product KI, Δ

Caption: Workflow for the diazotization-iodination reaction.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles.[11][12] However, the electron-donating groups on the aromatic ring may slightly reduce its electrophilicity compared to unsubstituted benzonitrile.

Key Reactions
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, proceeding through an amide intermediate.[11][13][14]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (a benzylamine derivative).[11][13][14] Milder reducing agents like DIBAL-H can afford an aldehyde upon hydrolysis.[14]

  • Addition of Organometallics: Grignard reagents or organolithiums can add to the nitrile to form ketones after an aqueous workup.[13][14]

TransformationReagents and ConditionsProduct
Hydrolysis H₂SO₄/H₂O, heat OR NaOH/H₂O, heat2-Amino-4,5-dimethoxybenzoic acid
Reduction to Amine 1. LiAlH₄ in THF; 2. H₂O workup(2-Amino-4,5-dimethoxyphenyl)methanamine
Reduction to Aldehyde 1. DIBAL-H in Toluene, low temp; 2. H₂O workup2-Amino-4,5-dimethoxybenzaldehyde
Ketone Synthesis 1. R-MgBr in Et₂O; 2. H₃O⁺ workup2-Amino-4,5-dimethoxyphenyl ketone
Experimental Protocol: Reduction of the Nitrile Group to a Primary Amine
  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (2-Amino-4,5-dimethoxyphenyl)methanamine.

  • The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Nitrile_Reactions Nitrile Nitrile (-C≡N) Acid Carboxylic Acid (-COOH) Nitrile->Acid H₃O⁺ / Δ Amine Primary Amine (-CH₂NH₂) Nitrile->Amine LiAlH₄ Ketone Ketone (-C(=O)R) Nitrile->Ketone 1. R-MgBr 2. H₃O⁺

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4,5-dimethoxybenzonitrile (CAS No. 26961-27-3). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the chemical principles that govern these safety protocols. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with several hazards that dictate the necessary precautions.

1.1 GHS Hazard Classification This compound is categorized as hazardous under the Globally Harmonized System (GHS). Key hazard statements include:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The presence of the nitrile group (-CN) warrants specific caution. Nitriles as a chemical class can react hazardously with certain substances, a critical consideration for waste segregation.[4]

1.2 Mandatory Personal Protective Equipment (PPE) Given the toxicological profile, a stringent PPE protocol is non-negotiable. All handling and disposal activities must be conducted with the following equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[7]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][8]

  • Respiratory Protection: All handling of this solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust particles.[2][9]

Waste Characterization and Segregation

Proper disposal begins with correct waste classification. Due to its hazard profile, this compound is considered hazardous waste and must be managed according to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Table 1: Disposal and Hazard Summary

ParameterGuidelineRationale & Reference
Primary Disposal Method Incineration by a licensed hazardous waste disposal service.In-lab neutralization is not recommended due to the compound's reactivity risks. Professional incineration ensures complete and safe destruction.[10]
Waste Classification Hazardous Waste.The compound meets criteria for toxicity and irritation, requiring management under strict environmental regulations.[8][10][12]
Container Requirements Original or compatible, tightly sealed, and clearly labeled containers.Prevents accidental spills, reactions, and exposure during storage and transport.[2][10]
Incompatible Waste Do NOT mix with strong acids, strong oxidizing agents, or strong bases.Nitriles can react with acids to produce heat and highly toxic hydrogen cyanide gas. Reactions with strong oxidizers can be violent.[4][6]
Environmental Precautions Do not allow entry into drains, soil, or surface water.The compound may be harmful to aquatic organisms and can persist in the environment.[6]

Step-by-Step Disposal Protocol

The only safe and compliant disposal route for this compound is through a licensed professional waste disposal service.[1][5] Laboratory-scale chemical treatment is not advised.

3.1 Unused or Waste Product Disposal

  • Containerization: Ensure the waste chemical (solid powder) is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.[2][10]

  • Labeling: The container must be labeled as hazardous waste. The label should clearly identify the contents: "Hazardous Waste: this compound (CAS: 26961-27-3) ".

  • Segregation and Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, particularly acids and oxidizers.[2][4]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[8][10] You must provide the company with the Safety Data Sheet (SDS) for the chemical. The designated and approved method of final disposal is chemical incineration.[10]

3.2 Disposal of Contaminated Materials

Any materials grossly contaminated with this compound, such as PPE (gloves), weigh boats, or paper towels from a spill cleanup, must also be disposed of as hazardous waste.[13]

  • Collection: Place contaminated items into a suitable, sealed, and clearly labeled hazardous waste container.

  • Labeling: Label the container "Hazardous Waste: Debris contaminated with this compound ".

  • Disposal: Manage this container alongside the primary chemical waste for professional pickup and incineration.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound and contaminated items B Select Compatible Container (Tightly Sealed) A->B C Label Container: 'Hazardous Waste' + Chemical Name & CAS B->C D Store in Designated Hazardous Waste Area C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Arrange Pickup by Licensed Disposal Service E->F G Provide Safety Data Sheet (SDS) to Disposal Vendor F->G H Professional Incineration G->H

Caption: Disposal workflow from identification to final incineration.

Spill Management and Decontamination

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated.[2][10]

  • Don PPE: Before cleanup, don the full required PPE as described in Section 1.2.

  • Containment: Prevent the spread of the solid powder. Avoid any actions that could create dust.[2]

  • Cleanup: Carefully sweep the solid material and place it into a suitable, closed container for disposal.[8] Do not use water to clean the area initially, as this could spread contamination.

  • Decontamination: Once the bulk material is collected, decontaminate the area with an appropriate solvent or detergent solution, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Label the container with the spilled material and cleanup debris as hazardous waste and manage it according to the protocol in Section 3.[2]

References

  • RightCycle by Kimberly-Clark Professional. (2022, January 4). How to Recycle Nitrile Gloves.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: this compound.
  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • Fisher Scientific. Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • Fisher Scientific. (2024, February 17). Safety Data Sheet: this compound.
  • CP Lab Safety. Nitriles Waste Compatibility Chart.
  • Chemical-Label.com. Hazard and Precautionary Statements for this compound.
  • United Nations Office on Drugs and Crime (UNODC). (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • ChemSrc. Chemical Properties of this compound.
  • U.S. Environmental Protection Agency (EPA). Substance Registry Services (SRS): Benzonitrile, 4-amino-.
  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.
  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex pathways of drug discovery and development, precision and safety are paramount. In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, field-tested protocols for the safe handling and disposal of 2-Amino-4,5-dimethoxybenzonitrile (CAS No. 26961-27-3). This document is designed to be a direct, procedural resource, empowering you to manage this compound with confidence and mitigate risk effectively.

Hazard Profile: Understanding the Compound

This compound is a solid, typically a powder, with a molecular weight of 178.19 g/mol .[1] A thorough understanding of its hazard profile is the bedrock of safe handling. This compound is classified as acutely toxic and an irritant.

Primary Hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4]

The causality behind these classifications lies in the compound's chemical structure—an aromatic amine and a nitrile. Aromatic amines can be readily absorbed and may have systemic effects, while the nitrile group can pose toxicity risks. The powdered form increases the risk of inhalation and inadvertent skin contact.

Hazard ClassificationRoute of ExposureGHS Statement
Acute Toxicity, Cat. 4Oral, Dermal, InhalationH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][3]
Skin Irritation, Cat. 2DermalH315: Causes skin irritation.[4][5]
Eye Irritation, Cat. 2AOcularH319: Causes serious eye irritation.[4]
Respiratory IrritationInhalationH335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier, preventing any contact with the compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including solvents and hazardous materials.[7][8][9][10] Always inspect gloves for tears or defects before use and never reuse disposable gloves. For tasks with a higher risk of splashing, consider gauntlet-style gloves for wrist protection.[7]

  • Eye and Face Protection: Safety goggles or glasses with side shields are the minimum requirement. When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to goggles to protect the entire face.

  • Body Protection: A flame-resistant lab coat or long-sleeved clothing is essential to protect the skin from accidental contact.[1] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For small-scale laboratory use, handling this compound within a certified chemical fume hood with adequate ventilation is typically sufficient.[1] For larger scale operations, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter is required.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne dust.[11]

  • Ventilation Check: Before starting, verify that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before bringing the chemical into the work area.

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

Weighing and Transferring the Compound

The act of weighing powders presents a high risk for dust generation and exposure.[12]

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Don PPE B 2. Place balance and all materials in hood A->B Setup C 3. Tare weigh boat on balance B->C D 4. Slowly open chemical container away from face C->D E 5. Use clean spatula to carefully transfer powder D->E Transfer F 6. Close primary container immediately E->F G 7. Record weight and proceed with experiment F->G H 8. Decontaminate spatula and work surface G->H Cleanup End End H->End Start Start Start->A

Caption: Workflow for Safely Weighing Hazardous Powders.

  • Minimize Dust: Handle the solid gently. Avoid any actions that could create dust clouds, such as dropping the container or rapid scooping.[12]

  • Static Control: Powders can be affected by static electricity, causing them to cling to surfaces and become airborne.[12] Using anti-static weigh boats or an ionizing bar can help mitigate this.

  • Immediate Containment: Once the desired amount is weighed, securely close the primary container.[1]

  • Cleaning: After transfer, carefully decontaminate the spatula and the weighing area. A wet wipe or a HEPA-filtered vacuum (if available for potent compounds) is preferable to dry sweeping.

Disposal Plan: Managing the Waste Stream

All waste containing this compound, including contaminated PPE and cleaning materials, is classified as hazardous waste and must be disposed of accordingly.[1][9] In-lab neutralization or degradation is not recommended due to the potential for hazardous reactions.[1]

Waste Segregation and Collection
  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly sealed when not in use.[1][3]

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and include the date of accumulation.[1]

  • Incompatibility: Crucially, do not mix this waste with acids, bases, or strong oxidizing agents. [1] Nitriles can react with acids to release toxic gases. Aromatic amines can react vigorously with oxidizers.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, paper towels, excess powder) separately from liquid waste streams.

Disposal_Plan cluster_lab Laboratory Procedures cluster_disposal_service Professional Disposal Service A Generate Waste (e.g., contaminated gloves, excess solid) B Place in designated, sealed, and labeled hazardous waste container A->B C Store in a secure, ventilated hazardous waste accumulation area B->C Segregate from incompatibles D Arrange for pickup by a licensed waste disposal service C->D Scheduled Pickup E Provide Safety Data Sheet (SDS) to the disposal company D->E F Final Disposal Method: Chemical Incineration E->F

Caption: Step-by-Step Hazardous Waste Disposal Workflow.

Final Disposal

The recommended and safest method for final disposal is incineration by a licensed professional waste disposal service .[1] This ensures the complete destruction of the compound in a controlled environment. Never dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

Spill:

  • Evacuate the immediate area and restrict access.

  • Ensure adequate ventilation.

  • Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust.

  • Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontaminate the spill area thoroughly.

First Aid:

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

By integrating these safety and logistical protocols into your daily laboratory practice, you build a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. [Link]
  • Ameri Vitals. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
  • PPS Gloves. (2025, January 7).
  • Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection. [Link]
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
  • University of California, Berkeley - Environment, Health & Safety. (n.d.).
  • GZ Industrial Supplies. (2025, May 26).
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]
  • University of Nevada, Reno - Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals. [Link]
  • University of Wisconsin-La Crosse. (2020, January).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethoxybenzonitrile
Reactant of Route 2
2-Amino-4,5-dimethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.